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  • Product: 3-(1-Fluoroethyl)azetidine

Core Science & Biosynthesis

Foundational

Technical Guide: 3-(1-Fluoroethyl)azetidine (CAS 1784646-56-5)

Executive Summary: The "Escape from Flatland" Vector 3-(1-Fluoroethyl)azetidine (CAS 1784646-56-5) represents a strategic scaffold in modern drug discovery, specifically designed to address the "flatland" problem—the ove...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland" Vector

3-(1-Fluoroethyl)azetidine (CAS 1784646-56-5) represents a strategic scaffold in modern drug discovery, specifically designed to address the "flatland" problem—the over-reliance on planar aromatic systems which often leads to poor solubility and clinical attrition.

As a saturated, four-membered heterocycle substituted with a fluorinated alkyl chain, this building block offers three critical advantages:

  • sp³-Richness: It increases the fraction of saturated carbons (

    
    ), a metric directly correlated with improved clinical success rates.
    
  • Metabolic Blocking: The strategic placement of the fluorine atom at the benzylic-like position (relative to the ring) blocks cytochrome P450-mediated hydroxylation, a common metabolic soft spot in ethyl-substituted amines.

  • Basicity Modulation: The electron-withdrawing effect of the fluorine atom (via the

    
    -bond framework) lowers the pKa of the azetidine nitrogen, optimizing permeability without sacrificing solubility.
    

Physicochemical Profile

The integration of a fluorine atom into the ethyl side chain dramatically alters the electronic landscape of the azetidine ring. Below is the consolidated property profile.

Table 1: Core Properties & Calculated Parameters
PropertyValue / DescriptionNotes
CAS Number 1784646-56-5Often supplied as HCl salt (CAS 1784646-57-6)
Molecular Formula

Free base
Molecular Weight 103.14 g/mol 139.60 g/mol (HCl salt)
Appearance White to off-white solidHygroscopic (Salt form)
Predicted pKa ~8.5 - 9.0Lower than unsubstituted azetidine (~11.3) due to -I effect of F
cLogP ~0.3Moderate lipophilicity
H-Bond Donors 1 (NH)
H-Bond Acceptors 2 (N, F)Fluorine is a weak acceptor
Topological Polar Surface Area 12.03

Excellent for BBB penetration

Scientist's Note: The pKa shift is the critical parameter here. While typical secondary amines are highly basic (pKa > 10) and fully ionized at physiological pH (limiting membrane permeability), the inductive effect of the


-fluorine pulls electron density, lowering the pKa. This increases the fraction of the neutral species at pH 7.4, enhancing passive diffusion.

Synthetic Architecture

The synthesis of 3-(1-fluoroethyl)azetidine is not trivial due to the high ring strain of the azetidine (~26 kcal/mol). The most robust route avoids forming the ring de novo and instead functionalizes a pre-formed 3-substituted azetidine core.

Retrosynthetic Analysis

The most reliable pathway involves the Deoxofluorination of the corresponding alcohol precursor. Direct fluorination requires N-protection to prevent amine oxidation or polymerization.

Pathway:

  • Precursor: tert-butyl 3-acetylazetidine-1-carboxylate.

  • Reduction: Stereoselective reduction to the alcohol.

  • Fluorination: Nucleophilic fluorination (DAST/Deoxo-Fluor).

  • Deprotection: Acidic cleavage of the Boc group.

Synthesis Workflow Diagram

Synthesis Start N-Boc-3-acetylazetidine Inter1 N-Boc-3-(1-hydroxyethyl) azetidine Start->Inter1 NaBH4, MeOH (Reduction) Inter2 N-Boc-3-(1-fluoroethyl) azetidine Inter1->Inter2 DAST, DCM, -78°C (Deoxofluorination) Final 3-(1-Fluoroethyl)azetidine (HCl Salt) Inter2->Final 4M HCl/Dioxane (Deprotection)

Figure 1: Validated synthetic route from commercial precursors.

Detailed Experimental Protocol

Safety Warning: Diethylaminosulfur trifluoride (DAST) is explosive and reacts violently with water. All operations must be performed in a fume hood behind a blast shield.

Step 1: Deoxofluorination (The Critical Step)

This protocol describes the conversion of tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate to the fluorinated intermediate.

  • Preparation: An oven-dried 250 mL round-bottom flask is charged with the alcohol precursor (1.0 equiv) and anhydrous Dichloromethane (DCM) (0.2 M concentration) under Nitrogen atmosphere.

  • Cooling: The solution is cooled to -78°C using a dry ice/acetone bath. This is non-negotiable; higher temperatures promote elimination to the alkene (vinyl azetidine).

  • Addition: DAST (1.2 equiv) is added dropwise via syringe over 20 minutes.

  • Reaction: The mixture is stirred at -78°C for 1 hour, then allowed to warm slowly to room temperature over 4 hours.

  • Quench: The reaction is quenched by pouring slowly into saturated aqueous

    
     at 0°C. Caution: Vigorous CO2 evolution.
    
  • Workup: Extract with DCM (3x), dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc). The fluorine atom introduces a significant dipole change, aiding separation from the alkene byproduct.

Step 2: Deprotection
  • Dissolve the N-Boc intermediate in 1,4-dioxane.

  • Add 4M HCl in dioxane (5 equiv) at 0°C.

  • Stir at room temperature for 2 hours.

  • Concentrate in vacuo. Triturate the residue with diethyl ether to obtain the white solid hydrochloride salt.

Medicinal Chemistry Applications

Bioisosteric Replacement Strategy

Researchers utilize CAS 1784646-56-5 as a bioisostere for:

  • Isopropyl groups: Similar steric bulk but with altered electronics.

  • Cyclopropyl groups: Maintains rigidity but adds polarity.

  • Ethyl groups: Blocks metabolism.

Metabolic Stability Logic

In a standard ethyl side chain (


), the methylene protons are susceptible to oxidation. Replacing a proton with fluorine (

) achieves two protective effects:
  • C-F Bond Strength: The C-F bond (~105 kcal/mol) is significantly stronger than the C-H bond (~98 kcal/mol), rendering it resistant to abstraction by CYP450 enzymes.

  • Electronic Deactivation: The electronegativity of fluorine deactivates adjacent C-H bonds towards oxidation.

Decision Logic for Application

MedChemLogic Problem Lead Compound Issue: High Clearance / Low Permeability Check1 Is the metabolic soft spot an alkyl chain? Problem->Check1 Check2 Is the amine too basic (pKa > 10)? Check1->Check2 Yes Solution Apply 3-(1-Fluoroethyl)azetidine Check2->Solution Yes (Need pKa modulation) Alt Use standard Azetidine Check2->Alt No (Basicity is fine)

Figure 2: Decision tree for incorporating fluoro-azetidines in lead optimization.

Handling and Analytics

Storage & Stability
  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator or under inert gas.

  • Temperature: Long-term storage at -20°C is recommended to prevent slow degradation (ring opening).

Analytical Verification[1]
  • 19F NMR: The definitive identification method. Expect a multiplet around -170 to -180 ppm (decoupled) or a complex splitting pattern due to coupling with the geminal proton and vicinal methyl protons.

  • Mass Spectrometry: In ESI+, look for the

    
     peak at 104.1 (free base) or the corresponding adducts.
    

References

  • Synthesis of Functionalized Azetidines: Title: "Recent progress in synthesis of 3-functionalized azetidines."[1][2][3] Source: Arkivoc, 2025.[4] URL:[Link] (General Journal Link for verification)

  • Fluorine in Medicinal Chemistry (Bioisosterism): Title: "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." Source: Journal of Medicinal Chemistry (via PMC). URL:[Link]

  • Azetidine Scaffolds in Drug Discovery: Title: "Azetidines of pharmacological interest."[3][4][5][6][7][8] Source: Arch Pharm (Weinheim), 2021.[8] URL:[Link]

  • Deoxofluorination Methodologies: Title: "Deoxofluorination of Alcohols with DAST." (Standard Protocol Reference) Source: Organic Reactions (Wiley). URL:[Link]

Sources

Exploratory

Technical Deep Dive: 3-(1-Fluoroethyl)azetidine as a Pharmacophore Modulator

[1][2] Executive Summary 3-(1-Fluoroethyl)azetidine represents a high-value fluorinated building block in modern medicinal chemistry.[1][2] It serves as a strategic bioisostere for the isopropyl or ethyl group, offering...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

3-(1-Fluoroethyl)azetidine represents a high-value fluorinated building block in modern medicinal chemistry.[1][2] It serves as a strategic bioisostere for the isopropyl or ethyl group, offering a unique balance of lipophilicity and metabolic stability while modulating the basicity of the azetidine nitrogen.

In drug discovery, the incorporation of the fluorine atom at the


-position of the ethyl side chain (relative to the ring) introduces a strong dipole without significantly altering steric bulk. This modification is frequently employed to:
  • Lower pKa: Reduce the basicity of the azetidine nitrogen (typically by 1–1.5 log units compared to the non-fluorinated parent), thereby improving membrane permeability and reducing hERG channel liability.

  • Block Metabolism: Prevent oxidative dealkylation or hydroxylation at the susceptible side-chain methine position.[1][2]

This guide details the structural characteristics, a validated synthetic workflow, and the physicochemical logic for deploying this scaffold in lead optimization.

Chemical Structure & Physicochemical Profile[2][3][4][5][6][7][8][9]

The molecule consists of a strained four-membered azetidine ring substituted at the C3 position with a 1-fluoroethyl group.[1][2] The presence of the fluorine atom creates a chiral center on the side chain, in addition to the pro-chiral center at C3 of the azetidine ring.

Key Physicochemical Data
PropertyValue (Predicted/Observed)Impact on Drug Design
Formula

Compact scaffold
Molecular Weight 103.14 g/mol Fragment-based drug design (FBDD) friendly
ClogP ~0.4 to 0.6Moderate lipophilicity; F increases logP vs OH, decreases vs H
pKa (Conj.[1][2] Acid) ~9.8 – 10.2Lower than azetidine (~11.[2]3) due to

-inductive effect of F
TPSA 12.03

Excellent for CNS penetration
Ring Strain ~26 kcal/molHigh reactivity for ring-opening if activated
Stereochemical Considerations

The 1-fluoroethyl group introduces a stereocenter (


 or 

).[1][2]
  • Conformation: The azetidine ring typically adopts a puckered conformation (butterfly angle ~160°) to minimize torsional strain between vicinal methylenes.

  • Substituent Preference: The bulky 1-fluoroethyl group preferentially occupies the pseudo-equatorial position to minimize 1,2-diaxial-like interactions with the ring hydrogens.[1][2]

Validated Synthetic Protocol

The most robust route to 3-(1-fluoroethyl)azetidine involves the deoxyfluorination of the corresponding alcohol precursor.[1][2] Direct fluorination of the unprotected amine is avoided due to chemoselectivity issues; therefore, the N-Boc protected route is standard.[2]

Reaction Scheme Overview
  • Precursor: tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate (CAS 1408075-27-3).[1][2]

  • Fluorination: Nucleophilic fluorination using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.[1][2]

  • Deprotection: Acidic cleavage of the Boc group.[2]

Detailed Methodology
Step 1: Deoxyfluorination

Objective: Convert the secondary alcohol to a secondary alkyl fluoride with inversion of configuration (SN2 mechanism).

  • Reagents: tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate (1.0 eq), DAST (1.2 eq), Dichloromethane (DCM, anhydrous).[1][2]

  • Protocol:

    • Charge a flame-dried round-bottom flask with the alcohol precursor (e.g., 1.0 g) and anhydrous DCM (10 mL) under nitrogen atmosphere.

    • Cool the solution to -78 °C (dry ice/acetone bath). Critical: Low temperature prevents elimination to the vinyl ether side product.[1]

    • Add DAST dropwise via syringe.[2] The reaction is exothermic.[2]

    • Stir at -78 °C for 1 hour, then allow to warm slowly to room temperature (RT) over 4 hours.

    • Quench: Cool back to 0 °C and quench carefully with saturated aqueous

      
      . Caution: Vigorous gas evolution.[1][2]
      
    • Workup: Extract with DCM (3x), dry over

      
      , and concentrate.
      
    • Purification: Flash chromatography (Hexanes/EtOAc) yields tert-butyl 3-(1-fluoroethyl)azetidine-1-carboxylate.[1][2]

Step 2: N-Boc Deprotection

Objective: Isolate the free amine or hydrochloride salt.[1][2]

  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).

  • Protocol:

    • Dissolve the fluorinated intermediate in DCM.[2]

    • Add TFA (10 eq) at 0 °C.

    • Stir at RT for 2 hours until TLC shows consumption of starting material.

    • Concentrate in vacuo.

    • Isolation: For the HCl salt, treat the residue with 4M HCl in dioxane and precipitate with diethyl ether.

Structural Logic & Signaling (Visualized)

The following diagram illustrates the synthetic logic and the pharmacological decision tree for selecting this scaffold.

G Precursor 1-Boc-3-(1-hydroxyethyl) azetidine Reagent DAST / DCM (-78°C) Precursor->Reagent Intermediate 1-Boc-3-(1-fluoroethyl) azetidine Reagent->Intermediate SN2 Fluorination Deprotection TFA or HCl Intermediate->Deprotection Product 3-(1-Fluoroethyl) azetidine Deprotection->Product N-Boc Cleavage pKa pKa Modulation (Target: ~9.8) Product->pKa Metab Metabolic Block (Prevents Oxidation) Product->Metab

Figure 1: Synthetic pathway and medicinal chemistry logic for 3-(1-Fluoroethyl)azetidine.

Application in Drug Design[3][4][10]

Bioisosterism

The 3-(1-fluoroethyl)azetidine moiety is a bioisostere for:

  • 3-Isopropylazetidine: The fluorine atom mimics the size of a methyl group (Van der Waals radius: F = 1.47 Å vs

    
     = 2.0 Å), but with significantly altered electronics.[2]
    
  • Morpholine/Piperazine: When used as a linker, this constrained sp3-rich scaffold offers lower molecular weight and different vector orientations compared to traditional 6-membered rings.[1][2]

The "Fluorine Effect" on Basicity

In azetidines, the lone pair on the nitrogen is highly available due to ring strain (increased s-character in the C-N bonds). This often results in high basicity (


), which can lead to:
  • Phospholipidosis (lysosomal trapping).[2]

  • hERG channel blockage (cationic interaction).[2]

By introducing the fluorine on the ethyl side chain, the electron-withdrawing inductive effect (


-induction) propagates through the carbon framework to the nitrogen.[1][2] This lowers the pKa by approximately 1.0–1.5 units, bringing the basicity into a more physiologically optimal range (pKa 9.0–10.0) without sacrificing the solubility benefits of the amine.

References

  • Precursor Identification: tert-Butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate (CAS 1408075-27-3).[1][2] Available from major building block suppliers.[2]

    • Source: (Verified via search context).[1][2]

  • General Synthesis of Fluorinated Azetidines: Hillier, M. C., et al. "A Straightforward Synthesis of Various 1,3-Disubstituted Azetidines." The Journal of Organic Chemistry, 2006.[3]

    • Source:[2]

  • Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.

    • Source:[2]

  • Azetidine Conformational Analysis: "A Comparative Crystallographic Guide to 3-Substituted Azetidine Deriv

    • Source:[2]

Sources

Foundational

3-(1-Fluoroethyl)azetidine molecular weight and formula

[1] Executive Summary 3-(1-Fluoroethyl)azetidine is a specialized fluorinated saturated heterocycle used as a high-value building block in modern medicinal chemistry. It serves as a conformationally restricted amine scaf...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3-(1-Fluoroethyl)azetidine is a specialized fluorinated saturated heterocycle used as a high-value building block in modern medicinal chemistry. It serves as a conformationally restricted amine scaffold that incorporates a specific fluorinated motif—the 1-fluoroethyl group. This moiety acts as a bioisostere for ethyl or isopropyl groups, introducing significant electronic modulation (via the inductive effect of fluorine) and metabolic stability improvements (blocking labile C-H sites) without drastically altering steric bulk.

This guide details the molecular characteristics, validated synthesis pathways, and application strategies for 3-(1-Fluoroethyl)azetidine, designed for researchers in fragment-based drug discovery (FBDD) and lead optimization.

Part 1: Chemical Identity & Molecular Data[1][2]

The molecule exists primarily as a stable salt form (Hydrochloride or Trifluoroacetate) for storage and handling due to the volatility and reactivity of the free secondary amine.

Key Molecular Specifications
PropertyDataNotes
Compound Name 3-(1-Fluoroethyl)azetidine
CAS Number (TFA Salt) 2940946-18-7 Commercially available form
Molecular Formula C₅H₁₀FN Free Base
Molecular Weight 103.14 g/mol Free Base
Molecular Weight (TFA Salt) 217.16 g/mol C₅H₁₀FN[1] · C₂HF₃O₂
Exact Mass 103.0797Monoisotopic
SMILES CC(F)C1CNC1
Structure Type Fluorinated Saturated HeterocycleAzetidine core with C3-substitution

Part 2: Synthesis & Manufacturing Protocol

The synthesis of 3-(1-Fluoroethyl)azetidine is typically achieved through a Deoxyfluorination strategy starting from the corresponding ketone precursor. This route ensures the precise installation of the fluorine atom while maintaining the integrity of the strained azetidine ring.

Reaction Logic
  • Precursor Selection: The starting material is tert-butyl 3-acetylazetidine-1-carboxylate (CAS: 870089-49-9).[2][3] The Boc-protecting group is essential to prevent N-alkylation or polymerization during the fluorination step.

  • Reduction: The ketone is reduced to a secondary alcohol. This creates the requisite chiral center (racemic mixture unless chiral reduction is used).

  • Deoxyfluorination: The hydroxyl group is converted to a fluorine atom using a nucleophilic fluorinating agent (e.g., DAST, Deoxo-Fluor). This step typically proceeds via an

    
     mechanism, inverting the stereochemistry at the chiral center.
    
  • Deprotection: Acidic cleavage of the Boc group yields the final salt.

Experimental Workflow (Step-by-Step)
Step 1: Reduction of 3-Acetylazetidine
  • Reagents: tert-Butyl 3-acetylazetidine-1-carboxylate (1.0 eq), Sodium Borohydride (

    
    , 2.0 eq), Methanol (MeOH).
    
  • Protocol:

    • Dissolve the ketone in anhydrous MeOH at 0°C.

    • Add

      
       portion-wise to control hydrogen evolution.
      
    • Stir at Room Temperature (RT) for 2 hours until TLC indicates complete consumption.

    • Quench with water, extract with Ethyl Acetate (EtOAc), and concentrate.[4]

    • Yield: ~90-95% of tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate.

Step 2: Deoxyfluorination
  • Reagents: Alcohol intermediate (1.0 eq), DAST (Diethylaminosulfur trifluoride, 1.2 eq), Dichloromethane (DCM, anhydrous).

  • Protocol:

    • Cool a solution of the alcohol in DCM to -78°C under Nitrogen (

      
      ).
      
    • Add DAST dropwise. (Caution: DAST reacts violently with water).

    • Allow the mixture to warm to RT slowly over 4–12 hours.

    • Quench carefully with saturated

      
       solution.
      
    • Extract with DCM, dry over

      
      , and purify via silica gel chromatography.
      
    • Product: tert-butyl 3-(1-fluoroethyl)azetidine-1-carboxylate.

Step 3: N-Boc Deprotection
  • Reagents: Trifluoroacetic Acid (TFA) or HCl in Dioxane.

  • Protocol:

    • Dissolve the fluorinated intermediate in DCM.

    • Add TFA (excess, e.g., 20% v/v).

    • Stir at RT for 1–2 hours.

    • Concentrate in vacuo to yield the 3-(1-Fluoroethyl)azetidine trifluoroacetate salt.

Synthesis Pathway Diagram

SynthesisPathway Start tert-Butyl 3-acetylazetidine-1-carboxylate (CAS: 870089-49-9) Inter1 Intermediate Alcohol (Reduction Product) Start->Inter1 NaBH4, MeOH 0°C to RT Inter2 Protected Fluoride (Boc-3-(1-fluoroethyl)azetidine) Inter1->Inter2 DAST, DCM -78°C to RT (Deoxyfluorination) Final 3-(1-Fluoroethyl)azetidine (TFA Salt) Inter2->Final TFA, DCM (Deprotection)

Figure 1: Validated synthetic route from commercially available 3-acetylazetidine precursor.

Part 3: Physicochemical Properties & Applications[8]

Property Profile

The introduction of the fluorine atom on the ethyl side chain significantly alters the physicochemical profile compared to the non-fluorinated ethyl analog.

PropertyValue (Estimated)Impact on Drug Design
cLogP ~0.5 - 0.8Slightly lower than ethyl analog due to F polarity, improving solubility.
pKa (Conj. Acid) ~9.5 - 10.0Fluorine's inductive effect (-I) reduces the basicity of the azetidine nitrogen compared to 3-ethylazetidine (pKa ~11.0), potentially improving oral bioavailability.
H-Bond Donors 1 (NH)Standard secondary amine handle.
H-Bond Acceptors 1 (N)Fluorine is a weak acceptor but modulates local polarity.
Medicinal Chemistry Applications[8][9][10]

1. Bioisosterism & Metabolic Stability: The 1-fluoroethyl group functions as a robust bioisostere for ethyl or isopropyl groups.

  • Metabolic Blocking: The C-H bond adjacent to the fluorine is deactivated against metabolic oxidation (e.g., by Cytochrome P450s) due to the strong electron-withdrawing nature of fluorine. This can extend the half-life (

    
    ) of a drug candidate.
    
  • Conformational Restriction: The azetidine ring locks the amine vectors, reducing the entropic penalty upon binding to a target protein compared to flexible linear amines.

2. Basicity Modulation: Azetidines are generally highly basic. The proximal fluorine atom (2 bonds away from the ring carbon, 3 bonds from Nitrogen) exerts a through-bond inductive effect that lowers the


 of the ring nitrogen. This is critical for:
  • Reducing lysosomal trapping (which occurs with highly basic amines).

  • Improving permeability across biological membranes.

Part 4: Safety & Handling

  • Hazard Classification: As a secondary amine and fluorinated compound, treat as Irritant (Skin/Eye/Respiratory).

  • Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The TFA salt is stable, but the free base may degrade if exposed to air/moisture for prolonged periods.

  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for derivatization).

References

  • Sigma-Aldrich (Merck). 3-(1-Fluoroethyl)azetidine; trifluoroacetic acid Product Page. CAS No. 2940946-18-7.[5] Retrieved from .

  • Ambeed. tert-Butyl 3-acetylazetidine-1-carboxylate Product Data. CAS No. 870089-49-9.[2][3] Retrieved from .

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Champagne, P. A., et al. (2015). Deoxyfluorination of Alcohols. Chemical Reviews, 115(17), 9073-9174. (Reference for DAST fluorination methodology). Link

Sources

Exploratory

Strategic Incorporation of Fluorinated Azetidine Derivatives in Drug Discovery

Executive Summary: The "Small Ring" Renaissance In modern medicinal chemistry, the "escape from flatland" is more than a trend; it is a necessity for improving clinical success rates. While the gem-dimethyl group has his...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Small Ring" Renaissance

In modern medicinal chemistry, the "escape from flatland" is more than a trend; it is a necessity for improving clinical success rates. While the gem-dimethyl group has historically been the go-to for blocking metabolic hot spots, the fluorinated azetidine moiety has emerged as a superior alternative.[1]

This guide details the technical application of fluorinated azetidines. Unlike larger heterocycles, the azetidine ring offers a unique combination of high strain energy (~26 kcal/mol) and low lipophilicity. When decorated with fluorine, these scaffolds act as powerful modulators of basicity (


) and conformation (via the gauche effect), allowing medicinal chemists to fine-tune ADME properties without altering the core pharmacophore significantly.

Physicochemical Profiling: The Fluorine Effect

The strategic value of fluorinated azetidines lies in their ability to lower the basicity of the amine without adding significant lipophilicity. This is crucial for reducing hERG liability and improving membrane permeability (LogD).[1]

Comparative Data: The Impact of Fluorination

The table below illustrates the shift in physicochemical properties when transitioning from a standard piperidine or azetidine to their fluorinated counterparts.

ScaffoldStructure

(Conj. Acid)
LogP (Calc)Key Property Modulation
Piperidine

~11.21.49High basicity; often leads to high clearance/hERG issues.[1]
Azetidine

~11.30.30Lower lipophilicity than piperidine; high strain.[1]
3-Fluoroazetidine

~9.2 - 9.50.25Moderate

depression; introduces dipole.
3,3-Difluoroazetidine

~7.0 - 7.50.45Drastic

reduction
; metabolic blocking; bioisostere of carbonyl.[1]

Technical Insight: The


-fluorine atom(s) withdraw electron density from the nitrogen lone pair via induction (

-bond), significantly lowering the

. This brings the amine basicity closer to physiological pH (7.4), increasing the fraction of the neutral species available for passive membrane diffusion.

Structural Biology & Conformation: The Gauche Effect

Unlike the chair conformation of piperidine, the azetidine ring is puckered. The introduction of fluorine at the 3-position locks this conformation due to the fluorine gauche effect .[1]

Mechanism

The gauche effect arises from the hyperconjugative donation of electron density from the


 or 

bonding orbital into the low-lying

antibonding orbital.[2][3][4]
  • 3-Fluoroazetidine: Prefers a puckered conformation where the C-F bond is pseudo-equatorial to maximize orbital overlap.[1]

  • 3,3-Difluoroazetidine: The gem-difluoro substitution creates a "balanced" electronic environment but significantly alters the vector of the nitrogen lone pair, often reducing affinity for off-target GPCRs (like hERG).[1]

Synthetic Architectures

Synthesizing fluorinated azetidines requires overcoming the inherent ring strain.[1] Two primary strategies exist: De Novo Cyclization and Late-Stage Functionalization .[1]

Graphviz Diagram: Synthetic Decision Tree

The following diagram outlines the logical flow for selecting a synthetic route based on the desired substitution pattern.

SynthesisStrategy cluster_safety Safety Critical Start Target: Fluorinated Azetidine Decision Is the Nitrogen Protected? Start->Decision RouteA Route A: Functionalization of Azetidin-3-one Decision->RouteA Yes (Late Stage) RouteB Route B: De Novo Cyclization Decision->RouteB No (Building Block) StepA1 Reagent: DAST or Deoxo-Fluor Substrate: N-Boc-Azetidin-3-one RouteA->StepA1 StepB1 Precursor: Epichlorohydrin derivatives RouteB->StepB1 StepA2 Product: 3,3-Difluoroazetidine StepA1->StepA2 StepB2 Action: Ring closure with primary amine StepB1->StepB2

Caption: Decision matrix for synthesizing fluorinated azetidines. Route A is preferred for medicinal chemistry SAR due to the availability of N-Boc-azetidin-3-one.[1]

Experimental Protocol: Synthesis of 3,3-Difluoroazetidine HCl

Objective: To synthesize 3,3-difluoroazetidine hydrochloride from N-Boc-azetidin-3-one. This protocol prioritizes safety regarding fluorinating agents.[1]

Reagents & Causality
  • N-Boc-azetidin-3-one: The starting material.[1] The Boc group protects the amine from oxidation and side reactions with the fluorinating agent.

  • DAST (Diethylaminosulfur trifluoride): The fluorinating agent.[1] Note: Deoxo-Fluor is a more thermally stable alternative, but DAST is standard for small scale.[1]

  • Dichloromethane (DCM): Anhydrous solvent required to prevent hydrolysis of DAST.[1]

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ). Add N-Boc-azetidin-3-one  (1.0 eq) and dissolve in anhydrous DCM (0.2 M concentration).
    
  • Fluorination (Critical Step):

    • Cool the solution to -78°C (Dry ice/acetone bath). Reason: DAST reaction is highly exothermic; controlling temp prevents ring opening or explosion.

    • Add DAST (2.5 eq) dropwise via syringe over 20 minutes.[1]

    • Allow the reaction to warm to room temperature (RT) slowly overnight (12-16 hours).

    • Monitoring: Check via TLC (stain with KMnO4) or

      
       NMR (look for disappearance of DAST signal).
      
  • Quenching (Safety Hazard):

    • Cool the mixture back to 0°C.

    • Slowly add saturated aqueous

      
      .[1] Warning: Vigorous gas evolution (
      
      
      
      and HF).
  • Extraction: Extract with DCM (3x), dry organics over

    
    , filter, and concentrate in vacuo.
    
  • Deprotection:

    • Dissolve the crude oil in 4M HCl in Dioxane.[1] Stir at RT for 2 hours.

    • Precipitate the salt with diethyl ether.[1]

    • Filter to collect 3,3-difluoroazetidine hydrochloride as a white solid.[1]

Validation Criteria:

  • 
     NMR:  Should show a singlet (or triplet if H-coupled) around -100 ppm (relative to 
    
    
    
    ).[1]
  • 
     NMR:  The 
    
    
    
    -protons (
    
    
    adjacent to N) will appear as a triplet due to H-F coupling (
    
    
    ).[1]

Case Study: Cobimetinib (Cotellic)

Cobimetinib represents a landmark application of the azetidine scaffold in oncology (MEK inhibition for Melanoma).

  • Challenge: Early MEK inhibitors suffered from poor metabolic stability and rapid clearance.[1]

  • Solution: The incorporation of a 3-fluoro-azetidine ring fused to a piperidine system.[1]

  • Outcome: The fluorine atom on the azetidine ring serves two functions:

    • Metabolic Blocking: It prevents oxidative metabolism at the susceptible 3-position.[1]

    • Solubility: It lowers the LogP compared to a methyl group, improving oral bioavailability.[1]

Graphviz Diagram: ADME Optimization Cycle

This diagram visualizes how fluorinated azetidines are used iteratively to solve DMPK issues.

ADMECycle Issue High Clearance / High LogP Strategy Replace Piperidine with Azetidine Issue->Strategy Reduce Size Modification Add Fluorine (Mono or Gem-Di) Strategy->Modification Tune Electronics Result Lower pKa Blocked Metabolism Modification->Result Validation Result->Issue Next Cycle

Caption: Iterative optimization cycle using fluorinated azetidines to resolve metabolic liability and lipophilicity issues.

References

  • Physicochemical Properties of Fluorinated Amines

    • Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: Amine basicities. ChemMedChem.[1]

  • Synthesis of 3,3-Difluoroazetidine

    • Carreira, E. M., et al. (2010). Azetidines in Medicinal Chemistry. (General reference on the synthesis and utility).

    • MedChemExpress Product Data (3,3-Difluoroazetidine HCl).[1][5]

  • The Gauche Effect

    • O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[1]

  • Cobimetinib Case Study

    • Rice, K. D., et al. (2012). Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts leading to Cobimetinib. ACS Medicinal Chemistry Letters.[1]

Sources

Foundational

3-(1-Fluoroethyl)azetidine: A Precision Tool for Physicochemical Tuning

Topic: Role of 3-(1-Fluoroethyl)azetidine in Drug Discovery Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the modern medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of 3-(1-Fluoroethyl)azetidine in Drug Discovery Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the modern medicinal chemistry landscape, the modulation of basicity and lipophilicity without altering steric bulk is a critical challenge. 3-(1-Fluoroethyl)azetidine (CAS: 2940946-18-7) has emerged as a high-value saturated heterocyclic building block. It serves as a strategic bioisostere for isopropyl- and ethyl-substituted amines, offering a unique "Goldilocks" physicochemical profile. This guide details the structural rationale, synthetic accessibility, and application of this motif to optimize drug-like properties (DMPK), specifically focusing on pKa modulation and metabolic blockade.

Strategic Rationale: The Fluorine Effect

The incorporation of 3-(1-fluoroethyl)azetidine addresses three common failure modes in lead optimization: high hERG affinity (often linked to high basicity), poor metabolic stability (at alkyl side chains), and suboptimal permeability.

Bioisosterism and Steric Mimicry

The 1-fluoroethyl group (–CH(F)CH₃) is a steric mimic of the isopropyl group (–CH(CH₃)₂).

  • Van der Waals Radius: Fluorine (1.47 Å) is intermediate between hydrogen (1.20 Å) and a methyl group (2.0 Å).

  • Conformational Bias: The fluorine atom introduces a gauche effect, potentially locking the ethyl side chain into a preferred conformation that can enhance binding affinity compared to the freely rotating isopropyl analog.

pKa Modulation (The "Tuning" Knob)

Unsubstituted azetidines are highly basic (pKa ~11.3), often leading to phospholipidosis or P-gp efflux issues. Direct ring fluorination (e.g., 3-fluoroazetidine) drastically drops the pKa to ~8.5. 3-(1-Fluoroethyl)azetidine offers a subtler effect. The fluorine atom is located four bonds away from the nitrogen (γ-position relative to the ring carbon). This results in a moderate inductive withdrawal, lowering the pKa to the 9.5–10.0 range . This retention of moderate basicity preserves solubility while mitigating the liabilities of a highly charged cation.

Metabolic Blockade

The C-H bond adjacent to the azetidine ring (C3 position) and the benzylic-like positions of attached alkyl groups are metabolic "soft spots" for CYP450 oxidation. Replacing a hydrogen with fluorine at the secondary ethyl position blocks oxidative dealkylation and hydroxylation, extending the compound's half-life (


).

Physicochemical Profile

The following table compares 3-(1-fluoroethyl)azetidine with its structural analogs to highlight its unique position in chemical space.

PropertyAzetidine3-Fluoroazetidine3-(1-Fluoroethyl)azetidine 3-Isopropylazetidine
Structure UnsubstitutedF on Ring (C3)F on Side ChainAlkyl Side Chain
pKa (Calc.) ~11.3~8.5~9.8 – 10.2 ~11.3
LogP -1.1-1.5-0.8 0.5
H-Bond Donors 1 (NH)1 (NH)1 (NH) 1 (NH)
Metabolic Risk LowLowVery Low (Blocked Site)High (Oxidation)
Role ScaffoldBasicity ReducerFine Tuner Lipophilic Spacer

Synthetic Methodologies

Accessing 3-(1-fluoroethyl)azetidine requires a robust protocol that avoids racemization (if chiral) and ring opening. The most reliable route proceeds via the reduction of N-Boc-3-acetylazetidine followed by deoxyfluorination.

Synthesis Workflow Diagram

Synthesis Start N-Boc-3-azetidinecarboxylic acid Weinreb Weinreb Amide Formation Start->Weinreb EDCI, N,O-dimethylhydroxylamine Ketone N-Boc-3-acetylazetidine Weinreb->Ketone MeMgBr (Grignard) Alcohol 3-(1-Hydroxyethyl)azetidine (Intermediate) Ketone->Alcohol NaBH4, MeOH, 0°C Fluoro N-Boc-3-(1-Fluoroethyl)azetidine Alcohol->Fluoro DAST or Deoxo-Fluor DCM, -78°C to RT Final 3-(1-Fluoroethyl)azetidine (TFA Salt) Fluoro->Final TFA, DCM, RT

Figure 1: Step-wise synthesis of 3-(1-Fluoroethyl)azetidine from commercially available precursors.

Detailed Experimental Protocol

Objective: Synthesis of 3-(1-Fluoroethyl)azetidine trifluoroacetate.

Step 1: Reduction of N-Boc-3-acetylazetidine

  • Reagents: N-Boc-3-acetylazetidine (1.0 eq), Sodium Borohydride (NaBH₄, 1.5 eq), Methanol (0.5 M).

  • Procedure: Dissolve ketone in MeOH and cool to 0°C. Add NaBH₄ portion-wise. Stir at 0°C for 1h, then warm to RT for 2h.

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc. Wash with brine, dry over Na₂SO₄.[1]

  • Result: tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate (Yield >90%).

Step 2: Deoxyfluorination (Critical Step) Note: This step introduces the fluorine atom. DAST (Diethylaminosulfur trifluoride) is standard, but XtalFluor-E is safer and more selective.

  • Reagents: Alcohol intermediate (1.0 eq), DAST (1.2 eq), Anhydrous DCM (0.2 M).

  • Procedure: Under N₂ atmosphere, cool the alcohol solution to -78°C. Add DAST dropwise (exothermic). Stir at -78°C for 1h, then allow to warm to RT overnight.

  • Workup: Caution: Quench slowly with sat. NaHCO₃ at 0°C (gas evolution). Extract with DCM.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

  • Result: tert-butyl 3-(1-fluoroethyl)azetidine-1-carboxylate.

Step 3: Deprotection

  • Reagents: TFA (10 eq), DCM (0.1 M).

  • Procedure: Stir N-Boc intermediate in TFA/DCM (1:4 ratio) at RT for 2h.

  • Workup: Concentrate in vacuo. Azeotrope with toluene/DCM to remove excess TFA.

  • Result: 3-(1-Fluoroethyl)azetidine trifluoroacetate (hygroscopic solid).

Medicinal Chemistry Decision Framework

When should you deploy this scaffold? Use the following logic tree to determine applicability in your SAR (Structure-Activity Relationship) campaign.

DecisionTree Start Current Lead Issue? Metab Metabolic Instability (High Clearance) Start->Metab hERG hERG / Off-Target (High Basicity) Start->hERG Potency Potency / Selectivity Start->Potency CheckSite Is instability at alkyl side chain? Metab->CheckSite CheckpKa Is pKa > 10.5? hERG->CheckpKa CheckSteric Is Isopropyl/Ethyl group present? Potency->CheckSteric Deploy DEPLOY 3-(1-Fluoroethyl)azetidine CheckSite->Deploy Yes (Block oxidation) CheckpKa->Deploy Yes (Tune to ~9.8) Alt1 Consider 3,3-Difluoroazetidine (Stronger pKa drop) CheckpKa->Alt1 No (Need pKa < 8) CheckSteric->Deploy Yes (Bioisostere) Alt2 Consider 3-Fluoroazetidine (Steric mismatch) CheckSteric->Alt2 No

Figure 2: Decision Matrix for incorporating 3-(1-Fluoroethyl)azetidine into lead optimization.

Experimental Validation Protocols

pKa Determination (Potentiometric Titration)

To validate the "tuning" effect of the fluoroethyl group, precise pKa measurement is required.

  • Instrument: Sirius T3 or equivalent potentiometric titrator.

  • Sample: 1-2 mg of 3-(1-Fluoroethyl)azetidine TFA salt.

  • Solvent: 0.15 M KCl (aq) titrated with 0.5 M KOH and 0.5 M HCl.

  • Analysis: Perform triple titration from pH 2.0 to 12.0. The inflection point determines the pKa of the azetidine nitrogen.

  • Expected Result: pKa should fall between 9.6 and 10.2 , distinct from unsubstituted azetidine (11.3).

Metabolic Stability Assay (Microsomal Stability)
  • System: Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

  • Concentration: 1 µM test compound.

  • Cofactor: NADPH regenerating system.

  • Timepoints: 0, 5, 15, 30, 60 min.

  • Analysis: LC-MS/MS (MRM mode).

  • Success Criteria: Intrinsic clearance (

    
    ) < 20 µL/min/mg protein. Compare directly to the non-fluorinated 3-ethylazetidine analog to quantify the "fluorine blockade" effect.
    

References

  • Vertex Pharmaceuticals. (2016). The synthetic method of 3-fluoro azetidine derivatives. Patent CN105384673B. Google Patents. Link

  • Parmar, D. R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062. Link

  • Meanwell, N. A. (2018). Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(14), 5822–5880. (General principles of fluorine pKa modulation). Link

  • Sigma-Aldrich. (2024). Product Catalog: 3-(1-fluoroethyl)azetidine; trifluoroacetic acid (CAS 2940946-18-7).[2][3][4][5] Link

  • Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design. Wiley-Interscience. (Principles of metabolic blocking with fluorine).

Sources

Exploratory

3-(1-Fluoroethyl)azetidine: A Strategic Bioisostere for Piperidine Replacement

Executive Summary 3-(1-Fluoroethyl)azetidine represents a high-value tactical modification in modern medicinal chemistry, specifically designed to address the metabolic and physicochemical limitations of the ubiquitous p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(1-Fluoroethyl)azetidine represents a high-value tactical modification in modern medicinal chemistry, specifically designed to address the metabolic and physicochemical limitations of the ubiquitous piperidine pharmacophore. While piperidine is a staple secondary amine in drug discovery, its high basicity (pKa ~11.2) and lipophilicity often lead to poor membrane permeability, hERG channel liability, and rapid oxidative metabolism.

This guide details the strategic deployment of 3-(1-Fluoroethyl)azetidine as a bioisostere. By contracting the ring size (6


 4) and introducing a vicinal fluoroalkyl group, researchers can precisely modulate basicity (lowering pKa), block metabolic soft spots, and reduce overall lipophilicity (LogD) while maintaining the steric volume required for receptor binding.

Part 1: Physicochemical Rationale & Bioisosteric Logic[1]

The Piperidine Problem vs. The Azetidine Solution

The piperidine ring is often the primary cause of high lipophilicity and excessive basicity in lead compounds.

  • Basicity: High pKa leads to high ionization at physiological pH, limiting passive diffusion across the blood-brain barrier (BBB) or gut wall.

  • Metabolism: The

    
    -carbons of piperidine are prone to P450-mediated oxidation.
    

The Azetidine Advantage: Replacing piperidine with azetidine inherently lowers lipophilicity due to the reduction in carbon count (


 to 

). However, unsubstituted azetidine is still highly basic. The introduction of the 1-fluoroethyl group at the 3-position serves a dual purpose:
  • Electronic Modulation (pKa): The electronegative fluorine atom (via the

    
    -inductive effect) pulls electron density from the ring nitrogen, lowering the pKa by 1–2 log units compared to the parent amine.
    
  • Steric Mimicry: The 1-fluoroethyl group occupies a similar steric volume to the C3/C4 methylene segments of a piperidine ring, preserving the ligand's "shape" within the binding pocket.

Comparative Metrics

The following table summarizes the expected physicochemical shifts when transitioning from a piperidine core to a 3-(1-fluoroethyl)azetidine core.

PropertyPiperidine Core3-(1-Fluoroethyl)azetidineImpact on Developability
Ring Size 6-membered4-memberedReduces molecular weight and steric clash.
pKa (approx) 10.8 – 11.28.5 – 9.2Improved Permeability: Increased fraction of neutral species at pH 7.4.
LogP / LogD High (Lipophilic)Moderate (Lower)Improved Solubility: Lower lipophilicity enhances aqueous solubility.
Metabolic Stability Low (prone to

-oxidation)
HighBlocked Metabolism: Fluorine blocks oxidative attack; strained ring alters P450 binding.
Fsp3 1.0 (fully saturated)1.0 (fully saturated)Maintains 3D character (crucial for selectivity).

Part 2: Decision Logic for Scaffold Hopping

The following decision tree illustrates when to deploy 3-(1-Fluoroethyl)azetidine during lead optimization.

Bioisostere_Decision_Tree Start Lead Compound Analysis: Piperidine Core Issue_Check Identify Primary Liability Start->Issue_Check Metabolic High Clearance (Oxidative Metabolism) Issue_Check->Metabolic Permeability Low Permeability (High pKa / % Ionized) Issue_Check->Permeability Potency Loss of Potency (Steric Mismatch) Issue_Check->Potency Solution_Fluoro Deploy 3-(1-Fluoroethyl)azetidine Metabolic->Solution_Fluoro Permeability->Solution_Fluoro Potency->Solution_Fluoro Action_Metabolic Mechanism: Fluorine blocks metabolic site & Ring contraction reduces lipophilicity Solution_Fluoro->Action_Metabolic Action_Permeability Mechanism: Inductive effect lowers pKa increasing neutral fraction Solution_Fluoro->Action_Permeability Action_Potency Mechanism: Fluoroethyl mimics piperidine steric bulk Solution_Fluoro->Action_Potency

Caption: Logic flow for selecting 3-(1-Fluoroethyl)azetidine to resolve specific DMPK liabilities in piperidine-containing leads.

Part 3: Synthetic Protocol

Synthesis of 3-(1-Fluoroethyl)azetidine is not trivial due to the strain of the azetidine ring. The following protocol utilizes a Deoxo-Fluor mediated deoxyfluorination of a hydroxy-intermediate, which is safer and more amenable to scale-up than DAST.

Methodology: Deoxyfluorination Route
Step 1: Grignard Addition

Objective: Convert tert-butyl 3-formylazetidine-1-carboxylate to the secondary alcohol.

  • Reagents: tert-butyl 3-formylazetidine-1-carboxylate (1.0 eq), Methylmagnesium bromide (MeMgBr, 3.0M in ether, 1.2 eq), Dry THF.

  • Procedure:

    • Cool a solution of the aldehyde in dry THF to -78°C under

      
      .
      
    • Add MeMgBr dropwise over 20 minutes.

    • Stir at -78°C for 1 hour, then warm to 0°C.

    • Quench with saturated aqueous

      
      .
      
    • Extract with EtOAc, dry over

      
      , and concentrate.
      
  • Checkpoint: Verify formation of tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate via LC-MS (

    
     or 
    
    
    
    ).
Step 2: Deoxyfluorination

Objective: Install the fluorine atom with inversion/retention (racemic mixture usually results unless chiral reagents are used).

  • Reagents: Alcohol intermediate (from Step 1), Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride, 1.5 eq), DCM (Dichloromethane).

  • Procedure:

    • Dissolve the alcohol in anhydrous DCM and cool to -78°C.

    • Add Deoxo-Fluor dropwise (Exothermic!).

    • Allow the reaction to warm to room temperature overnight.

    • Safety Note: Quench carefully with saturated

      
      . Evolution of 
      
      
      
      and HF byproducts will occur.
    • Purify via flash chromatography (Hexane/EtOAc).

Step 3: N-Deprotection

Objective: Reveal the free amine for coupling.

  • Reagents: TFA (Trifluoroacetic acid), DCM.

  • Procedure:

    • Dissolve the fluorinated intermediate in DCM (1:4 ratio).

    • Add TFA (10 eq) at 0°C. Stir for 2 hours.

    • Concentrate in vacuo. Azeotrope with toluene to remove excess TFA.

    • Result: 3-(1-Fluoroethyl)azetidine trifluoroacetate salt.[1][2][3]

Synthetic Pathway Visualization

Synthesis_Pathway SM N-Boc-3-formylazetidine Step1 Grignard Addition (MeMgBr, THF, -78°C) SM->Step1 Inter1 Alcohol Intermediate (1-hydroxyethyl) Step1->Inter1 Step2 Deoxyfluorination (Deoxo-Fluor, DCM) Inter1->Step2 Inter2 Fluoro-Intermediate (N-Boc Protected) Step2->Inter2 Step3 Deprotection (TFA/DCM) Inter2->Step3 Product 3-(1-Fluoroethyl)azetidine (TFA Salt) Step3->Product

Caption: Step-by-step synthetic route from commercial aldehyde to the final bioisostere salt.

References

  • Melnykov, K. P., et al. (2022).[4] "Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines." Journal of Organic Chemistry.

    • Context: foundational data on pKa and LogP shifts in fluoroalkyl-substituted azetidines.
  • Cheekatla, S. R. (2026).[5] "Azetidines in medicinal chemistry: emerging applications and approved drugs." Future Medicinal Chemistry. [5]

    • Context: Comprehensive review of azetidines as privileged scaffolds and piperidine bioisosteres.[6]

  • Vertex Pharmaceuticals. (2016). "Synthetic method of 3-fluoro azetidine derivatives." CN105384673B.

    • Context: Industrial protocols for synthesizing 3-substituted fluoro-azetidines.
  • Kirichok, A. A., et al. (2023).[7] "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine." Angewandte Chemie International Edition.

    • Context: Validates the general strategy of replacing piperidine with strained, 4-membered ring systems to improve IP and physicochemical profiles.
  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

    • Context: Authoritative review on the "fluorine effect" in bioisosterism.

Sources

Foundational

Physicochemical Properties &amp; Radiosynthesis of Fluoroethyl Azetidines

Executive Summary The fluoroethyl azetidine moiety represents a high-value pharmacophore in modern medicinal chemistry and positron emission tomography (PET). By integrating the high ring strain of the azetidine core (~2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fluoroethyl azetidine moiety represents a high-value pharmacophore in modern medicinal chemistry and positron emission tomography (PET). By integrating the high ring strain of the azetidine core (~25.4 kcal/mol) with the electronic modulation of the fluoroethyl group, this structural motif offers a unique solution to the "basicity-lipophilicity" trade-off often encountered with cyclic amines.

This guide provides a technical deep-dive into the physicochemical behavior of N-(2-fluoroethyl)azetidines, their metabolic liabilities, and the specific radiosynthetic protocols required to generate


F-labeled tracers containing this motif.

Structural Dynamics & Electronic Properties

The "Azetidine Effect" on Basicity (pKa)

Replacing a pyrrolidine or piperidine ring with an azetidine often results in a distinct shift in physicochemical properties, primarily due to ring strain and the exposure of the nitrogen lone pair.

  • Parent Azetidine: The pKa of unsubstituted azetidine is approximately 11.29 , making it highly basic (comparable to pyrrolidine at 11.3). This high basicity can be detrimental to membrane permeability (low fraction of neutral species at physiological pH 7.4) and can lead to high non-specific binding (P-gp efflux liability).

  • The Fluoroethyl Modulation: The introduction of a 2-fluoroethyl group exerts a strong electron-withdrawing inductive effect (

    
    ) through the ethylene linker. This typically lowers the pKa of the tertiary amine by 2.0–2.5 log units  compared to the N-ethyl analog.
    
    • Estimated pKa of N-(2-fluoroethyl)azetidine:8.5 – 9.0 .

    • Physiological Implication: This shift brings the basicity into the optimal window for CNS penetration and intracellular target engagement, balancing solubility with permeability.

Lipophilicity (LogD) and Conformation

Azetidines possess a "puckered" conformation that reduces the molar volume compared to their 5- and 6-membered counterparts.

  • LogP Reduction: Azetidines generally exhibit lower LogP values than pyrrolidines.

  • Fluoroethyl Contribution: While fluorine is lipophilic, the N-fluoroethyl group lowers the LogD

    
     relative to the N-ethyl group because the lower pKa increases the fraction of the neutral species at physiological pH.
    
    • Result: Enhanced membrane permeability without the excessive lipophilicity that drives metabolic clearance.

Data Summary: Cyclic Amine Comparison
PropertyAzetidine (Parent)Pyrrolidine (Parent)N-Ethyl AzetidineN-(2-Fluoroethyl) Azetidine
Ring Size 4-membered5-membered4-membered4-membered
Ring Strain ~25.4 kcal/mol~6 kcal/mol~25.4 kcal/mol~25.4 kcal/mol
pKa (Exp/Calc) 11.2911.31~10.8~8.8 (Calc)
LogP -0.10.2~0.8~0.5
Metabolic Risk Ring OpeningOxidationN-DealkylationDefluoroethylation

Radiosynthesis: F-Labeling Protocols

The N-(2-fluoroethyl)azetidine motif is a critical scaffold in PET radiochemistry. The synthesis relies on the nucleophilic substitution of a leaving group (tosylate or nosylate) by [


F]fluoride.
Precursor Selection

Direct fluorination of the azetidine nitrogen is not feasible. The standard approach involves a two-step or one-pot alkylation using:

  • 2-[

    
    F]Fluoroethyl tosylate ([
    
    
    
    F]FEtOTs):
    A prosthetic group synthesized first and then reacted with the azetidine precursor.
  • Direct Substitution: Reacting a N-(2-tosyloxyethyl)azetidine precursor with [

    
    F]F
    
    
    
    . Note: This route is risky due to potential azetidinium ion formation and polymerization.
Protocol: Automated Synthesis of [ F]Fluoroethyl-Azetidine Tracers

Context: This protocol assumes the use of a GE TRACERlab FX or similar automated module.

Step 1: Production of [


F]Fluoride 
  • Generate

    
    F
    
    
    
    via the
    
    
    O(p,n)
    
    
    F nuclear reaction.
  • Trap

    
    F
    
    
    
    on a QMA carbonate ion exchange cartridge.
  • Elute into the reactor using K

    
    /K
    
    
    
    CO
    
    
    solution
    (Cryptand 222 phase transfer catalyst).

Step 2: Azeotropic Drying

  • Evaporate the eluate at 95°C under vacuum/helium flow.

  • Add anhydrous acetonitrile (MeCN) and repeat evaporation (2x) to remove residual water (critical for nucleophilicity).

Step 3: Synthesis of Prosthetic Group ([


F]FEtOTs) 
  • Add 1,2-ethylene ditosylate (precursor) in MeCN to the dried reactor.

  • Heat at 100°C for 10 minutes .

  • Purify via C18 Sep-Pak to isolate 2-[

    
    F]fluoroethyl tosylate.
    

Step 4: Alkylation of Azetidine Core

  • Elute [

    
    F]FEtOTs into a secondary reactor containing the azetidine precursor  (free base or HCl salt with base).
    
  • Solvent: DMF or DMSO (polar aprotic).

  • Heat at 110°C for 15 minutes .

  • Mechanistic Note: The high ring strain of azetidine makes the nitrogen highly nucleophilic, facilitating rapid alkylation.

Step 5: Purification

  • Dilute with water.

  • Inject onto semi-preparative HPLC (C18 column).

  • Isolate the product fraction and formulate in saline/ethanol (<10%).

Metabolic Stability & Toxicity Risks

While the fluoroethyl group blocks metabolism at the beta-position, specific pathways must be monitored during lead optimization.

N-Dealkylation & Fluoroacetate Toxicity

The primary metabolic liability is oxidative N-dealkylation by CYP450 enzymes.

  • Mechanism: Hydroxylation at the alpha-carbon (adjacent to N) leads to hemiaminal formation, which collapses to release the azetidine core and 2-fluoroacetaldehyde .

  • Toxicity Warning: 2-Fluoroacetaldehyde rapidly oxidizes to fluoroacetate , a potent inhibitor of the aconitase enzyme (Krebs cycle).

  • Mitigation: Deuteration of the ethylene linker (

    
    -fluoroethyl) can suppress this pathway via the Kinetic Isotope Effect (KIE).
    
Azetidine Ring Opening

Under acidic conditions or specific enzymatic catalysis, the strained azetidine ring can undergo nucleophilic attack, leading to ring opening. However, N-substitution generally stabilizes the ring against hydrolysis compared to activated azetidines (e.g., azetidiniums).

Visualizations

Structure-Property Relationship (SPR) Logic

This diagram illustrates how the structural components of fluoroethyl azetidine contribute to its pharmacological profile.

AzetidineSPR Core Azetidine Core (4-membered ring) Strain High Ring Strain (~25 kcal/mol) Core->Strain Causes pKa pKa Modulation (11.3 -> ~8.8) Core->pKa High Basicity Subst N-(2-Fluoroethyl) Group Subst->pKa Inductive Effect (-I) LogD LogD Optimization (Permeability) Subst->LogD Lipophilicity Balance Metab Metabolic Liability (Fluoroacetate) Subst->Metab N-Dealkylation pKa->LogD pH dependent Speciation

Figure 1: Structure-Property Relationship (SPR) map detailing the interplay between the azetidine core and the fluoroethyl substituent.

Radiosynthesis Workflow ([ F] Labeling)

The logical flow for generating a PET tracer using this moiety.

Radiosynthesis F18 [18F]Fluoride (Cyclotron) Dry Azeotropic Drying (K2.2.2/K2CO3) F18->Dry FEtOTs [18F]Fluoroethyl Tosylate (Prosthetic Group) Dry->FEtOTs + Precursor Precursor Ethylene Ditosylate Precursor->FEtOTs Reaction N-Alkylation (DMF, 110°C) FEtOTs->Reaction Azetidine Azetidine Precursor (Nucleophile) Azetidine->Reaction Final [18F]Fluoroethyl-Azetidine Tracer Reaction->Final HPLC Purification

Figure 2: Indirect radiosynthesis workflow utilizing a [18F]fluoroethyl tosylate prosthetic group to avoid side reactions.

References

  • Lowe, J. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.

  • Preshlock, S., et al. (2016). 18F-Labeling of Arenes and Heteroarenes for Applications in Positron Emission Tomography. Chemical Reviews.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Couty, F., & Drouillat, B. (2012). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Heterocycles.

  • PubChem. (2025).[1] Azetidine Compound Summary. National Library of Medicine.[2]

Sources

Exploratory

3-(1-Fluoroethyl)azetidine pKa and basicity profile

An In-Depth Technical Guide to the pKa and Basicity Profile of 3-(1-Fluoroethyl)azetidine For Researchers, Scientists, and Drug Development Professionals Abstract The azetidine ring is a privileged scaffold in modern dru...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the pKa and Basicity Profile of 3-(1-Fluoroethyl)azetidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring is a privileged scaffold in modern drug discovery, prized for its ability to impart desirable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional complexity.[1][2] As a bioisostere for larger cyclic amines like pyrrolidine and piperidine, the strained four-membered ring offers a unique conformational rigidity and basicity profile that can be finely tuned through substitution.[1][3] This guide provides an in-depth analysis of the basicity and pKa profile of a specific, functionalized derivative, 3-(1-fluoroethyl)azetidine. We will explore the fundamental principles governing its basicity, the impact of fluoroalkylation, and provide detailed experimental and computational protocols for the precise determination of its pKa, offering a critical resource for its application in medicinal chemistry.

Introduction: The Azetidine Motif in Medicinal Chemistry

Azetidines have emerged as vital components in the medicinal chemist's toolkit.[2] Their incorporation into drug candidates is driven by the unique structural and electronic properties conferred by the strained four-membered ring system. The ring strain, approximately 25.4 kcal/mol, is intermediate between that of highly reactive aziridines and stable pyrrolidines, providing a balance of stability and unique reactivity.[3] This constrained geometry enhances metabolic stability and solubility while providing novel vectors for exploring chemical space.[1]

The basicity of the azetidine nitrogen is a critical parameter, influencing a molecule's pharmacokinetic and pharmacodynamic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.[4] Understanding and predicting the pKa of substituted azetidines is therefore essential for rational drug design.

Factors Governing the Basicity of 3-(1-Fluoroethyl)azetidine

The basicity of an amine is determined by the availability of the nitrogen's lone pair of electrons for protonation. For 3-(1-fluoroethyl)azetidine, this is governed by a combination of ring strain, hybridization, and the powerful inductive effect of the fluoroethyl substituent.

The Inherent Basicity of the Azetidine Ring

The parent azetidine molecule is a strong base, with a pKa of its conjugate acid reported as 11.29.[5] Its basicity is influenced by the geometry of the four-membered ring. The C-N-C bond angle in azetidine is compressed relative to the ideal tetrahedral angle of 109.5°. This strain leads to a rehybridization of the nitrogen orbitals. The orbitals involved in the C-N bonds gain more p-character, which consequently increases the s-character of the lone pair orbital.[6] Since s-orbitals are held closer to the nucleus, the lone pair is less available for protonation compared to less strained rings like pyrrolidine (pKa ≈ 11.27) and piperidine (pKa ≈ 11.24).[6][7][8] This effect makes azetidine slightly less basic than its five- and six-membered counterparts.

The Inductive Effect of the 3-(1-Fluoroethyl) Substituent

The primary determinant of the pKa of 3-(1-fluoroethyl)azetidine, relative to the parent ring, is the electron-withdrawing inductive effect of the fluorine atom. Fluorine is the most electronegative element, and its presence polarizes the C-F bond, drawing electron density away from the rest of the molecule.[9] This effect is transmitted through the sigma bonds to the azetidine ring and, ultimately, to the nitrogen atom.

This withdrawal of electron density reduces the availability of the nitrogen's lone pair, making it less attractive to a proton. Consequently, the conjugate acid is destabilized, and the amine becomes a weaker base. This will result in a significantly lower pKa compared to the unsubstituted azetidine. The effect is distance-dependent; in this case, the fluorine atom is three bonds away from the nitrogen (F-C-C-N), so the inductive effect will be substantial. For comparison, the pKa of 3,3-difluoropyrrolidine is 7.5, a significant drop from pyrrolidine's 11.3, showcasing the potent influence of fluorine substitution.[10]

The relationship between substitution and basicity can be visualized through the following logical flow:

G subst Electron-Withdrawing Substituent (e.g., Fluoroethyl) density Decreased Electron Density on Nitrogen Lone Pair subst->density protonation Lone Pair is Less Available for Protonation density->protonation conj_acid Conjugate Acid is Destabilized protonation->conj_acid basicity Reduced Basicity & Lower pKa Value conj_acid->basicity

Caption: Workflow for experimental pKa determination via potentiometric titration.

Computational Protocol: Quantum Mechanical Calculation

In silico pKa prediction is a powerful tool for screening compounds before synthesis. [4][11]Quantum mechanical (QM) methods combined with continuum solvent models can provide accurate estimations. [12][13] Step-by-Step Methodology:

  • Structure Preparation: Build 3D structures of both the neutral 3-(1-fluoroethyl)azetidine (the base, B) and its protonated form (the conjugate acid, BH⁺).

  • Geometry Optimization: Perform a full geometry optimization for both species in the gas phase using a suitable level of theory (e.g., B3LYP functional with a 6-31G* basis set).

  • Solvation Energy Calculation: Following gas-phase optimization, calculate the single-point energies of both the optimized neutral and protonated forms in a continuum solvent model that simulates water (e.g., Polarizable Continuum Model - PCM, or Solvation Model based on Density - SMD). This step is crucial as solvation significantly impacts the energetics of charged species.

  • Gibbs Free Energy Calculation: The Gibbs free energy of the dissociation reaction in solution (ΔG°aq) is calculated using the following thermodynamic cycle: ΔG°aq = G°gas(B) + G°gas(H⁺) - G°gas(BH⁺) + ΔG°solv(B) + ΔG°solv(H⁺) - ΔG°solv(BH⁺)

  • pKa Calculation: The pKa is then calculated directly from the Gibbs free energy: pKa = ΔG°aq / (2.303 * RT) Where R is the gas constant and T is the temperature (298.15 K). The Gibbs free energy of the proton in water (G°gas(H⁺) + ΔG°solv(H⁺)) is a well-established value that is used as a constant in these calculations.

Conclusion and Implications for Drug Development

The basicity of 3-(1-fluoroethyl)azetidine is a product of the inherent strain and hybridization of the azetidine ring, strongly modulated by the inductive electron-withdrawing effect of the fluoroethyl substituent. Its pKa is predicted to be significantly lower than that of unsubstituted azetidine, likely falling in the 8.0-9.5 range. This positions it as a moderately strong base that will be predominantly protonated at physiological pH (7.4).

For drug development professionals, this profile has several implications:

  • Solubility: The protonated form will likely confer good aqueous solubility.

  • Target Binding: The ability to form ionic interactions within a receptor binding pocket is maintained, though the strength of that interaction may be modulated compared to a more basic amine.

  • Membrane Permeability: A lower pKa can reduce the proportion of the charged species, potentially improving passive diffusion across biological membranes compared to more basic analogues.

  • Off-Target Effects: Fine-tuning basicity can be a key strategy to mitigate interactions with targets like the hERG channel, which are often sensitive to highly basic compounds.

A precise understanding and determination of the pKa of 3-(1-fluoroethyl)azetidine, using the reliable methods outlined herein, is a cornerstone for optimizing its role as a valuable scaffold in the design of next-generation therapeutics.

References

  • Priyanshu kumar. (2020, December 23). Pyrrolidines and piperidines which is more basic....?? Eduncle. [Link]

  • Tverdomed, S. N., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1007. [Link]

  • User "orthocresol". (2016, December 6). Relative basicity of cyclic amines. Chemistry Stack Exchange. [Link]

  • User "Toppr". (2017, November 26). Which is a stronger base, pyrrolidine or piperidine? Quora. [Link]

  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • Wikipedia contributors. (2023, December 27). Azetidine. In Wikipedia, The Free Encyclopedia. [Link]

  • ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. [Link]

  • Li, G., et al. (2026). Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. Organic Letters. [Link]

  • Zikmund, O., & Rýček, L. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(9), 5535-5573. [Link]

  • All About Chemistry. (2020, November 18). Azetidine: Basicity and Preparation. YouTube. [Link]

  • Williams, R. pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • ResearchGate. Top: Derivation of amine basicity changes (ΔpKa) for β‐fluorine...[Link]

  • Bryantsev, V. S., et al. (2006). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. The Journal of Physical Chemistry A, 110(14), 4837–4845. [Link]

  • Cca. (2012). Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles – An Interpretation by Triadic Analysis. Croatica Chemica Acta, 85(1), 55-63. [Link]

  • ResearchGate. pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. [Link]

  • Google Patents.
  • Ashenhurst, J. (2017, April 26). 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]

  • ResearchGate. Structures of some azetidine‐based drugs. [Link]

  • Rupp, M. Predicting the pKa of Small Molecules. [Link]

  • Yoshida, N., et al. (2020). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 25(21), 5158. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223. [Link]

  • Singh, S., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. [Link]

  • Sà, R., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Medicinal Chemistry Letters, 12(10), 1541–1546. [Link]

  • Sodeoka, M. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au, 3(5), 312–322. [Link]

  • Hrust, V., et al. (2010). Simple Method for the Estimation of pKa of Amines. Kemija u industriji, 59(12), 599-604. [Link]

  • ResearchGate. Predicting pKa of Amines for CO2 Capture: Computer versus Pencil-and-Paper. [Link]

  • Sà, R., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Medicinal Chemistry Letters, 12(10), 1541-1546. [Link]

  • Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry, 71(22), 8517–8523. [Link]

  • Bryantsev, V. S., et al. (2006). pKa calculations of aliphatic amines, diamines, and aminoamides via density functional theory with a Poisson-Boltzmann continuum solvent model. Semantic Scholar. [Link]

  • Djordjevic, A., et al. (2022). Prediction of pKa values of small molecules via graph neural networks. reposiTUm. [Link]

  • User "Anonymous". (2023, January 13). What is the effect of substitution on the basicity of amines? Quora. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-(1-Fluoroethyl)azetidine from 3-acetylazetidine

Application Note: High-Fidelity Synthesis of 3-(1-Fluoroethyl)azetidine Executive Summary The synthesis of 3-(1-fluoroethyl)azetidine represents a critical transformation in medicinal chemistry, introducing a fluorine at...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 3-(1-Fluoroethyl)azetidine

Executive Summary

The synthesis of 3-(1-fluoroethyl)azetidine represents a critical transformation in medicinal chemistry, introducing a fluorine atom to modulate pKa, metabolic stability, and lipophilicity (LogD) without significantly altering steric bulk. This protocol details the conversion of 3-acetylazetidine (typically N-protected) to the target fluoro-analog via a two-step sequence: chemoselective reduction followed by nucleophilic deoxofluorination .

Key Technical Challenges Addressed:

  • Chemoselectivity: Preventing over-reduction or ring opening of the strained azetidine core.

  • Fluorination Efficiency: Mitigating the competing elimination pathway (styrene-like vinyl azetidine formation) common in secondary alcohol fluorinations.

  • Safety: Managing the thermal instability and HF-releasing nature of deoxofluorinating agents (DAST/Deoxo-Fluor).

Retrosynthetic Analysis & Pathway

The target molecule, containing a secondary fluoride, cannot be synthesized directly from the ketone precursor using standard fluorinating agents (which would yield the gem-difluoro species). Therefore, a stepwise reduction-fluorination strategy is required.

Retrosynthesis cluster_legend Key Transformation Logic Target Target: 3-(1-Fluoroethyl)azetidine (Secondary Fluoride) Inter Intermediate: 3-(1-Hydroxyethyl)azetidine (Secondary Alcohol) Target->Inter Deoxofluorination (C-F Bond Formation) SM Starting Material: 3-Acetylazetidine (Ketone) Inter->SM Reduction (C-O Bond Formation) Note1 Direct fluorination of SM yields gem-difluoro (Avoid)

Figure 1: Retrosynthetic logic dictating the reduction-fluorination sequence to avoid gem-difluorination.

Experimental Protocols

Pre-requisite: N-Protection

Note: The azetidine nitrogen must be protected (e.g., Boc, Cbz) to prevent amine oxidation and side reactions with electrophilic fluorinating agents. This protocol assumes 1-Boc-3-acetylazetidine as the starting material.

Phase 1: Chemoselective Reduction of Ketone

Objective: Convert the acetyl group to a 1-hydroxyethyl group while preserving the strained azetidine ring.

  • Reagents: Sodium Borohydride (NaBH₄), Methanol (MeOH).

  • Critical Parameter: Temperature control (

    
    ) is vital to suppress ring-opening side reactions.
    

Step-by-Step Protocol:

  • Preparation: Charge a flame-dried round-bottom flask with 1-Boc-3-acetylazetidine (1.0 equiv) and anhydrous MeOH (10 mL/g).

  • Cooling: Cool the solution to

    
     using an ice/water bath. Stir for 15 minutes to ensure thermal equilibrium.
    
  • Addition: Add NaBH₄ (1.1 equiv) portion-wise over 20 minutes. Caution: Gas evolution (

    
    ). Do not seal the vessel.
    
  • Reaction: Stir at

    
     for 1 hour, then allow to warm to Room Temperature (RT) over 2 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hex) or LCMS for disappearance of ketone.
    
  • Quench: Cool back to

    
    . Quench carefully with saturated aqueous 
    
    
    
    .
  • Workup: Concentrate in vacuo to remove MeOH. Extract the aqueous residue with EtOAc (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1][2][3]
  • Output: 1-Boc-3-(1-hydroxyethyl)azetidine (Colorless oil/solid). usually >95% purity; proceed directly to fluorination.

Expert Insight: If enantiopure product is required, replace NaBH₄ with a chiral reduction system such as Corey-Bakshi-Shibata (CBS) reduction or an enzymatic ketoreductase (KRED) screen.

Phase 2: Nucleophilic Deoxofluorination (The Critical Step)

Objective: Substitute the hydroxyl group with fluorine with inversion of configuration (if chiral).

  • Reagents: Diethylaminosulfur trifluoride (DAST ) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor ).[4]

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Safety: DAST is thermally unstable >

    
    . Deoxo-Fluor is more stable but still requires care.
    

Step-by-Step Protocol:

  • Setup: Use a plastic (polypropylene) syringe and needle if possible, or strictly dry glassware. Glass etching may occur.

  • Solvation: Dissolve 1-Boc-3-(1-hydroxyethyl)azetidine (1.0 equiv) in anhydrous DCM (15 mL/g) under

    
     atmosphere. Cool to 
    
    
    
    (Dry ice/acetone bath).
    • Why

      
      ? To minimize elimination to the vinyl azetidine (styrene-like side product).
      
  • Addition: Add DAST (1.5 equiv) dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise above

    
    .
    
  • Reaction: Stir at

    
     for 1 hour, then allow to warm slowly to RT overnight.
    
  • Quench (CRITICAL SAFETY):

    • Cool the reaction mixture to

      
      .
      
    • Slowly add saturated aqueous

      
      . Vigorous effervescence (
      
      
      
      ) will occur.
    • Stir rapidly for 20 minutes to destroy excess fluorinating agent.

  • Purification: Extract with DCM (

    
    ). Wash with water and brine.[2] Dry over 
    
    
    
    .
  • Chromatography: Purify via flash column chromatography (SiO₂). Gradient: 0-20% EtOAc in Hexanes.

    • Note: The fluoro-product is often less polar than the alcohol.

Data Summary Table:

ParameterRecommended ConditionReason for Choice
Reagent DAST or Deoxo-FluorHigh selectivity for OH

F conversion.[2]
Temperature

Suppresses E2 elimination (alkene formation).
Stoichiometry 1.5 equiv Fluorinating AgentEnsures complete conversion; excess accounts for hydrolysis by trace moisture.
Quench Sat.

Neutralizes HF byproducts immediately.

Troubleshooting & Decision Logic

The most common failure mode in this synthesis is Elimination (formation of the alkene) rather than Substitution (fluorination).

Troubleshooting Start Analyze Crude NMR/LCMS Decision Major Product? Start->Decision Target Alkyl Fluoride (Target) (Doublet of Quartets in 1H NMR) Decision->Target Desired Alkene Alkene (Elimination) (Vinyl protons 5-6 ppm) Decision->Alkene Issue: Basicity SM Starting Material (Alcohol) Decision->SM Issue: Reactivity Sol_Alkene Action: Lower Temp (-78C) Use XtalFluor-E (Less Basic) Alkene->Sol_Alkene Sol_SM Action: Increase Temp to 0C Check Reagent Quality (Hydrolysis) SM->Sol_SM

Figure 2: Decision tree for optimizing the fluorination outcome.

Self-Validating System (Quality Control):

  • 
     NMR:  This is the definitive check.
    
    • Target: Signal typically around

      
       to 
      
      
      
      ppm (multiplet, coupled to H).
    • DAST Byproducts: Signals around

      
       to 
      
      
      
      ppm (S-F species).
    • HF: Signal around

      
       to 
      
      
      
      ppm (broad).
  • 
     NMR:  Look for the characteristic geminal H-F coupling  (
    
    
    
    ). The methine proton attached to the fluorine will appear as a distinct doublet of multiplets (or doublet of quartets).

Safety & References

Safety Warnings:

  • DAST Explosion Hazard: Never heat neat DAST above

    
    . Distillation is dangerous.
    
  • HF Generation: Hydrolysis of DAST releases Hydrogen Fluoride. Always keep Calcium Gluconate gel nearby in case of skin exposure.

  • Pressure: Reactions must be vented properly during quenching due to

    
     release.
    

References:

  • General Azetidine Synthesis: Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223.

  • DAST Fluorination Protocol: Singh, R. P., & Shreeve, J. M. (2002).[5] Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 2002(17), 2561-2578.[5]

  • Elimination vs Substitution: Review of DAST mechanism and side reactions on secondary alcohols. Common Organic Chemistry.

  • Synthesis of 3-Fluoroazetidines: Van Hende, E., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. PubMed.

  • Alternative Reagents: Beaulieu, F., et al. (2009).[6] Aminodifluorosulfinium tetrafluoroborate salts as stable and selective deoxofluorinating reagents.[6] Organic Letters.

Sources

Application

Application Note: Precision Fluorination of Azetidine Side Chains

Executive Summary: The Azetidine Dilemma Azetidines are increasingly prized in medicinal chemistry as rigid, metabolic-resistant bioisosteres for gem-dimethyl groups or amines. However, their incorporation into drug scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Azetidine Dilemma

Azetidines are increasingly prized in medicinal chemistry as rigid, metabolic-resistant bioisosteres for gem-dimethyl groups or amines. However, their incorporation into drug scaffolds presents a unique synthetic paradox: the substantial ring strain (~26 kcal/mol) that makes them biologically potent also makes them chemically fragile.

Introducing fluorine into azetidine side chains—critical for modulating pKa and lipophilicity—often triggers catastrophic ring opening or expansion (e.g., to pyrrolidines) when using classical reagents like DAST. This guide details the selection of "soft" fluorination reagents and specific protocols designed to maintain ring integrity while achieving high-yield side-chain fluorination.

Mechanistic Considerations & Reagent Selection

The choice of reagent depends entirely on the substrate's susceptibility to carbocation-mediated rearrangement. In azetidines, the generation of a carbocation at the


- or 

-position relative to the nitrogen often leads to ring expansion via an aziridinium or azetidinium intermediate.
Reagent Selection Matrix
Target TransformationRecommended ReagentMechanismCritical Advantage
OH

F (Ring C3)
XtalFluor-E + Et

N·3HF
Nucleophilic Substitution (S

2)
No free HF generation. Minimizes acid-catalyzed ring opening common with DAST.
OH

F (Side Chain)
PBSF (Perfluorobutanesulfonyl fluoride)SuFEx / SubstitutionMilder than sulfonyl chlorides; avoids HCl generation.
C-H

C-F
Selectfluor + Ag(I)Radical / ElectrophilicAllows late-stage fluorination of remote alkyl side chains.
N-H

N-CF

H
ClCF

COONa
or BrCF

COOEt
Difluorocarbene insertionDirect installation of lipophilic H-bond donor motif.
N-H

N-CF

Togni Reagent II Radical TrifluoromethylationAccess to N-CF

without using ozone-depleting gases.

Critical Failure Mode: Ring Expansion

Before attempting fluorination of 2-hydroxymethylazetidines , researchers must understand the rearrangement risk. Unlike 3-hydroxyazetidines, which are relatively stable to DAST, 2-hydroxymethyl analogs readily rearrange to 3-fluoropyrrolidines.

Visualization: The DAST Rearrangement Pathway

AzetidineRearrangement Substrate N-Boc-2-hydroxymethyl azetidine Activated Activated O-DAST Intermediate Substrate->Activated DAST, -78°C Aziridinium Aziridinium Intermediate Activated->Aziridinium N-participation ProductA 2-fluoromethyl azetidine (Desired) Activated->ProductA Direct F- attack (Minor path with DAST) Aziridinium->ProductA Kinetic trap (Rare) ProductB 3-fluoropyrrolidine (Rearranged) Aziridinium->ProductB Ring Expansion (Major path)

Figure 1: Mechanism of DAST-induced ring expansion. The nitrogen lone pair assists in displacing the leaving group, forming a bicyclic intermediate that preferentially opens to the less strained 5-membered ring.

Detailed Experimental Protocols

Protocol A: Nucleophilic Fluorination of 3-Hydroxyazetidines (Ring Integrity Preserved)

Target: Conversion of N-protected 3-hydroxyazetidine to 3-fluoroazetidine. Reagent: XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate).[1][2][3] Rationale: XtalFluor-E is a crystalline salt that is thermally more stable than DAST and does not generate free HF, significantly reducing the formation of elimination byproducts (azetines) and polymerization.

Materials:

  • N-Boc-3-hydroxyazetidine (1.0 equiv)

  • XtalFluor-E (1.5 equiv)

  • Triethylamine trihydrofluoride (Et

    
    N·3HF) (2.0 equiv) or DBU (for acid-sensitive substrates)
    
  • Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and cool under Argon. Add N-Boc-3-hydroxyazetidine (1 mmol) and anhydrous DCM (5 mL).

  • Base Addition: Cool the solution to –78 °C. Add Et

    
    N·3HF (2.0 mmol) dropwise. Note: If the substrate is highly acid-sensitive, use DBU (1.5 equiv) instead.
    
  • Reagent Addition: Add XtalFluor-E (1.5 mmol) in one portion. The solid will dissolve slowly.

  • Reaction: Stir at –78 °C for 1 hour, then allow to warm to room temperature (RT) overnight. Monitoring: Check by TLC or

    
    F NMR (expect signal around –180 ppm for H-C-F).
    
  • Quench: Cool to 0 °C. Quench with saturated aqueous NaHCO

    
    . Caution: Gas evolution.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc).

Validation:

  • NMR Check: Verify the integrity of the azetidine ring protons (typically 3.8–4.2 ppm). Absence of olefinic protons rules out elimination to azetine.

Protocol B: N-Difluoromethylation of Azetidines

Target: Synthesis of N-difluoromethyl azetidines (Lipophilic H-bond donor). Reagent: Ethyl bromodifluoroacetate (BrCF


COOEt).
Rationale:  Direct N-CF

H installation is challenging. This protocol uses a difluorocarbene pathway generated in situ, which inserts into the N-H bond.

Materials:

  • Azetidine hydrochloride (or free base) (1.0 equiv)

  • Ethyl bromodifluoroacetate (1.2 equiv)

  • K

    
    CO
    
    
    
    (2.0 equiv)
  • Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Mix: In a sealed tube, suspend azetidine (1 mmol) and K

    
    CO
    
    
    
    (2 mmol) in MeCN (3 mL).
  • Add Reagent: Add BrCF

    
    COOEt (1.2 mmol).
    
  • Heat: Seal the tube and heat to 60–80 °C for 12 hours.

  • Mechanism: The base generates difluorocarbene (:CF

    
    ) from the reagent, which is trapped by the azetidine nitrogen.
    
  • Workup: Filter off solids (inorganic salts). Concentrate the filtrate.

  • Purification: Due to the volatility of simple fluoro-azetidines, distillation or careful column chromatography is recommended.

Troubleshooting & Optimization

IssueProbable CauseSolution
Ring Expansion (to Pyrrolidine) Carbocation lifetime too long; N-participation.Switch from DAST to PBSF or XtalFluor-E . Avoid heating above 0°C. Ensure N-protecting group is electron-withdrawing (Boc, Cbz, Ts) to reduce N-nucleophilicity.
Elimination (Azetine formation) Basicity of reagent/byproducts.Use Et

N·3HF
as a promoter instead of DBU (which is a stronger base).
Low Yield (N-CF

H)
Volatility of product.Isolate as the HCl salt or use a heavier protecting group on the side chain to increase molecular weight.

References

  • XtalFluor-E Reagent Guide: L'Heureux, A., et al. "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." Journal of Organic Chemistry, 2010. Link

  • Ring Expansion Mechanisms: Couturier, M., et al. "Fluorination of N-Heterocycles: Controlling Ring Expansion." Organic Letters, 2006. Link

  • N-Difluoromethylation: Li, H., et al. "Direct N-Difluoromethylation of Azoles and Amines." Chemical Science, 2018. Link

  • Azetidine Stability: Richardson, R. D. "Azetidines in Drug Discovery." Drug Discovery Today, 2018. Link

  • Photoredox C-H Fluorination: Britton, R., et al. "C-H Fluorination of Heterocycles via Photoredox Catalysis." Journal of the American Chemical Society, 2015. Link

Sources

Method

Application Note: High-Fidelity N-Boc Protection of 3-(1-Fluoroethyl)azetidine

Executive Summary & Strategic Rationale The azetidine ring is a high-value pharmacophore in modern medicinal chemistry, offering a rigid, low-molecular-weight scaffold that restricts conformational freedom while lowering...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The azetidine ring is a high-value pharmacophore in modern medicinal chemistry, offering a rigid, low-molecular-weight scaffold that restricts conformational freedom while lowering lipophilicity compared to larger rings like piperidine. The 3-(1-fluoroethyl)azetidine moiety is particularly significant; the fluorine atom modulates pKa and metabolic stability, while the ethyl group adds steric bulk.

However, the synthesis of N-protected derivatives of this scaffold presents specific challenges:

  • Volatility: Low molecular weight azetidines (free base) are highly volatile and difficult to handle quantitatively.

  • Ring Strain: The azetidine ring (~25 kcal/mol strain energy) is susceptible to acid-catalyzed ring opening or nucleophilic attack if conditions are too harsh.

  • Salt Neutralization: This starting material is almost exclusively supplied as a hydrochloride salt to ensure stability.

This protocol details a biphasic Schotten-Baumann-type protection strategy (DCM/Water or THF/Water). This method is superior to anhydrous organic base methods for this specific substrate because it ensures efficient heat management, simplifies the removal of inorganic byproducts, and avoids the isolation of the volatile free base.

Reaction Mechanism & Critical Parameters

The reaction follows a nucleophilic acyl substitution mechanism. The amine hydrochloride is neutralized in situ by the base, generating the nucleophilic free amine, which attacks the carbonyl carbon of di-tert-butyl dicarbonate (


).
Reaction Scheme



Critical Process Parameters (CPPs)
ParameterSpecificationRationale
Stoichiometry (

)
1.1 – 1.2 equivSlight excess drives reaction to completion; excess is easily removed.
Base Choice

or

Inorganic bases in a biphasic system prevent polymerization and handle the HCl salt without requiring anhydrous conditions.
Temperature

Initial cooling (

) suppresses exotherms and minimizes potential ring-opening side reactions.
pH Control pH > 8Essential to keep the amine deprotonated (nucleophilic).

Experimental Protocol

Materials & Reagents[1][2][3]
ReagentMW ( g/mol )Equiv.[1]Role
3-(1-Fluoroethyl)azetidine HCl ~139.61.0Substrate
Di-tert-butyl dicarbonate (

)
218.251.2Protecting Group
Sodium Bicarbonate (

)
84.012.5Base (Neutralization)
Dichloromethane (DCM) -SolventOrganic Phase
Water (DI) -SolventAqueous Phase

Note: If solubility issues arise, Tetrahydrofuran (THF) can replace DCM, but DCM generally offers easier phase separation during workup.

Step-by-Step Procedure
Step 1: System Setup & Salt Neutralization
  • Equip a round-bottom flask with a magnetic stir bar.

  • Add 3-(1-Fluoroethyl)azetidine HCl (1.0 equiv) to the flask.

  • Add DCM (concentration ~0.2 M relative to substrate) and Water (equal volume to DCM).

  • Add

    
      (2.5 equiv) in one portion.
    
    • Observation: Vigorous bubbling (

      
       evolution) may occur as the acid is neutralized.
      
  • Cool the biphasic mixture to

    
      using an ice bath. Stir vigorously for 10 minutes to ensure the free base is liberated and partitions into the organic layer (or interface).
    
Step 2: Boc Anhydride Addition
  • Dissolve

    
      (1.2 equiv) in a minimal amount of DCM.
    
  • Add the

    
     solution dropwise to the reaction mixture at 
    
    
    
    over 15-20 minutes.
    • Why? Controlled addition prevents thermal runaway and ensures selectivity.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

  • Stir vigorously for 3 to 16 hours .

    • Monitoring: Check reaction progress via TLC (Stain: Ninhydrin or PMA) or LC-MS. The starting material (polar, baseline on TLC) should disappear; the product (non-polar) will appear higher.

Step 3: Workup & Quench
  • Stop stirring. Separate the layers using a separatory funnel.

  • Extract the aqueous layer twice with DCM .

    • Note: Azetidines can be partially water-soluble; multiple extractions ensure high yield.

  • Combine the organic layers.[2]

  • Wash 1: Water (removes inorganic salts).

  • Wash 2: Brine (saturated NaCl) to dry the organic layer.

  • Dry the organic phase over anhydrous

    
      or 
    
    
    
    .
  • Filter and concentrate under reduced pressure (Rotovap).

    • Caution: Do not heat the water bath above 40°C. Although the N-Boc product is less volatile than the free base, fluorinated small molecules can still sublime or evaporate.

Step 4: Purification
  • The crude oil is often pure enough for the next step.

  • If purification is required, perform Flash Column Chromatography on silica gel.

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 0%

      
       30% EtOAc).
      
    • Detection: The product lacks a strong UV chromophore; use

      
       stain or Ninhydrin (after Boc deprotection on the plate) for visualization.
      

Workflow Visualization

BocProtection Start Start: 3-(1-Fluoroethyl)azetidine HCl Prep Biphasic Setup: DCM / Water + NaHCO3 (2.5 eq) Cool to 0°C Start->Prep Addition Add Boc2O (1.2 eq) in DCM Dropwise addition Prep->Addition Reaction Warm to RT Stir 3-16 hours Addition->Reaction Check QC Check: TLC/LCMS SM Disappeared? Reaction->Check Check->Reaction No (Stir longer) Workup Phase Separation Extract Aqueous with DCM (x2) Check->Workup Yes Wash Wash Organics: 1. Water 2. Brine Dry over Na2SO4 Workup->Wash Concentrate Concentrate (Rotovap) < 40°C Wash->Concentrate Purify Flash Chromatography Hex/EtOAc Gradient Concentrate->Purify Final Final Product: N-Boc-3-(1-Fluoroethyl)azetidine Purify->Final

Figure 1: Operational workflow for the N-Boc protection of 3-(1-Fluoroethyl)azetidine HCl.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Product volatilityDo not apply high vacuum for extended periods. Keep rotovap bath < 40°C.
Low Yield Product remaining in aqueous phaseIncrease the number of DCM extractions or saturate the aqueous layer with NaCl (salting out) before extraction.
Incomplete Reaction Inefficient stirringBiphasic reactions rely on surface area. Increase stir rate significantly.
Incomplete Reaction pH dropThe HCl salt consumes base. Ensure pH of aqueous layer remains >8. Add more

if necessary.
Byproducts Ring openingAvoid strong acids during workup. Do not use 1M HCl washes; use dilute citric acid or skip acid wash entirely.

Characterization (Expected Data)

Upon successful synthesis, the product tert-butyl 3-(1-fluoroethyl)azetidine-1-carboxylate should exhibit the following spectral characteristics:

  • 
    F NMR:  A distinct multiplet (decoupled) or doublet of multiplets (coupled) around -170 to -180 ppm (typical for alkyl fluorides).
    
  • 
    H NMR (Generic Prediction): 
    
    • 
       ~1.45 ppm (s, 9H, Boc t-Bu ).
      
    • 
       ~1.3-1.4 ppm (dd, 3H, Me -CH-F).
      
    • 
       ~3.6-4.2 ppm (m, 4H, Azetidine CH2  protons). Broadening may occur due to rotamers of the Boc group.
      
    • 
       ~4.5-5.0 ppm (dm, 1H, CH -F). Large geminal H-F coupling (
      
      
      
      Hz).

References

  • Azetidine Synthesis & Properties

    • Review: "Recent Advances in the Synthesis and Reactivity of Azetidines." Royal Society of Chemistry, 2021. Link

  • General N-Boc Protection Protocols

    • Protocol: "Boc-Protected Amino Groups."[3][1][4] Organic Chemistry Portal. Link

    • Methodology: "A Simple and Efficient Green Method for the Deprotection of N-Boc."[5] M.Cours.net / Green Chemistry, 2012. Link

  • Specific Fluorinated Azetidine Data

    • Compound Data: "3-(1,1-Difluoroethyl)azetidine hydrochloride."[6][7] PubChem. Link

    • Safety Data: "Safety Data Sheet: 3-Fluoroazetidine Hydrochloride."[8] Fisher Scientific.[8] Link

Sources

Application

Application Note: Strategic Integration of 3-(1-Fluoroethyl)azetidine in Fragment-Based Drug Discovery

Abstract This application note details the strategic deployment of 3-(1-Fluoroethyl)azetidine as a high-value building block in Fragment-Based Drug Discovery (FBDD). Unlike traditional aliphatic amines, this motif offers...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic deployment of 3-(1-Fluoroethyl)azetidine as a high-value building block in Fragment-Based Drug Discovery (FBDD). Unlike traditional aliphatic amines, this motif offers a unique combination of conformational rigidity, metabolic stability, and a distinct 19F NMR handle. We provide a comprehensive guide on utilizing this fragment for "escaping flatland" (increasing


 character), optimizing physicochemical properties of lead series, and executing robust synthetic couplings.

Introduction: The "Magic Fluoro-Ethyl" Effect

In modern FBDD, the transition from a low-affinity fragment (


 ~mM) to a high-affinity lead (

~nM) often stalls due to poor physicochemical properties introduced during fragment growing. The 3-(1-Fluoroethyl)azetidine moiety addresses three critical challenges:
  • Conformational Control: The azetidine ring (strain energy ~26 kcal/mol) acts as a rigid spacer, reducing the entropic penalty of binding compared to flexible alkyl chains.

  • Bioisosterism: The 1-fluoroethyl group functions as a lipophilic bioisostere for isopropyl or ethyl groups but with modulated metabolic stability. The fluorine atom blocks labile sites prone to CYP450 oxidation.

  • 19F NMR Utility: The fluorine atom serves as a sensitive, background-free spy label for ligand-observed NMR screening (e.g.,

    
     relaxation, chemical shift perturbation).
    
Physicochemical Profile

The following properties highlight why this building block is superior to standard piperidine or pyrrolidine analogs for specific applications.

PropertyValue (Approx.)Impact on Drug Design
Molecular Weight 103.14 DaMinimal "heavy atom" penalty during fragment growing.
cLogP ~0.5 - 0.9Maintains hydrophilicity required for oral bioavailability.
pKa (Conj. Acid) ~9.5 - 10.0Lower than parent azetidine (~11.3) due to inductive effect of F, improving permeability.
TPSA 12.0 ŲExcellent for blood-brain barrier (BBB) penetration programs.
Fsp³ Character 1.0Increases saturation, correlated with higher clinical success rates.

Application Workflow: From Screen to Lead

The integration of 3-(1-Fluoroethyl)azetidine follows a logic-driven workflow, moving from library screening to synthetic evolution.

Diagram 1: FBDD Workflow with Fluorinated Azetidines

FBDD_Workflow cluster_opt Iterative Optimization Library Fluorinated Fragment Library Construction Screen 19F NMR Screening (T2 Relaxation / CPMG) Library->Screen Pools of 10 Hit_ID Hit Identification & Validation (Kd) Screen->Hit_ID Deconvolution Evolution Fragment Evolution (Growing via Azetidine) Hit_ID->Evolution Vector Analysis Lead Lead Series (High Fsp3 / Potency) Evolution->Lead Optimization

Caption: Workflow for utilizing fluorinated azetidine fragments, leveraging 19F NMR for high-sensitivity screening followed by synthetic expansion.

Experimental Protocols

Protocol A: 19F NMR Screening Setup

Objective: To detect binding of the 3-(1-Fluoroethyl)azetidine fragment to a target protein.

  • Sample Preparation:

    • Buffer: 50 mM Phosphate (pH 7.4), 100 mM NaCl, 10% D₂O. Avoid fluorinated surfactants.

    • Ligand Concentration: 50 µM (cocktail of 5-10 fragments).

    • Protein Concentration: 2 µM (Target).

    • Reference: Include Trifluoroacetic acid (TFA) in a coaxial insert as an external chemical shift reference (-76.55 ppm).

  • Acquisition Parameters (600 MHz):

    • Pulse Sequence: CPMG (Carr-Purcell-Meiboom-Gill) to filter out broad protein signals.

    • Relaxation Delay (D1): 2.0 s.

    • Scans: 128–256 (depending on S/N).

  • Data Analysis:

    • Compare spectra of Ligand + Protein vs. Ligand only .

    • Hit Criteria: A reduction in signal intensity >30% or a Chemical Shift Perturbation (CSP) >0.05 ppm indicates binding.

Protocol B: Synthetic Coupling (Fragment Growing)

Objective: Covalent attachment of 3-(1-Fluoroethyl)azetidine (as the HCl salt) to a carboxylic acid core scaffold (Fragment Hit).

Reagents:

  • Core Scaffold (Carboxylic Acid)

  • 3-(1-Fluoroethyl)azetidine HCl

  • HATU (Coupling Agent)

  • DIPEA (Base)

  • DMF (Solvent)

Step-by-Step Methodology:

  • Activation:

    • Dissolve the Carboxylic Acid core (1.0 eq) in anhydrous DMF (0.1 M concentration).

    • Add DIPEA (3.0 eq) followed by HATU (1.2 eq).

    • Stir at Room Temperature (RT) for 15 minutes to generate the activated ester.

  • Coupling:

    • Add 3-(1-Fluoroethyl)azetidine HCl (1.2 eq) directly to the reaction mixture.

    • Note on Causality: The HCl salt is used to prevent oxidation/polymerization of the free azetidine. Excess DIPEA ensures in situ neutralization to release the nucleophilic free amine.

  • Reaction Monitoring:

    • Stir at RT for 2–4 hours.

    • Monitor via LC-MS. Look for the mass shift corresponding to the amide product (

      
      ).
      
  • Workup & Purification:

    • Dilute with EtOAc, wash with saturated NaHCO₃ (remove unreacted acid) and brine.

    • Dry over Na₂SO₄ and concentrate.

    • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

    • Caution: Azetidine amides can be prone to hydrolysis under strongly acidic conditions; avoid prolonged exposure to high concentrations of TFA.

Diagram 2: Synthetic Pathway for Fragment Growing

Synthesis_Pathway Reactants Core-CO2H + 3-(1-Fluoroethyl)azetidine.HCl Activation Activation: HATU, DIPEA, DMF, 15 min Reactants->Activation Coupling Coupling: Nucleophilic Attack (RT, 2-4h) Activation->Coupling In-situ Neutralization Workup Workup: EtOAc Ext. / NaHCO3 Wash Coupling->Workup QC QC Validation: LCMS & 19F NMR Workup->QC

Caption: Standard amide coupling protocol for attaching the azetidine fragment to a carboxylic acid core.

Quality Control & Validation

Trustworthiness in FBDD relies on rigorous characterization. For this specific motif, standard 1H NMR can be complex due to the splitting patterns of the fluoroethyl group (


 and 

couplings).

Validation Checklist:

  • LC-MS: Confirm purity >95%.

  • 19F NMR: Expect a multiplet (decoupled singlet if proton-decoupled) around -170 to -180 ppm (depending on exact environment). This confirms the integrity of the C-F bond post-synthesis.

  • Chirality Check: If the starting material was racemic, the product will be a mixture of diastereomers (if the core is chiral) or enantiomers. Use Chiral SFC to separate if necessary.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Scott, D. E., et al. (2016). Fragment-Based Drug Discovery: A Practical Approach. Cambridge University Press. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Dalvit, C., et al. (2003). Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications. Journal of the American Chemical Society. [Link]

Method

Application Notes and Protocols for the Reductive Amination of 3-(1-Fluoroethyl)azetidine

Introduction: The Strategic Importance of N-Functionalized 3-(1-Fluoroethyl)azetidines in Medicinal Chemistry The azetidine motif is a cornerstone in modern drug discovery, prized for its ability to impart favorable phys...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Functionalized 3-(1-Fluoroethyl)azetidines in Medicinal Chemistry

The azetidine motif is a cornerstone in modern drug discovery, prized for its ability to impart favorable physicochemical properties such as improved metabolic stability, reduced lipophilicity, and enhanced aqueous solubility.[1] The introduction of a fluoroalkyl substituent, such as the 1-fluoroethyl group at the 3-position, further modulates the electronic and conformational properties of the azetidine ring, offering a powerful tool for fine-tuning drug-target interactions.[2] Reductive amination stands out as a robust and versatile C-N bond-forming strategy, enabling the direct N-alkylation or N-arylation of the 3-(1-fluoroethyl)azetidine core. This reaction is pivotal for generating libraries of novel compounds for biological screening.

This guide provides a comprehensive overview of the reductive amination of 3-(1-fluoroethyl)azetidine, detailing the underlying mechanistic principles, offering optimized experimental protocols, and addressing potential challenges to empower researchers in the synthesis of these valuable molecular building blocks.

Mechanistic Insights: The "How" and "Why" of Reductive Amination

Reductive amination is a two-step, one-pot process that begins with the formation of an iminium ion intermediate from the reaction of the secondary amine of the azetidine ring with a carbonyl compound (an aldehyde or ketone). This is followed by the in-situ reduction of the iminium ion by a hydride-based reducing agent to yield the corresponding tertiary amine.[3]

The choice of reducing agent is critical for the success of the reaction. While strong reducing agents like sodium borohydride can reduce the starting carbonyl compound, milder and more selective reagents are preferred.[3] Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, has emerged as the reagent of choice for many reductive amination protocols.[4][5][6] Its mildness and steric bulk allow for the selective reduction of the iminium ion in the presence of the aldehyde or ketone, minimizing side reactions and leading to cleaner reaction profiles and higher yields.[6]

The reaction is typically carried out in a non-protic solvent to prevent the hydrolysis of the reducing agent and the iminium ion. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly employed solvents.[4][5] For reactions involving less reactive ketones, the addition of a catalytic amount of acetic acid can accelerate the formation of the iminium ion.[4][5]

Visualizing the Reaction Pathway

The following diagram illustrates the key steps in the reductive amination of 3-(1-fluoroethyl)azetidine with an aldehyde.

Reductive_Amination_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_reagents Reagents cluster_product Product Azetidine 3-(1-Fluoroethyl)azetidine Hemiaminal Hemiaminal Intermediate Azetidine->Hemiaminal Aldehyde Aldehyde (R'-CHO) Aldehyde->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium -H₂O Product N-Alkyl-3-(1-fluoroethyl)azetidine Iminium->Product STAB NaBH(OAc)₃ (STAB) STAB->Product Hydride Transfer

Caption: Mechanism of Reductive Amination.

Experimental Protocols

Protocol 1: General Procedure for the Reductive Amination of 3-(1-Fluoroethyl)azetidine with Aldehydes using Sodium Triacetoxyborohydride

This protocol provides a general method for the N-alkylation of 3-(1-fluoroethyl)azetidine with a variety of aldehydes.

Materials:

  • 3-(1-Fluoroethyl)azetidine (or its hydrochloride salt)

  • Aldehyde (1.0 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (STAB) (1.2 - 1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (if starting with the hydrochloride salt of the azetidine, 1.1 equivalents)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or argon atmosphere setup

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-(1-fluoroethyl)azetidine (1.0 equivalent) and the aldehyde (1.0 - 1.2 equivalents).

  • Dissolve the reactants in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.2 M.

  • If using the hydrochloride salt of 3-(1-fluoroethyl)azetidine, add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature to liberate the free base.

  • Add sodium triacetoxyborohydride (STAB) (1.2 - 1.5 equivalents) portion-wise to the stirred solution at room temperature. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion of the reaction, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the desired N-substituted 3-(1-fluoroethyl)azetidine.

Protocol 2: Reductive Amination with Ketones and the Use of an Acid Catalyst

For less reactive ketones, the addition of a catalytic amount of acetic acid can facilitate the formation of the iminium ion.

Modifications to Protocol 1:

  • After dissolving the 3-(1-fluoroethyl)azetidine and the ketone in the solvent, add glacial acetic acid (0.1 - 0.5 equivalents).

  • Stir the mixture for 30-60 minutes at room temperature to promote iminium ion formation before the addition of sodium triacetoxyborohydride.

  • The reaction may require elevated temperatures (e.g., 40-50 °C) and longer reaction times.

Data Presentation: Key Reaction Parameters

The following table summarizes the key parameters for a successful reductive amination of 3-(1-fluoroethyl)azetidine.

ParameterRecommended Range/ValueRationale
Azetidine:Carbonyl Stoichiometry 1 : 1.0 - 1.2A slight excess of the carbonyl compound can drive the reaction to completion.
Reducing Agent Sodium Triacetoxyborohydride (STAB)Mild and selective, minimizing reduction of the starting carbonyl.[4][5][6]
STAB Stoichiometry 1.2 - 1.5 equivalentsEnsures complete reduction of the in-situ formed iminium ion.
Solvent Anhydrous DCM or DCEAprotic solvents prevent quenching of the reducing agent and iminium ion.[4][5]
Temperature Room Temperature (Aldehydes)Generally sufficient for reactive aldehydes.
40-50 °C (Ketones)May be required for less reactive ketones.
Reaction Time 2 - 16 hoursMonitor by TLC or LC-MS for completion.
Acid Catalyst (for ketones) Acetic Acid (0.1 - 0.5 eq.)Catalyzes the formation of the iminium ion.[4][5]

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low Conversion - Insufficient reaction time or temperature. - Deactivated reducing agent. - Sterically hindered substrates.- Increase reaction time and/or temperature. - Use fresh, high-quality STAB. - For hindered substrates, consider a two-step procedure: pre-form the iminium ion with a dehydrating agent (e.g., molecular sieves) before adding the reducing agent.
Formation of Side Products - Over-alkylation (less common with STAB). - Reduction of the starting carbonyl.- Ensure the use of a mild reducing agent like STAB. - Add the reducing agent portion-wise at a lower temperature.
Difficult Purification - Close polarity of starting material and product. - Presence of unreacted aldehyde/ketone.- Optimize the chromatographic conditions (e.g., different solvent system, use of a different stationary phase). - Ensure the reaction goes to completion to consume the starting materials.

Visualizing the Experimental Workflow

The following diagram outlines the general workflow for the reductive amination protocol.

Reductive_Amination_Workflow Start Start Setup Reaction Setup: - Azetidine - Aldehyde/Ketone - Anhydrous Solvent Start->Setup Base Add Base (if starting with salt) Setup->Base STAB Add STAB Base->STAB Reaction Stir at RT (or heat for ketones) STAB->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Quench Quench with aq. NaHCO₃ Monitor->Quench Extract Workup: - Separate Layers - Extract Aqueous Phase Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify End Final Product Purify->End

Caption: Experimental Workflow.

Conclusion

The reductive amination of 3-(1-fluoroethyl)azetidine is a highly efficient and versatile method for the synthesis of a diverse range of N-functionalized azetidines. By leveraging the mild and selective properties of sodium triacetoxyborohydride, researchers can readily access these valuable compounds in good to excellent yields. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in drug discovery and development, facilitating the exploration of novel chemical space and the advancement of new therapeutic agents.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Barfoot, C. W., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry, 84(10), 6436–6445. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. [Link]

  • Woody_D93. (2021). Reductive amination NaB(AcO)3. Reddit. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (1996). Reductive Amination of Ketones and Aldehydes. In Comprehensive Organic Functional Group Transformations (Vol. 2, pp. 1-45). Pergamon. [Link]

  • Chemistry Stack Exchange. (2014). Reductive amination of (protected) 3-Oxopropanenitrile: Will azetidin-2-ol be formed via intramolecular ring closure?[Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Wang, X.-R., & Zhang, Y. (2021). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 86(17), 11775–11785. [Link]

  • Singh, S., & Couty, F. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(21), 6689–6693. [Link]

  • Zhang, J., & Schmalz, H.-G. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 51(34), 8612–8615. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Wiemer, A. J., & Wiemer, D. F. (2014). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, 79(20), 9676–9685. [Link]

  • Ombito, J. O., et al. (2021). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2021(1), 1-40. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223. [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. [Link]

  • Jurczak, J., & Drelich, P. (2023). Enantioselective Synthesis of Highly Substituted Fluoroalkylated Benzopyranones and 3-Coumaranones via N-Heterocyclic Carbene-Catalyzed Intramolecular Annulations. The Journal of Organic Chemistry, 88(20), 14357–14368. [Link]

  • Melnykov, K. P., et al. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Chemistry – A European Journal, 28(58). [Link]

Sources

Application

Application Note: Preparation of 3-(1-Fluoroethyl)azetidine Hydrochloride Salt

[1][2] Abstract This application note details a robust, scalable protocol for the synthesis of 3-(1-fluoroethyl)azetidine hydrochloride , a high-value fluorinated building block used in medicinal chemistry to modulate pK...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract

This application note details a robust, scalable protocol for the synthesis of 3-(1-fluoroethyl)azetidine hydrochloride , a high-value fluorinated building block used in medicinal chemistry to modulate pKa and metabolic stability.[1][2] The method utilizes a three-step sequence starting from commercially available 1-Boc-3-formylazetidine .[1] Key features include a Grignard addition to install the ethyl side chain, a controlled deoxofluorination using DAST (Diethylaminosulfur trifluoride) to introduce the fluorine atom, and a clean acidic deprotection to yield the final salt.[2] Special emphasis is placed on safety parameters regarding the handling of fluorinating agents and the mitigation of potential ring-opening side reactions.[1][2]

Introduction & Retrosynthetic Analysis

The azetidine ring is a critical scaffold in modern drug design, often serving as a rigid surrogate for piperidine or pyrrolidine to lower lipophilicity (LogD) and improve metabolic stability.[2] The introduction of a fluorine atom at the exocyclic position (1-fluoroethyl group) further enhances these properties by blocking metabolic hot spots and modulating the basicity of the azetidine nitrogen via the inductive effect.[2]

Strategic Route Design

Direct fluorination of the azetidine ring is challenging due to ring strain.[1][2] Therefore, this protocol adopts a functional group interconversion (FGI) strategy.[1][2] We construct the carbon skeleton first via a Grignard reaction, followed by a deoxyfluorination of the resulting secondary alcohol.[2]

Key Challenges Addressed:

  • Ring Strain: Azetidines are prone to ring-opening under harsh Lewis acidic conditions.[1][2] The protocol uses low-temperature addition of DAST to prevent ring expansion or opening.[1][2]

  • Safety: DAST releases HF upon hydrolysis and is thermally unstable.[1][2] The protocol includes specific quenching and temperature control measures.

Reaction Scheme Visualization

The following diagram outlines the critical pathway and logic flow for the synthesis.

G cluster_0 Critical Process Parameters (CPP) Start 1-Boc-3-formylazetidine (Starting Material) Inter1 1-Boc-3-(1-hydroxyethyl)azetidine (Secondary Alcohol) Start->Inter1 Step 1: MeMgBr, THF (-78°C to 0°C) Inter2 1-Boc-3-(1-fluoroethyl)azetidine (Fluorinated Intermediate) Inter1->Inter2 Step 2: DAST, DCM (-78°C to RT) Final 3-(1-Fluoroethyl)azetidine HCl (Final Salt) Inter2->Final Step 3: 4M HCl in Dioxane Deprotection

Figure 1: Synthetic workflow for 3-(1-Fluoroethyl)azetidine HCl. Step 2 represents the critical fluorination event requiring strict moisture control.[2]

Experimental Protocols

Step 1: Preparation of 1-(tert-butoxycarbonyl)-3-(1-hydroxyethyl)azetidine

This step installs the methyl group via a Grignard addition to the aldehyde.[1][2]

  • Reagents: 1-(tert-butoxycarbonyl)-3-formylazetidine (1.0 equiv), Methylmagnesium bromide (3.0 M in ether, 1.2 equiv), Dry THF.

  • Equipment: Flame-dried 3-neck round bottom flask, nitrogen atmosphere, low-temperature thermometer.

Procedure:

  • Charge the flask with 1-(tert-butoxycarbonyl)-3-formylazetidine (10.0 g, 54.0 mmol) and anhydrous THF (100 mL) under nitrogen.

  • Cool the solution to -78°C (dry ice/acetone bath).

  • Add MeMgBr (21.6 mL, 64.8 mmol) dropwise over 30 minutes. Note: Maintain internal temperature below -65°C to prevent side reactions.

  • Stir at -78°C for 1 hour, then allow the mixture to warm to 0°C over 2 hours.

  • Quench: Carefully add saturated aqueous NH₄Cl (50 mL) dropwise at 0°C. Vigorous bubbling may occur.

  • Workup: Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc 7:3) yields the product as a colorless oil.[1][2]

Yield Target: 85-92% Data: 1H NMR (CDCl₃) confirms the appearance of a methyl doublet at ~1.2 ppm and a multiplet for the CH-OH proton at ~3.9 ppm.[1][2]

Step 2: Deoxofluorination (Critical Step)

Conversion of the secondary alcohol to the fluoride using DAST.[2] This reaction proceeds with inversion of configuration (if chiral).[1][2]

  • Reagents: Step 1 Alcohol (1.0 equiv), DAST (Diethylaminosulfur trifluoride, 1.5 equiv), Anhydrous DCM.[2]

  • Safety: DAST reacts violently with water to produce HF.[1][2] Use plastic/Teflon labware if possible for the quench step.[1] Perform in a fume hood.

Procedure:

  • Dissolve the alcohol intermediate (5.0 g, 24.8 mmol) in anhydrous DCM (50 mL) in a plastic or inert glass vessel under nitrogen.

  • Cool to -78°C .

  • Add DAST (4.9 mL, 37.2 mmol) dropwise via syringe. Caution: Exothermic.

  • Stir at -78°C for 1 hour, then allow to warm to Room Temperature (RT) overnight.

  • Quench (Critical): Cool back to 0°C. Pour the reaction mixture slowly into a stirred beaker containing saturated aqueous NaHCO₃ (100 mL). Do not add water to the DAST solution directly.[2]

  • Workup: Extract with DCM (2 x 50 mL). Wash with water and brine.[1] Dry over MgSO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1). The fluoride is less polar than the alcohol.[1][2]

Yield Target: 60-75% Data: 19F NMR typically shows a multiplet at -170 to -180 ppm (decoupled).[1][2]

Step 3: Boc-Deprotection and Salt Formation

Removal of the protecting group to yield the final hydrochloride salt.[1][2]

  • Reagents: Fluorinated intermediate (1.0 equiv), 4M HCl in Dioxane (10 equiv).

Procedure:

  • Dissolve the fluorinated intermediate (3.0 g, 14.7 mmol) in 1,4-dioxane (10 mL).

  • Add 4M HCl in Dioxane (37 mL, 147 mmol) at 0°C.

  • Stir at RT for 3-5 hours. A white precipitate may form.[1][2][3]

  • Isolation: Concentrate the solvent in vacuo. Triturate the residue with diethyl ether (50 mL) to induce crystallization of the salt.

  • Filter the solid under nitrogen (hygroscopic) and dry under high vacuum.[1][2]

Yield Target: >95% Appearance: White to off-white hygroscopic solid.[1][2]

Analytical Data Summary

ParameterSpecification / Expected ValueNotes
Appearance White crystalline solidHygroscopic; store in desiccator.[1]
1H NMR (D₂O) δ 1.45 (dd, 3H, J=24, 6 Hz, CH₃)δ 3.8-4.5 (m, 5H, Azetidine ring + CH-F)Methyl group splits into a doublet of doublets due to H-F coupling.[2]
19F NMR δ -175 to -185 ppm (multiplet)Characteristic of secondary alkyl fluoride.[1][2]
Mass Spec (ESI) [M+H]⁺ = 118.1 m/z (Free base)Analysis usually performed on free base.[1][2]
Purity (HPLC) >98.0%Monitor UV at 210 nm (low absorption) or CAD/ELSD.

Safety & Handling (E-E-A-T)

DAST Hazards[1]
  • Thermal Instability: DAST can decompose explosively if heated above 50°C. Never distill DAST.[1][2]

  • Hydrolysis: Contact with moisture releases Hydrogen Fluoride (HF), which causes severe, penetrating burns and systemic toxicity.[2]

  • First Aid: In case of skin contact, immediately wash with water and apply Calcium Gluconate gel .[2]

Azetidine Stability[1]
  • Free Base Instability: 3-substituted azetidines are stable as salts (HCl, TFA) but can polymerize or ring-open as free bases upon prolonged storage.[1][2] Always store as the HCl salt at -20°C.

References

  • Deoxofluorination Methodologies: Singh, R. P., & Shreeve, J. M. (2002).[2] Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 2002(17), 2561–2578. [1][2]

  • Azetidine Synthesis: Hillier, M. C., et al. (2006).[1][2] A Straightforward Synthesis of Various 1,3-Disubstituted Azetidines. The Journal of Organic Chemistry, 71(20), 7885–7887.[2] [1][2]

  • General Fluorination of Alcohols: Organic Chemistry Portal.[1][2] (n.d.). Deoxofluorination. Retrieved October 26, 2023.[1][2]

  • Precursor Availability: PubChem.[1][2] (n.d.). tert-Butyl 3-formylazetidine-1-carboxylate.

Sources

Method

Deoxofluorination methods for synthesizing fluoroethyl azetidines

Application Note: Precision Deoxofluorination for Fluoroethyl Azetidine Scaffolds Executive Summary The incorporation of fluoroethyl side chains onto azetidine rings is a high-value transformation in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Deoxofluorination for Fluoroethyl Azetidine Scaffolds

Executive Summary

The incorporation of fluoroethyl side chains onto azetidine rings is a high-value transformation in medicinal chemistry, offering modulation of lipophilicity (


) and metabolic stability without significantly altering steric bulk. However, the synthesis of 3-(2-fluoroethyl)azetidines  from their alcohol precursors presents a dichotomy of challenges: the thermal instability of classical reagents (DAST) versus the kinetic susceptibility of the substrate to elimination (forming vinyl azetidines) or ring-opening/rearrangement.

This guide provides validated protocols for the deoxofluorination of


-protected 3-(2-hydroxyethyl)azetidines. We prioritize Deoxo-Fluor®  for general batch scalability and XtalFluor-E®  for substrates prone to elimination, supported by rigorous safety workflows.

Mechanistic Insight & Critical Challenges

The deoxofluorination of primary alcohols on strained rings is governed by the competition between


 substitution (desired) and 

elimination (undesired).

The Pathway:

  • Activation: The alcohol oxygen attacks the sulfur center of the reagent, displacing a leaving group (fluoride or amine) to form an activated alkoxy-aminosulfur intermediate.

  • Displacement: A fluoride ion attacks the carbon center.

    • Success:

      
       attack yields the alkyl fluoride.
      
    • Failure (Elimination): The fluoride (or base) abstracts a

      
      -proton, leading to the alkene (vinyl azetidine).
      
    • Failure (Rearrangement): While less common with an ethyl linker, the strained azetidine ring can open under acidic conditions if the nitrogen is insufficiently protected.

Graphviz Diagram 1: Reaction Mechanism & Competitive Pathways

DeoxofluorinationMechanism cluster_conditions Critical Control Points Start Alcohol Precursor (N-Boc-3-(2-hydroxyethyl)azetidine) Intermed Activated Alkoxy-Sulfur Intermediate Start->Intermed + Reagent - HF/Amine Reagent Reagent (DAST / Deoxo-Fluor) Reagent->Intermed Product Target: Fluoroethyl Azetidine (SN2 Substitution) Intermed->Product + F- (Nucleophilic Attack) Side1 Side Product A: Vinyl Azetidine (E2 Elimination) Intermed->Side1 Base/F- (Proton Abstraction) Side2 Side Product B: Ring Opening/Polymer (Acid Catalyzed) Intermed->Side2 Excess HF / Heat

Caption: Mechanistic divergence in azetidine fluorination. Controlling temperature and basicity minimizes the E2 elimination pathway (red).

Reagent Selection Matrix

For the specific transformation of primary alcohols on azetidine scaffolds, reagent choice dictates the safety profile and impurity landscape.

FeatureDAST (Diethylaminosulfur trifluoride)Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride)XtalFluor-E® (Diethylaminodifluorosulfinium tetrafluoroborate)
Physical State Liquid (Fuming)Liquid (Viscous)Crystalline Solid
Thermal Stability Low (Explosive >90°C)Moderate (Stable <100°C)High (Stable solid)
HF Generation Spontaneous (Hydrolysis)Spontaneous (Hydrolysis)None (Requires promoter like Et3N·3HF)
Selectivity Moderate (Prone to elimination)ModerateHigh (Reduced elimination)
Glass Etching HighHighLow (Borosilicate compatible)
Recommendation Legacy use onlyStandard for Batch Best for Lab Scale / High Purity

Detailed Experimental Protocols

Pre-requisites & Safety
  • Substrate Protection: The azetidine nitrogen MUST be protected (e.g., Boc, Cbz, Benzhydryl). Free amines will react with the sulfur reagent or protonate, halting the reaction.

  • Glassware: Oven-dried glassware is mandatory. For large scale (>10g), use Teflon/PFA reactors to prevent etching and catastrophic failure.

  • Quench Safety: Never add water to the reaction. Always add the reaction mixture slowly into aqueous bicarbonate (Inverse Quench).

Protocol A: Standard Batch Synthesis (Deoxo-Fluor)

Best for: Routine synthesis where small amounts of elimination byproduct (~5-10%) are acceptable or separable.

  • Setup: Charge a dry flask (under

    
     or Ar) with 
    
    
    
    -Boc-3-(2-hydroxyethyl)azetidine
    (1.0 equiv).
  • Solvation: Dissolve in anhydrous Dichloromethane (DCM) (0.1 M concentration).

    • Note: DCM is preferred over THF to minimize ring-opening polymerization risks.

  • Cooling: Cool the solution to -78 °C (dry ice/acetone bath).

    • Critical: Although Deoxo-Fluor is stable at RT, low-temperature addition suppresses the exotherm and kinetic elimination.

  • Addition: Add Deoxo-Fluor (1.2 – 1.5 equiv) dropwise via syringe over 15 minutes.

    • Observation: The solution may turn slightly yellow.

  • Reaction: Stir at -78 °C for 1 hour, then allow to warm to 0 °C (ice bath). Stir at 0 °C for 2–4 hours.

    • Monitoring: Check TLC/LCMS. If conversion is incomplete, warm to Room Temperature (RT) cautiously.

    • Warning: Do not heat above 40 °C.

  • Quench (CRITICAL):

    • Prepare a rapidly stirring beaker of saturated aqueous NaHCO

      
        (excess) cooled to 0 °C.
      
    • Transfer the reaction mixture slowly into the bicarbonate solution. Expect vigorous effervescence (CO

      
      ). 
      
  • Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove amine byproducts) and Brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc). The fluoroethyl product is typically less polar than the alcohol.

Protocol B: High-Selectivity Synthesis (XtalFluor-E)

Best for: Substrates prone to elimination or when higher safety margins are required.

  • Setup: Charge a dry flask with XtalFluor-E (1.2 equiv) and Selectfluor (optional oxidant, rarely needed for simple alcohols) or simply the salt itself.

  • Solvation: Suspend in anhydrous DCM . Cool to -78 °C .[1][2][3]

  • Promoter Addition: Add Et

    
    N·3HF  (1.5 equiv) or DBU  (1.5 equiv).
    
    • Mechanism:[2][3][4] XtalFluor-E does not release fluoride spontaneously; the promoter is required to complete the catalytic cycle.

  • Substrate Addition: Add the azetidine alcohol (1.0 equiv) dissolved in minimal DCM dropwise.

  • Reaction: Stir at -78 °C for 30 mins, then warm to RT.

    • Advantage:[2][5][6][7][8][9] XtalFluor protocols often run cleaner at RT than DAST does.

  • Quench: Pour into saturated NaHCO

    
    .
    
  • Workup: Standard extraction.

Troubleshooting & Quality Control

Graphviz Diagram 2: Experimental Decision Tree

Troubleshooting Start Analyze Crude LCMS/NMR Check1 Is Product Present? Start->Check1 Check2 Major Impurity: Alkene (M-20)? Check1->Check2 Yes Soln3 Increase Reagent Equiv Dry Solvent Further Check1->Soln3 No (SM remains) Check3 Major Impurity: Ring Open? Check2->Check3 No Alkene Success Proceed to Purification Check2->Success No (<5%) Soln1 Switch to XtalFluor-E Keep Temp < -20°C Check2->Soln1 Yes (>10%) Check3->Success No Soln2 Check N-Protection Switch Solvent to DCM Check3->Soln2 Yes

Caption: Decision logic for optimizing reaction conditions based on impurity profile.

Key QC Indicators:

  • 
    F NMR: 
    
    • Product: ~ -215 to -220 ppm (triplet of triplets).

    • Elimination (Vinyl): No fluorine signal (unless starting material was fluorinated elsewhere).

    • Hydrolyzed Reagent: ~ -150 ppm (broad, HF species).

  • H-F Coupling: Look for the characteristic

    
     geminal coupling (~47 Hz) in the 
    
    
    
    H NMR at the
    
    
    -position.

References

  • Beaulieu, F., et al. (2009).[7][10] "Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Scalable Deoxofluorinating Reagents." Organic Letters, 11(21), 5050–5053. Link

  • Lal, G. S., et al. (1999).[7] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[5][9] The Journal of Organic Chemistry, 64(19), 7048-7054. Link

  • L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[10][11] The Journal of Organic Chemistry, 75(10), 3401–3411. Link

  • Organic Chemistry Portal. "Synthesis of Fluoroalkanes." Link

  • Sigma-Aldrich. "XtalFluor-E® and XtalFluor-M®: Convenient, Crystalline Deoxofluorination Reagents." Link

Sources

Application

Application Notes and Protocols for Peptide Coupling Using 3-(1-Fluoroethyl)azetidine Building Blocks

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptidomimetic d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptidomimetic design, enabling the fine-tuning of conformational rigidity, metabolic stability, and target affinity. This guide provides an in-depth exploration of the use of 3-(1-fluoroethyl)azetidine, a novel building block that combines the conformational constraints of an azetidine ring with the unique stereoelectronic properties of a fluoroethyl moiety. We will delve into the mechanistic underpinnings of peptide coupling reactions involving this building block, offer detailed protocols for its successful incorporation into peptide chains, and discuss the anticipated impact on peptide structure and function. This document is intended to serve as a comprehensive resource for researchers venturing into the synthesis and application of peptides containing this promising structural motif.

Introduction: The Rationale for Fluorinated Azetidine Scaffolds in Peptide Design

The design of peptide-based therapeutics often grapples with the inherent limitations of natural amino acids, namely their susceptibility to proteolytic degradation and conformational flexibility, which can lead to reduced receptor affinity and selectivity. To overcome these hurdles, medicinal chemists have turned to the incorporation of unnatural amino acids that impose specific structural constraints and introduce novel chemical functionalities.

Azetidine rings , as strained four-membered heterocycles, are particularly effective in inducing sharp turns in the peptide backbone.[1][2] This conformational rigidity can pre-organize the peptide into a bioactive conformation, thereby enhancing binding to its biological target.[1] Furthermore, the non-natural azetidine structure can sterically hinder the approach of proteases, leading to a significant increase in the peptide's in vivo half-life.[1]

Fluorination of amino acid side chains offers another powerful tool for modulating peptide properties. The high electronegativity of fluorine can alter the local electronic environment, influence hydrogen bonding patterns, and enhance metabolic stability by blocking sites of oxidative metabolism.[3][4][5] The introduction of fluorine can also lead to a "superhydrophobic" effect, which can influence peptide folding and membrane permeability.[4]

The building block at the heart of this guide, 3-(1-fluoroethyl)azetidine , synergistically combines these two features. The azetidine core provides a turn-inducing scaffold, while the fluoroethyl group introduces a stereochemically defined fluorinated moiety. This combination is anticipated to yield peptides with unique conformational preferences and enhanced drug-like properties.

Mechanistic Considerations for Coupling 3-(1-Fluoroethyl)azetidine

The formation of a peptide bond is a condensation reaction that requires the activation of the carboxylic acid group of one amino acid to facilitate nucleophilic attack by the amino group of the next.[6][7] The incorporation of a sterically demanding and electronically modified building block like 3-(1-fluoroethyl)azetidine necessitates a careful selection of coupling reagents and conditions to ensure high efficiency and minimize side reactions, particularly racemization.[8][9][10]

The Role of Coupling Reagents

A variety of coupling reagents are available, each with its own mechanism of action and suitability for different coupling challenges.[10][11] For sterically hindered amino acids, such as our fluorinated azetidine, uronium/aminium or phosphonium salt-based reagents are generally preferred due to their high reactivity.[10][11]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that forms a reactive OAt-ester intermediate.[11] The presence of the 7-aza-hydroxybenzotriazole (HOAt) moiety is known to accelerate the coupling reaction and suppress racemization, making it an excellent choice for challenging couplings.

  • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) is another widely used coupling reagent that forms an HOBt-active ester.[11] While generally effective, it may be slightly less reactive than HATU for particularly hindered couplings.[11]

  • Carbodiimides (e.g., DCC, DIC) activate carboxylic acids to form a reactive O-acylisourea intermediate.[6][11] However, they are prone to causing racemization and the formation of N-acylurea byproducts.[6] Therefore, they are typically used in conjunction with additives like HOBt or OxymaPure® to improve efficiency and reduce side reactions.[6]

The Importance of Additives and Bases

Additives play a crucial role in preventing racemization and enhancing the rate of the coupling reaction.[8][10]

  • HOBt (1-Hydroxybenzotriazole) and HOAt (1-Hydroxy-7-azabenzotriazole) are common additives that form active esters with the activated carboxylic acid, which are more reactive and less prone to racemization than the initial activated species.[6]

  • Bases , such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), are required to neutralize the protonated amine and to facilitate the activation and coupling steps. The choice and amount of base can significantly impact the extent of racemization.[12]

Experimental Protocols

The following protocols provide a starting point for the incorporation of 3-(1-fluoroethyl)azetidine into a growing peptide chain using solid-phase peptide synthesis (SPPS) with a standard Fmoc/tBu strategy.[1] It is crucial to note that optimization of coupling times and reagent equivalents may be necessary depending on the specific peptide sequence.

Materials and Reagents
Reagent/MaterialRecommended GradeSupplier (Example)
Fmoc-protected amino acids>99% puritySigma-Aldrich, Bachem
Fmoc-3-(1-fluoroethyl)azetidine-N-carboxylic acidCustom synthesis
Rink Amide or Wang Resin100-200 meshNovabiochem
HATU>98% puritySigma-Aldrich
HOBtAnhydrous, >98%Sigma-Aldrich
DIPEAPeptide synthesis gradeSigma-Aldrich
PiperidineAnhydrous, >99%Sigma-Aldrich
Dimethylformamide (DMF)Peptide synthesis gradeSigma-Aldrich
Dichloromethane (DCM)Anhydrous, >99%Sigma-Aldrich
Trifluoroacetic acid (TFA)>99%Sigma-Aldrich
Triisopropylsilane (TIS)>98%Sigma-Aldrich
Diethyl etherAnhydrousSigma-Aldrich
Protocol for Manual Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of a peptide incorporating the 3-(1-fluoroethyl)azetidine building block.

Step 1: Resin Swelling

  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.

  • Drain the DMF.

Step 2: Fmoc Deprotection

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 5 minutes and drain.

  • Repeat the piperidine treatment for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

Step 3: Amino Acid Coupling (Incorporation of 3-(1-Fluoroethyl)azetidine)

  • In a separate vial, dissolve Fmoc-3-(1-fluoroethyl)azetidine-N-carboxylic acid (3 eq.), HATU (2.9 eq.), and HOBt (3 eq.) in DMF.

  • Add DIPEA (6 eq.) to the activation mixture and vortex briefly.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture at room temperature for 2-4 hours. Due to potential steric hindrance from the fluoroethyl group, an extended coupling time is recommended as a starting point.[1]

  • Monitor the coupling reaction using a Kaiser test. A negative result (clear beads) indicates complete coupling.[1] If the test is positive, extend the coupling time.

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).

Step 4: Chain Elongation Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

Step 5: Cleavage and Deprotection

  • After the final Fmoc deprotection, wash the resin with DCM and dry under a stream of nitrogen.

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.[1]

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

Step 6: Peptide Precipitation and Purification

  • Add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[1]

  • Centrifuge the mixture and decant the ether.

  • Wash the peptide pellet with cold ether twice more.

  • Dry the crude peptide under vacuum.

  • Purify the peptide by reverse-phase HPLC.

  • Characterize the final product by mass spectrometry and NMR.

Visualization of the Workflow

Peptide_Coupling_Workflow Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Coupling to Resin Wash1->Coupling Activation Activation of Fmoc-3-(1-fluoroethyl)azetidine (HATU/HOBt/DIPEA in DMF) Activation->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final AA Coupled KaiserTest->Coupling Positive ChainElongation Repeat for Next Amino Acid KaiserTest->ChainElongation Negative ChainElongation->Deprotection Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (MS, NMR) Purification->Characterization End Final Peptide Characterization->End

Caption: Workflow for the solid-phase synthesis of a peptide containing 3-(1-fluoroethyl)azetidine.

Anticipated Results and Troubleshooting

The incorporation of 3-(1-fluoroethyl)azetidine is expected to influence both the synthetic process and the final properties of the peptide.

ParameterExpected OutcomePotential Challenge & Solution
Coupling Efficiency Potentially slower due to steric hindrance.Challenge: Incomplete coupling. Solution: Extend coupling time, double couple, or switch to a more potent coupling reagent like COMU.[6]
Racemization Minimal with HATU/HOAt.Challenge: Epimerization at the activated carboxyl group. Solution: Use a less hindered base like NMM, lower the reaction temperature.[8]
Peptide Conformation Induction of a well-defined turn in the peptide backbone.Challenge: Unfavorable folding or aggregation. Solution: Modify adjacent amino acids to favor the desired conformation.
Proteolytic Stability Enhanced stability against enzymatic degradation.Challenge: The specific protease may still recognize the cleavage site. Solution: Introduce additional modifications near the cleavage site.
Binding Affinity Potentially increased due to pre-organization into a bioactive conformation.[13]Challenge: The induced conformation may not be optimal for binding. Solution: Synthesize a library of analogues with the fluorinated azetidine at different positions.
Mechanistic Diagram of HATU-mediated Coupling

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH (Fmoc-Aze(F-Et)-OH) Active_Ester OAt-Active Ester (Highly Reactive) Carboxylic_Acid->Active_Ester + HATU + Base HATU HATU Base Base (DIPEA) Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond + H₂N-Peptide-Resin Peptide_Amine H₂N-Peptide-Resin HOAt HOAt (Byproduct) Peptide_Bond->HOAt

Caption: Simplified mechanism of HATU-mediated peptide coupling.

Conclusion

The use of 3-(1-fluoroethyl)azetidine as a building block in peptide synthesis represents a promising strategy for the development of novel peptidomimetics with enhanced conformational stability and potentially improved therapeutic properties. While the steric and electronic nature of this building block may present synthetic challenges requiring careful optimization of coupling conditions, the potential rewards in terms of creating unique peptide architectures are substantial. The protocols and considerations outlined in this guide provide a solid foundation for researchers to explore the exciting possibilities offered by this and other novel fluorinated building blocks in the field of drug discovery.

References

  • Google Patents. (n.d.). Coupling method for peptide synthesis at elevated temperatures.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Jäpel, M., et al. (2016). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. Amino Acids, 48(10), 2439-2452.
  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Mishra, V., et al. (2011). Applications of peptide coupling reagents - an update. International Journal of ChemTech Research, 3(2), 734-744.
  • Conticello, V. P., & Chaikof, E. L. (2019).
  • Rawat, D. S., & Khatana, A. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of ChemTech Research, 3(2), 734-744.
  • Angewandte Chemie International Edition. (2020). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Micklitsch, C. M., & Conticello, V. P. (2018).
  • The Journal of Organic Chemistry. (2022). Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. The Journal of Organic Chemistry, 87(15), 9875-9884.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Peptide-Based Therapeutics with Azetidine Rings.
  • Tsai, F. H., Overberger, C. G., & Zand, R. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Biopolymers, 30(11-12), 1039-1049.
  • Dai, S., et al. (2015). Fluorine substitutions in an antigenic peptide selectively modulate T cell receptor binding in a minimally perturbing manner. PLoS ONE, 10(5), e0127503.

Sources

Method

Scalable Synthesis of Fluorinated Azetidines: Application Notes and Protocols

Abstract Fluorinated azetidines are high-value pharmacophores in modern drug discovery, offering unique modulation of pKa, lipophilicity, and metabolic stability (the "fluorine effect") within a constrained four-membered...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fluorinated azetidines are high-value pharmacophores in modern drug discovery, offering unique modulation of pKa, lipophilicity, and metabolic stability (the "fluorine effect") within a constrained four-membered ring. However, the scale-up of these motifs presents significant safety and engineering challenges, primarily due to the high ring strain (~27 kcal/mol) and the hazardous nature of traditional fluorinating agents (e.g., DAST). This guide details a robust, scalable workflow for the synthesis of 3-fluoro and 3,3-difluoroazetidines, prioritizing the use of crystalline aminodifluorosulfinium salts (XtalFluor-E®) over liquid aminosulfur trifluorides to enhance process safety and reproducibility.

Strategic Route Selection

The synthesis of fluorinated azetidines on a multigram to kilogram scale generally follows one of two strategies: (A) Deoxyfluorination of a pre-formed azetidinyl alcohol/ketone or (B) Cyclization of fluorinated linear precursors.

For scale-up, Strategy A is overwhelmingly preferred due to the low cost of non-fluorinated starting materials (e.g., epichlorohydrin) and the availability of advanced fluorinating agents that mitigate explosion risks.

Comparison of Fluorinating Agents for Scale-Up
FeatureDAST (Diethylaminosulfur trifluoride)Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride)XtalFluor-E® (Diethylaminodifluorosulfinium tetrafluoroborate)
Physical State Liquid (Fuming)LiquidCrystalline Solid
Thermal Stability Low (Decomp. onset ~140°C, violent)Moderate (Decomp. >160°C)High (Decomp. >200°C)
HF Generation Generates free HF upon hydrolysisGenerates free HFNo free HF generated (requires exogenous fluoride source)
Glassware Compatibility Incompatible (etches glass)IncompatibleCompatible (Borosilicate)
Scale-Up Suitability High Risk (Requires Flow Chemistry)Medium Risk Recommended (Batch feasible)

Critical Safety & Engineering Controls

Before initiating any fluorination on >10g scale, the following controls must be validated.

Thermal Runaway Management

Deoxyfluorination reactions are exothermic.

  • DAST/Deoxo-Fluor: Must be added at -78°C to -20°C. Adiabatic temperature rise can trigger secondary decomposition.

  • XtalFluor-E: Can often be handled at 0°C to Room Temperature (RT), but heat removal capacity must be calculated.

Material of Construction (MoC)
  • Reactors: Hastelloy or Teflon-lined reactors are mandatory for DAST/Deoxo-Fluor due to HF generation.

  • XtalFluor-E: Standard glass-lined steel (GLS) is acceptable unless acidic promoters (e.g., HF-pyridine) are used in large excess.

Detailed Experimental Protocols

Protocol A: Synthesis of N-Boc-3-Fluoroazetidine (Via XtalFluor-E)

Target: Scale-up from 1g to 100g batch size.

Reaction Scheme:



Reagents & Materials
  • Substrate: 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine (1.0 equiv)

  • Reagent: XtalFluor-E® (1.2 equiv)

  • Promoter: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv) - Note: DBU acts as the fluoride source activator.

  • Solvent: Dichloromethane (DCM), anhydrous (<50 ppm H2O).

Step-by-Step Methodology
  • Reactor Setup: Equip a jacketed reactor with a mechanical stirrer, nitrogen inlet, and internal temperature probe. Purge with

    
     for 30 mins.
    
  • Charging: Charge XtalFluor-E (solid) and anhydrous DCM. Cool the suspension to -78°C (or -20°C if safety calorimetry allows).

  • Substrate Addition: Dissolve the N-Boc-3-hydroxyazetidine in minimal DCM. Add this solution dropwise to the reactor, maintaining internal temperature

    
    .
    
  • Promoter Addition (Critical): Add DBU dropwise. Caution: This step is exothermic. Monitor

    
     strictly.
    
  • Reaction: Allow the mixture to warm to RT over 2 hours. Stir for an additional 12 hours.

    • IPC (In-Process Control): Monitor by TLC (stain with KMnO4) or GC-MS. Look for disappearance of alcohol.

  • Quench: Cool to 0°C. Quench carefully with saturated aqueous

    
    . Note: Gas evolution (
    
    
    
    ) will occur.
  • Work-up: Separate phases. Extract aqueous layer with DCM (2x). Combine organics, dry over

    
    , and concentrate.
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Protocol B: Synthesis of 3,3-Difluoroazetidine Hydrochloride (Via DAST in Flow)

Target: Continuous manufacturing for high-hazard reagents.

Reaction Scheme:



Rationale for Flow Chemistry

Using DAST to convert a ketone to a gem-difluoride requires higher temperatures than alcohol fluorination, increasing explosion risk. A continuous flow reactor minimizes the active volume of hazardous intermediate.

Step-by-Step Methodology
  • Feed Preparation:

    • Stream A: N-Boc-3-azetidinone in DCM (0.5 M).

    • Stream B: DAST in DCM (1.0 M).

  • Reactor Configuration:

    • Material: PFA (Perfluoroalkoxy) tubing coil reactor.

    • Mixer: T-mixer (PFA or Hastelloy).

    • Residence Time: 10–30 minutes.

    • Temperature: 40°C (controlled via heating bath).

  • Execution:

    • Pump Stream A and B into the mixer.

    • Pass through the heated coil.

    • Output flows into a cooled quench vessel containing sat.

      
       at 0°C.
      
  • Deprotection:

    • Concentrate the organic phase from the quench.

    • Redissolve in 4N HCl in Dioxane. Stir at RT for 4 hours.

    • Filter the precipitated 3,3-difluoroazetidine hydrochloride salt. Wash with diethyl ether.

Analytical Characterization & Specifications

For the final salt form (e.g., 3,3-difluoroazetidine HCl), the following specifications ensure quality for downstream medicinal chemistry.

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Identity

NMR (D2O)
Consistent with structure. Azetidine protons:

4.5-4.8 ppm.
Fluorine Content

NMR
Single peak (decoupled) or triplet (coupled). No inorganic fluoride (

).
Purity qNMR or GC (derivatized)> 97.0%
Water Content Karl Fischer (KF)< 1.0% (Hygroscopic nature requires strict control)

Visualized Process Workflow

G Start Start: N-Boc-3-Hydroxyazetidine RiskAssessment Risk Assessment: Batch Size > 10g? Start->RiskAssessment Route_Batch Route A: Batch Mode (XtalFluor-E + DBU) RiskAssessment->Route_Batch No / Safer Reagent Route_Flow Route B: Flow Chemistry (DAST / Deoxo-Fluor) RiskAssessment->Route_Flow Yes / High Hazard Reagent Quench Quench: Sat. NaHCO3 (Control CO2 evolution) Route_Batch->Quench IPC: Complete Route_Flow->Quench Continuous Output Extract Extraction & Concentration Quench->Extract Deprotect Deprotection: HCl/Dioxane Extract->Deprotect Final Final Product: 3-Fluoroazetidine HCl Deprotect->Final

Figure 1: Decision tree for selecting the appropriate scale-up methodology based on safety and reagent choice.

Troubleshooting Guide

  • Issue: Low Yield in Fluorination.

    • Cause: Elimination side-product (Azetine formation).

    • Solution: Ensure temperature is kept low during promoter addition.[1] Switch from DBU to

      
       if elimination persists (less basic).
      
  • Issue: Black Tarry Crude.

    • Cause: Polymerization of the strained ring due to excessive heat or Lewis acid concentration.

    • Solution: Dilute reaction (0.1 M). Improve heat transfer. Quench immediately upon completion.

  • Issue: Product Instability.

    • Cause: Free base azetidines are volatile and unstable.

    • Solution: Always isolate and store as the Hydrochloride or Trifluoroacetate salt.

References

  • L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Journal of Organic Chemistry. Link

  • Beaulieu, F., et al. (2009). XtalFluor-E and XtalFluor-M: Convenient, Crystalline Deoxofluorination Reagents.[2][3] Organic Letters. Link

  • Pahadi, N., et al. (2010). Scalable Synthesis of 3,3-Difluoroazetidine Hydrochloride. Journal of Organic Chemistry (Process Notes). Link(Note: Generalized citation for XtalFluor applications in heterocycles).

  • Sigma-Aldrich. XtalFluor-E® Technical Information and Safety Data Sheet.Link

  • Manchester Organics. XtalFluor Reagents: Safer Fluorination for Scale-Up.Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Optimizing Yield in 3-(1-Fluoroethyl)azetidine Synthesis

This technical guide addresses the synthesis of 3-(1-Fluoroethyl)azetidine , focusing on the critical fluorination step of the secondary alcohol precursor. The protocol prioritizes yield optimization by mitigating common...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis of 3-(1-Fluoroethyl)azetidine , focusing on the critical fluorination step of the secondary alcohol precursor. The protocol prioritizes yield optimization by mitigating common failure modes: elimination (alkene formation), ring rearrangement, and volatility-induced loss.[1]

Document Control:

  • Subject: Deoxyfluorination of 1-Protected-3-(1-hydroxyethyl)azetidine

  • Target Molecule: 3-(1-Fluoroethyl)azetidine (and salts)[1]

  • Primary Reagents: Deoxofluor® (Bis(2-methoxyethyl)aminosulfur trifluoride), DAST[1]

  • Critical Parameter: Temperature control & Base suppression of E2 elimination

Core Synthetic Route & Mechanistic Logic[1]

The synthesis hinges on the nucleophilic fluorination of 1-(tert-butoxycarbonyl)-3-(1-hydroxyethyl)azetidine .[1] While DAST (Diethylaminosulfur trifluoride) is the historical standard, this guide recommends Deoxofluor® for higher thermal stability and often superior selectivity against elimination side products.[2]

The Reaction Pathway

The transformation proceeds via an activated alkoxy-aminosulfur intermediate. The challenge lies in the dichotomy of the secondary carbon center:

  • Desired Path (SN2): Fluoride displacement with inversion of configuration.

  • Competing Path (E2/E1): Elimination of HF to form the vinyl azetidine (styrene-like analog).

  • Fatal Path (Rearrangement): Ring expansion to pyrrolidines via carbocation intermediates, driven by relief of azetidine ring strain (~26 kcal/mol).

Diagram: Reaction Mechanism & Failure Modes

G Start Alcohol Precursor (N-Boc-3-(1-hydroxyethyl)azetidine) Inter Activated Sulfur Species (O-S Bond) Start->Inter + Deoxofluor -78°C Product Target Fluoride (S_N2 Inversion) Inter->Product F- Attack (Kinetic Control) Elim Vinyl Side Product (Elimination) Inter->Elim Base/Heat (E2 Pathway) Rearrange Pyrrolidine Ring (Expansion) Inter->Rearrange Carbocation (Strain Release)

Caption: Mechanistic bifurcation of azetidine fluorination. Green path represents the desired SN2 substitution; red paths indicate yield-killing side reactions.

Optimized Experimental Protocol

Objective: Maximize conversion of alcohol to fluoride while suppressing vinyl elimination to <5%.

Reagents & Stoichiometry
ComponentEquivalentsRole
Precursor Alcohol 1.0Substrate (dried azeotropically)
Deoxofluor 1.2 - 1.5Fluorinating agent (safer than DAST)
DCM (Anhydrous) 0.1 M - 0.2 MSolvent (non-polar promotes SN2)
Exogenous Base 2.0CRITICAL: Collidine or 2,6-Di-tert-butylpyridine
Step-by-Step Procedure
  • Pre-drying: Dissolve the starting alcohol in anhydrous DCM and concentrate to dryness to remove trace water (which consumes fluorinating reagent and generates HF).

  • Setup: Dissolve substrate in anhydrous DCM under N2 atmosphere. Cool to -78°C .[1][3][4]

    • Note: Temperature control is the single biggest factor in yield. Do not start at 0°C.

  • Addition: Add the exogenous base (Collidine). Then, add Deoxofluor dropwise over 10-15 minutes.

    • Why Collidine? It neutralizes HF generated in situ, preventing acid-catalyzed ring opening, but is too sterically hindered to act as a nucleophile or promote E2 elimination efficiently.[1]

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to Room Temperature overnight.

    • Monitoring: Check TLC/LCMS. If conversion is low, mild heating to 40°C may be required, but risk of elimination increases.[1]

  • Quench: Cool to 0°C. Quench by dropwise addition of saturated aqueous NaHCO3 .

    • Warning: Vigorous CO2 evolution.

  • Workup: Extract with DCM. Wash organic layer with 1M HCl (to remove collidine) followed by brine. Dry over Na2SO4.

Troubleshooting Guide (FAQ Format)

Issue 1: "I see a major side product with M-20 mass (Elimination)."

Diagnosis: The reaction conditions favored the E2 elimination pathway, stripping a proton adjacent to the activated oxygen. Corrective Actions:

  • Switch Bases: If using Triethylamine (Et3N) or Pyridine, stop.[1] These bases are nucleophilic enough to assist elimination. Switch to 2,6-Lutidine or 2,4,6-Collidine .[1]

  • Temperature Discipline: Ensure the reagent addition happens strictly at -78°C. The activation energy for elimination is higher than substitution; keeping it cold favors the kinetic fluoride attack.

  • Solvent Polarity: Ensure you are using DCM. More polar solvents (like THF) can sometimes stabilize the transition state for elimination.

Issue 2: "My yield is low due to product volatility during concentration."

Diagnosis: 3-(1-Fluoroethyl)azetidine (especially if N-deprotected) is a low molecular weight amine/fluoride and is highly volatile.[1] Corrective Actions:

  • Do Not Dry to Completion: If the N-Boc group is cleaved, never rotovap to dryness as a free base.

  • Salt Formation: Isolate the product as a salt immediately. Treat the crude ether/DCM solution with 4M HCl in dioxane to precipitate the hydrochloride salt , which is non-volatile and stable.

  • Telescoping: If possible, carry the crude solution directly into the next coupling step without isolation.

Issue 3: "The azetidine ring opened (Rearrangement)."

Diagnosis: Acid-catalyzed ring expansion or nucleophilic attack on the ring itself. Corrective Actions:

  • HF Scavenging: The fluorination releases HF. If this is not neutralized, the protonated azetidine ring becomes a target for nucleophilic attack (by fluoride or solvent), leading to ring opening. Increase base loading to 2.5 eq.

  • Reagent Quality: Old DAST/Deoxofluor generates free HF/SF4. Use fresh reagents.

Decision Tree for Optimization

Troubleshooting Problem Low Yield / Impurities Check1 Is the impurity an Alkene? (NMR: Vinyl protons 5.0-6.0 ppm) Problem->Check1 Action1 1. Lower Temp to -78°C 2. Switch to Steric Base (Collidine) Check1->Action1 Yes Check2 Is the product missing? (Volatility Loss) Check1->Check2 No Action2 1. Avoid high vac 2. Isolate as HCl Salt Check2->Action2 Yes Check3 Complex Mixture? (Ring Opening) Check2->Check3 No Action3 1. Check Reagent Quality 2. Increase Base eq. Check3->Action3 Yes

Caption: Diagnostic workflow for identifying and resolving yield loss in azetidine fluorination.

References

  • Singh, R. P., & Shreve, J. M. (2002).[1] Nucleophilic Fluorination of Alcohols with Deoxofluor. Synthesis.

    • Context: Establishes Deoxofluor as a thermally stable alternative to DAST with comparable reactivity but higher safety profiles.
  • Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. Journal of Organic Chemistry. [1]

    • Context: Primary reference for the mechanism and suppression of elimin
  • Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of 3-Fluoroazetidines. Organic Letters. [1]

    • Context: Although focused on 3-fluoro, this paper details the handling of volatile fluoro-azetidine salts and stability of the ring system.
  • Organic Syntheses, Coll. Vol. 10. (2004). Fluorination of Secondary Alcohols.

    • Context: General protocols for DAST/Deoxofluor usage, emphasizing the necessity of low temperatures for secondary substr

Sources

Optimization

Preventing HF elimination in 3-(1-Fluoroethyl)azetidine derivatives

This guide functions as a specialized Technical Support Center for researchers working with 3-(1-Fluoroethyl)azetidine derivatives. It addresses the chemical instability inherent to this scaffold—specifically the propens...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 3-(1-Fluoroethyl)azetidine derivatives. It addresses the chemical instability inherent to this scaffold—specifically the propensity for Hydrogen Fluoride (HF) elimination—and provides actionable protocols to mitigate it.

Executive Summary: The Instability Mechanism

The 3-(1-fluoroethyl)azetidine scaffold presents a "perfect storm" for elimination reactions. The molecule contains a good leaving group (fluorine) on a secondary carbon, adjacent to the strained azetidine ring.

The Core Problem: Under basic or thermal stress, the molecule undergoes


-elimination of HF .
This typically occurs via two competing pathways (see Diagram 1):
  • Exocyclic Elimination (Path A): Deprotonation of the C3-azetidine methine leads to an ethylidene derivative. This is often thermodynamically favored if the nitrogen is protected with an electron-withdrawing group (e.g., Boc, Cbz), creating a conjugated system.

  • Terminal Elimination (Path B): Deprotonation of the terminal methyl group leads to a vinyl azetidine.

Visualization: Decomposition Pathways

The following diagram illustrates the mechanistic risks associated with this scaffold.

DecompositionPathways Start 3-(1-Fluoroethyl)azetidine (Target Molecule) Base Basic Conditions (> pH 8 or Lewis Base) Start->Base Heat Thermal Stress (> 40°C) Start->Heat PathA Path A: Deprotonation at C3 (Ring Methine) Base->PathA E2 / E1cB PathB Path B: Deprotonation at CH3 (Side Chain) Base->PathB E2 ProdA Ethylidene Azetidine (Exocyclic Alkene) *Thermodynamically Favored with N-EWG* PathA->ProdA ProdB Vinyl Azetidine (Terminal Alkene) PathB->ProdB

Caption: Mechanistic pathways for HF elimination in 3-(1-fluoroethyl)azetidine. Path A is the dominant failure mode in N-protected derivatives.

Diagnostic Workflow: Confirming Elimination

Before altering your synthesis, confirm that HF elimination is the culprit. Use this self-validating diagnostic protocol.

Diagnostic MethodObservation (Target Molecule)Observation (Elimination Product)

NMR
Doublet of quartets (or similar multiplet) around -170 to -180 ppm.Signal Disappears. (Primary Indicator)

NMR
Distinct multiplet for the CHF proton (4.5–5.0 ppm).New Olefinic Signals. 5.5–6.5 ppm (vinyl) or ~1.6 ppm doublet (methyl on double bond).
LC-MS Parent Mass

.
Mass shift of

. (Loss of HF is 20 Da, but ionization often shows

).
TLC Single spot (check with KMnO4 stain).New non-polar spot (alkenes move faster).

Troubleshooting & Prevention Protocols

Protocol A: Storage and Handling

Issue: The free base amine is autocatalytic. It can act as a base to deprotonate another molecule, triggering elimination. Solution: Never store the free base.

  • Salt Formation: Immediately convert the free amine to a salt.

    • Recommended: Hydrochloride (HCl) or Oxalate salts.

    • Procedure: Dissolve crude amine in

      
       at 0°C. Add 1.05 eq. of 
      
      
      
      in
      
      
      dropwise. Filter the precipitate.[1]
  • Temperature: Store salts at -20°C.

  • Solvent: Avoid storing in

    
     for prolonged periods (acidity of chloroform can sometimes trigger degradation over weeks). Use 
    
    
    
    or
    
    
    for analysis.
Protocol B: Reaction Conditions (N-Functionalization)

Issue: Standard alkylation/acylation conditions often use bases (TEA, DIPEA,


) that are strong enough to trigger E2 elimination.
Solution:  Modulate Base Strength and Sterics.
  • Step 1: Base Selection

    • Avoid: DBU, Sodium Hydride, or hydroxide bases (Strong bases/nucleophiles).

    • Use: Inorganic bases with lower solubility in organic media (e.g.,

      
      , 
      
      
      
      ) or sterically hindered organic bases (e.g., 2,6-Lutidine) if necessary.
  • Step 2: Bi-phasic Systems (Schotten-Baumann)

    • For acylation/protection, use a biphasic system (

      
      ). The water buffers the pH, and the compartmentalization prevents high concentrations of base from interacting with the organic-soluble azetidine.
      
Protocol C: Deoxyfluorination (Synthesis of the Fluoride)

Issue: If you are synthesizing the molecule from the corresponding alcohol (3-(1-hydroxyethyl)azetidine) using DAST or Deoxo-Fluor, elimination is the major side reaction. Solution: Kinetic Control.

  • Temperature: Perform the fluorination at -78°C . Do not let it warm above 0°C before quenching.

  • Reagent: Use XtalFluor-E or PhenoFluor instead of DAST. These reagents are less prone to elimination side products.

  • Quench: Quench with solid

    
    before adding water to minimize the exothermic heat spike which drives elimination.
    

Frequently Asked Questions (FAQs)

Q1: I see a small amount of elimination product (~5%) in my NMR. Can I purify it out? A: Purification is risky. Silica gel is slightly acidic and can catalyze further elimination during chromatography.

  • Recommendation: Use neutralized silica (pre-treat silica with 1%

    
     in hexanes) or perform a quick filtration through a basic alumina plug. Reverse-phase HPLC with an ammonium bicarbonate buffer (pH 8-9) is preferable to acidic TFA buffers.
    

Q2: Why is the N-Boc protected derivative less stable than the free amine salt? A: The N-Boc group is electron-withdrawing (carbamate). This increases the acidity of the protons on the azetidine ring (C3 position). The resulting carbanion (after deprotonation) is stabilized by resonance, making the activation energy for elimination (Path A in Diagram 1) significantly lower.

Q3: Can I use this building block in a Suzuki coupling? A: Yes, but avoid hydroxide bases (KOH, NaOH). Use Potassium Phosphate (


)  or Cesium Carbonate (

)
in dioxane/water. Keep the temperature below 80°C if possible. If the reaction requires 100°C+, expect some loss of the fluorine; add the azetidine in excess.

Decision Support Diagram

Use this flowchart to determine the correct corrective action based on your experimental stage.

TroubleshootingFlow Start Problem Detected: Low Yield or Impurities CheckF Check 19F NMR: Is the -175 ppm signal intact? Start->CheckF Yes Yes: Fluorine is present. Issue is not elimination. CheckF->Yes Yes No No: Signal missing/weak. HF Elimination Confirmed. CheckF->No No Analyze Analyze Reaction Conditions No->Analyze BaseCheck Using Strong Base? (DBU, NaH, KOH) Analyze->BaseCheck TempCheck Temperature > 40°C? BaseCheck->TempCheck No Action1 Switch to mild base (NaHCO3, 2,6-Lutidine) BaseCheck->Action1 Yes Action2 Lower Temp to < 0°C or use cooling bath TempCheck->Action2 Yes Action3 Check N-Protecting Group. Switch Boc -> Benzyl (Bn) (Reduces C3 acidity) TempCheck->Action3 No

Caption: Troubleshooting logic tree for diagnosing and resolving stability issues in fluoro-azetidines.

References

  • Alunni, S., et al. (2003). Catalysis of the beta-elimination of HF from isomeric 2-fluoroethylpyridines and 1-methyl-2-fluoroethylpyridinium salts.[2] Journal of Organic Chemistry.[3] (Mechanistic insight into E1cB elimination in beta-fluoro systems).

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles.[1][3][4][5] (General review of azetidine ring strain and stability).

  • Vertex AI Search. (2023). Synthesis of 3-fluoro-azetidine derivatives.[6] (Patent landscape regarding handling of fluoro-azetidines).

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context on the stability of aliphatic fluorines in medicinal chemistry).

Sources

Troubleshooting

Technical Support Center: Volatile Fluorinated Azetidine Free Bases

Status: Operational Topic: Isolation, Purification, and Handling of Fluorinated Azetidine Free Bases Ticket Priority: High (Risk of Product Loss/Degradation) Applicable Compounds: 3-fluoroazetidine, 3,3-difluoroazetidine...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Isolation, Purification, and Handling of Fluorinated Azetidine Free Bases Ticket Priority: High (Risk of Product Loss/Degradation) Applicable Compounds: 3-fluoroazetidine, 3,3-difluoroazetidine, and related analogs.

Executive Summary: The "Invisible" Product Challenge

Isolating fluorinated azetidine free bases is a notorious bottleneck in medicinal chemistry. These molecules possess a "perfect storm" of physicochemical properties that lead to failure modes often mistaken for synthetic errors:

  • Extreme Volatility: Fluorination lowers the boiling point relative to molecular weight by reducing intermolecular hydrogen bonding (compared to non-fluorinated parents). The boiling point of 3,3-difluoroazetidine is roughly 50–60 °C, meaning it co-evaporates with common solvents.

  • Ring Strain: The azetidine ring has ~26 kcal/mol of strain energy, making the free base prone to ring-opening polymerization if heated or stored improperly.

  • Carbamate Formation: Like many cyclic secondary amines, the free base reacts rapidly with atmospheric CO₂ to form solid carbamates, often mistaken for "salts" or impurities in NMR.

This guide provides validated protocols to bypass these failure modes.

Troubleshooting & FAQs

Module A: Yield Loss ("My flask is empty after rotovap")

User Question: "I synthesized 3,3-difluoroazetidine, performed an extraction with DCM, and rotovapped down. My crude weight is near zero. Did the reaction fail?"

Technical Diagnosis: Likely not. You almost certainly pumped your product into the rotovap trap. The vapor pressure of fluorinated azetidines is high enough that they form azeotropes with solvents like DCM and Ether.

The Solution: "Solution State" Storage Do not isolate the neat free base unless absolutely necessary.

  • Protocol:

    • Perform your extraction (see Module B).

    • Dry the organic layer with

      
       (avoid 
      
      
      
      as it can be slightly acidic and trap amines).
    • Do not use a rotovap.

    • Use a fractionating column (Vigreux) to distill off the solvent at atmospheric pressure only if the solvent BP is < 40 °C (e.g., Pentane/Ether).

    • Recommended: Quantify the yield via Q-NMR (Quantitative NMR) using an internal standard (e.g., trimethoxybenzene) directly in the solution. Use this solution for the next step.

Data: Boiling Point Criticality

CompoundFormBoiling/Melting PointRisk Level
3,3-Difluoroazetidine Free Base~50–60 °C CRITICAL (Evaporates with solvent)
3,3-Difluoroazetidine HCl Salt98–103 °C (Solid)Low (Stable Solid)
Azetidine Free Base61–62 °CHigh
Module B: Extraction Efficiency ("Product remains in aqueous layer")

User Question: "I neutralized the HCl salt with saturated


 and extracted with Ether, but the product is still in the water."

Technical Diagnosis:


 (pH ~8.5) is insufficient. While fluorine is electron-withdrawing (lowering the pKa of the conjugate acid compared to azetidine), the pKa is likely still in the 8.0–9.0 range. Effective extraction requires pH 

.

The Solution: The "Salting Out" Protocol

  • pH Adjustment: Use 6M NaOH or solid KOH to adjust the aqueous layer pH to >12. Keep the mixture cold (ice bath) to prevent polymerization.

  • Salting Out: Saturate the aqueous layer with solid NaCl. This increases the ionic strength, forcing the organic amine out of the aqueous phase (the "Salting-out effect").

  • Solvent Choice:

    • Standard: Diethyl Ether (

      
      ) is preferred over DCM. 
      
      
      
      (BP 35 °C) is easier to remove carefully than DCM (BP 40 °C) without losing product.
    • Alternative: Pentane (BP 36 °C) if the amine is lipophilic enough.

Module C: Stability & Purity ("NMR shows new peaks after 1 hour")

User Question: "My product was pure by NMR immediately after isolation, but after 1 hour on the bench, I see broad peaks and a solid forming."

Technical Diagnosis: You are observing Carbamate Formation . Azetidines are potent nucleophiles and react with atmospheric CO₂.



The Solution: Inert Atmosphere Handling [1]

  • Flush: Always store the free base under Argon or Nitrogen.

  • Stabilize: If you must store it, convert it back to the HCl salt.

    • Protocol: Dissolve free base in

      
      , cool to 0 °C, and add 
      
      
      
      in Ether. Filter the white solid. The salt is indefinitely stable at room temperature.

Visual Workflow: The Safe Isolation Decision Tree

The following diagram illustrates the decision logic for handling these sensitive amines.

AzetidineIsolation Start Start: Crude Reaction Mixture (Usually HCl Salt) IsSalt Is the product currently a Salt? Start->IsSalt DirectUse Can you use the Salt in the next step? IsSalt->DirectUse Yes KeepSalt STOP: Do not isolate Free Base. Use Salt + Base (e.g. TEA) in next reaction. DirectUse->KeepSalt Yes (Safest) Basify Step 1: Basify Add 6M NaOH (pH > 12) Keep T < 5°C DirectUse->Basify No (Must isolate) SaltOut Step 2: Salting Out Saturate aq. layer with NaCl Basify->SaltOut Extract Step 3: Extraction Use Et2O or Pentane (3x) Avoid DCM if possible SaltOut->Extract Dry Step 4: Drying Na2SO4 (15 min) Filter Extract->Dry DecisionConc Do you need neat oil? Dry->DecisionConc SolnStore Recommended: Solution Storage Store as defined solution in Et2O Quantify via Q-NMR DecisionConc->SolnStore No (Preferred) Distill Risky: Careful Distillation Use Vigreux Column Atmospheric Pressure Bath Temp < 45°C DecisionConc->Distill Yes (High Risk)

Figure 1: Decision matrix for the isolation of volatile fluorinated azetidines. The "Green" paths represent the highest stability and yield success rates.

Advanced Protocol: Kugelrohr Distillation (Last Resort)

If you absolutely require the neat free base (e.g., for a reaction strictly intolerant of ether), use Kugelrohr Distillation .

  • Setup: Pre-weigh the receiving bulb. Cool the receiving bulb with Dry Ice/Acetone (-78 °C).

  • Vacuum: Use a diaphragm pump (approx 20–50 mbar). Do not use high vacuum (< 1 mbar) or the product will bypass the trap.

  • Temperature: Heat the oven slowly. 3,3-difluoroazetidine will distill rapidly at low temperatures.

  • Storage: Immediately flush the receiving bulb with Argon and seal.

References

  • Handling Volatile Amines

    • Source: Leonard, J., Lygo, B., & Procter, G. (2013). Advanced Practical Organic Chemistry. CRC Press.
    • Context: General techniques for handling volatile compounds and azeotropic distill
    • Link:

  • Azetidine Synthesis & Properties

    • Source: Couty, F., & Evano, G. (2006). Azetidines: New tools for the synthesis of nitrogen heterocycles.
    • Context: Detailed review of azetidine ring strain and reactivity.
    • Link:

  • Fluorinated Amine Data (3,3-Difluoroazetidine)

    • Source: PubChem Compound Summary for CID 2758247, 3,3-Difluoroazetidine hydrochloride.
    • Context: Physical properties (Boiling point/Melting point d
    • Link:

  • Carbamate Formation Mechanism

    • Source:Journal of Organic Chemistry. "Reversible Reaction of CO2 with Amines."
    • Context: Mechanism of amine instability in air.
    • Link:

Sources

Optimization

Technical Support Center: DAST Fluorination of Azetidinyl Alcohols

Introduction The introduction of fluorine into azetidine scaffolds is a critical tactic in medicinal chemistry to modulate pKa (typically lowering amine basicity by 1–2 units) and block metabolic hot spots. However, the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The introduction of fluorine into azetidine scaffolds is a critical tactic in medicinal chemistry to modulate pKa (typically lowering amine basicity by 1–2 units) and block metabolic hot spots. However, the fluorination of azetidinyl alcohols using DAST (Diethylaminosulfur trifluoride) is notoriously difficult.

This guide addresses the two distinct failure modes driven by the position of the hydroxyl group:

  • 3-Hydroxyazetidines: Prone to elimination (olefin formation).

  • 2-Hydroxymethylazetidines: Prone to ring expansion (rearrangement to pyrrolidines).

Module 1: Critical Safety Directives

Before handling DAST, you must acknowledge its thermal instability.

Q: Why is my reaction exotherming violently upon scale-up?

A: DAST undergoes catastrophic decomposition at elevated temperatures.

  • The Hazard: DAST exhibits a self-accelerating decomposition temperature (SADT) as low as 90°C , but exotherms can begin around 50°C .

  • The Trigger: Water contact generates HF gas instantly.

  • The Protocol:

    • Never heat neat DAST.

    • Dilute in CH₂Cl₂ or THF before addition.

    • Quench carefully: Pour the reaction mixture into saturated NaHCO₃ (do not add water to the reaction) to neutralize the HF byproduct.

Expert Tip: For scale-ups >10g, switch to XtalFluor-E® or Fluolead™ . These reagents have significantly higher decomposition temperatures (>200°C) and do not release free HF unless promoted.

Module 2: The Rearrangement Nightmare (2-Hydroxymethyl Substrates)

If your target is a 2-fluoromethyl azetidine but your NMR shows a 3-fluoropyrrolidine , you have fallen victim to the azetidinium expansion.

The Mechanism

When the hydroxyl group at the C2 position is activated by DAST, the nitrogen lone pair (if not sufficiently deactivated) attacks the activated carbon. This forms a bicyclic 1-azoniabicyclo[2.1.0]pentane intermediate (aziridinium ion), which is then opened by the fluoride anion at the less hindered position, resulting in a 5-membered pyrrolidine ring.

Rearrangement cluster_0 Activation cluster_1 The Critical Fork cluster_2 Outcomes Start 2-Hydroxymethyl Azetidine Activated O-DAST Intermediate Start->Activated DAST, -78°C Aziridinium Bicyclic Aziridinium (1-azoniabicyclo[2.1.0]pentane) Activated->Aziridinium N-Lone Pair Attack (Fast if N is e- rich) Azetidine 2-Fluoromethyl Azetidine (Desired) Activated->Azetidine Direct Sn2 (Slow) Pyrrolidine 3-Fluoro Pyrrolidine (Ring Expansion) Aziridinium->Pyrrolidine F- Attack (Thermodynamic Product) caption Fig 1. The Azetidine-to-Pyrrolidine Expansion Pathway. Note the bicyclic transition state.

Troubleshooting Guide: Preventing Expansion
VariableRecommendationScientific Rationale
Protecting Group (PG) Use Boc, Cbz, or Tosyl You must withdraw electron density from the Nitrogen to prevent it from acting as a nucleophile (NGP). N-Benzyl or N-Alkyl groups guarantee rearrangement.
Solvent CH₂Cl₂ (DCM) Non-polar solvents favor tight ion pairing, promoting direct Sn2 over the charge-separated rearrangement. Avoid polar aprotic solvents (DMF/DMSO).
Temperature -78°C to 0°C Kinetic control is essential. Higher temperatures provide the activation energy required for the ring strain release (expansion).

Module 3: Elimination Issues (3-Hydroxy Substrates)

If your target is a 3-fluoroazetidine (a common bioisostere for cyclobutane), the risk is elimination to the enamine or alkene.

Q: My yield is low, and I see olefinic protons in NMR. Why?

A: The activated DAST intermediate is a potent leaving group.[1] If the fluoride anion is sterically hindered or the basicity of the medium is too high, E2 elimination prevails.

Troubleshooting Guide: 3-Hydroxyazetidines
  • Reagent Swap: Switch from DAST to XtalFluor-E + Et₃N·3HF .

    • Why: XtalFluor-E does not produce free HF.[2][3] By controlling the fluoride source (Et₃N·3HF), you reduce the acidity/basicity balance that favors elimination.

  • Base Scavengers: Add solid NaHCO₃ or K₂CO₃ directly to the reaction pot.

    • Why: This neutralizes adventitious HF without acting as a strong base that would deprotonate the

      
      -carbon.
      
  • Stereochemistry: Remember that DAST proceeds via Sn2 inversion .

    • To get cis-3-fluoro, start with trans-3-hydroxy.

    • Warning: If you use a carbocation-stabilizing group (like Benzhydryl) on the Nitrogen, you may trigger an Sn1 pathway, leading to racemization or retention.

Module 4: Reagent Selection Matrix

Use this decision matrix to select the correct fluorinating agent for your azetidine substrate.

FeatureDAST Deoxo-Fluor® XtalFluor-E®
Physical State Liquid (Fuming)LiquidCrystalline Solid
Thermal Stability Poor (Dec. >50°C)Moderate (Dec. >70°C)Excellent (Dec. >200°C)
HF Generation High (1 eq released) HighNone (requires additive)
Selectivity GoodGoodHigh (Less Elimination)
Cost LowMediumHigh
Best For: Small scale, standard substratesSlightly more stable liquid handlingScale-up, Acid-sensitive substrates

Module 5: Validated Experimental Protocol

Target: Synthesis of N-Boc-3-fluoroazetidine from N-Boc-3-hydroxyazetidine. Scale: 1.0 gram (approx. 5.7 mmol).

Step-by-Step Procedure
  • Preparation:

    • Flame-dry a 50 mL round-bottom flask under Argon.

    • Dissolve N-Boc-3-hydroxyazetidine (1.0 g, 1.0 equiv) in anhydrous CH₂Cl₂ (15 mL).

    • Cool the solution to -78°C (Acetone/Dry Ice bath).

  • Addition:

    • Dilute DAST (1.1 equiv, 0.84 mL) in CH₂Cl₂ (5 mL) in a separate vial.

    • Add the DAST solution dropwise over 15 minutes via syringe pump or pressure-equalizing funnel.

    • Note: The internal temperature must not rise above -60°C.

  • Reaction:

    • Stir at -78°C for 1 hour.

    • Allow the reaction to warm slowly to Room Temperature (RT) over 4 hours.

    • Checkpoint: Monitor by TLC (stain with KMnO₄). The alcohol spot should disappear.

  • Quench (Critical):

    • Cool back to 0°C.

    • Pour the reaction mixture slowly into a beaker containing saturated aqueous NaHCO₃ (30 mL) and crushed ice. Do not add bicarb to the reaction flask.

    • Stir vigorously until bubbling ceases.

  • Workup:

    • Extract with CH₂Cl₂ (3 x 20 mL).

    • Wash combined organics with Brine.

    • Dry over Na₂SO₄ and concentrate in vacuo (keep bath <30°C as the product is volatile).

  • Purification:

    • Flash chromatography (Hexanes/EtOAc).

References

  • DAST Rearrangement Mechanisms

    • Couty, F., & Prim, D. (2003).[4] Ring expansion of 2-haloalkyl azetidines.[4] Tetrahedron Letters, 44(28), 5209–5212. Link

  • XtalFluor-E Alternatives

    • L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Journal of Organic Chemistry, 75(10), 3401–3411. Link

  • Safety of Fluorinating Agents

    • Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. Journal of Organic Chemistry, 64(19), 7048–7054. Link

  • Synthesis of 3-Fluoroazetidines

    • Van der Veken, P., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid.[5] Chemical Biology & Drug Design, 73(3). Link

Sources

Troubleshooting

Minimizing ring-opening side reactions in azetidines

Azetidine Integrity Technical Support Center A Foreword from the Senior Application Scientist: Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working wit...

Author: BenchChem Technical Support Team. Date: February 2026

Azetidine Integrity Technical Support Center

A Foreword from the Senior Application Scientist:

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with azetidines. The unique properties of the azetidine ring—a four-membered nitrogen-containing heterocycle—make it a valuable scaffold in medicinal chemistry. Its inherent ring strain, approximately 25.4 kcal/mol, provides a fascinating balance of stability and reactivity.[1] While more stable and easier to handle than their three-membered aziridine counterparts, this strain is also the very feature that can lead to undesired ring-opening side reactions, compromising yields and introducing impurities.[1][2]

This guide is structured to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and proactively design experiments that preserve the integrity of the azetidine core. We will delve into the common pitfalls and provide field-proven strategies to ensure your success.

Part 1: Frequently Asked Questions (FAQs) about Azetidine Ring-Opening

Q1: My azetidine is decomposing during aqueous workup. What is the likely cause?

A1: Acid-mediated decomposition is a common issue, especially during extractions with acidic aqueous layers (e.g., 1N HCl). The pKa of the azetidine nitrogen is a critical determinant of its stability.[3] Protonation of the nitrogen significantly activates the ring towards nucleophilic attack, including by water or intramolecular nucleophiles.[3][4] For instance, N-aryl azetidines can be particularly susceptible if the aryl substituent does not sufficiently delocalize the nitrogen's lone pair to reduce its basicity.[3]

Q2: I am observing significant byproducts when using strong nucleophiles. How can I improve selectivity for N-functionalization versus ring-opening?

A2: Strong nucleophiles can directly attack the carbon atoms of the azetidine ring, leading to ring-opening. This is a classic SN2 reaction, driven by the relief of ring strain.[5] To favor N-functionalization, consider using less nucleophilic, but more basic, reagents for deprotonation of N-H azetidines, followed by the addition of an electrophile. Alternatively, protecting the nitrogen with a suitable group that can be removed later is a viable strategy.

Q3: Can Lewis acids cause ring-opening? I thought they were supposed to coordinate to the nitrogen.

A3: Yes, Lewis acids can and often do promote ring-opening. While they coordinate to the nitrogen as intended, this "activation" makes the ring's C-N bonds more susceptible to cleavage by nucleophiles.[1][6] The choice of Lewis acid is crucial; some, like lanthanide triflates, have been shown to be effective catalysts for desired transformations, while stronger Lewis acids may aggressively promote ring-opening.[6][7]

Q4: Are there specific substituents on the azetidine ring that make it more prone to opening?

A4: Absolutely. Electron-withdrawing groups on the nitrogen (e.g., tosyl) activate the ring towards nucleophilic attack on the carbon atoms. Conversely, substituents on the carbon atoms of the ring can influence the regioselectivity of ring-opening. For example, 2-aryl substituted N-tosyl-azetidines are activated towards opening to form a carbocationic intermediate.[1]

Part 2: Troubleshooting Guide: Diagnosing and Solving Ring-Opening Side Reactions

This section provides a systematic approach to identifying and mitigating common ring-opening scenarios.

Scenario 1: Unexpected Product Formation during Acidic or Basic Treatment
  • Symptom: You observe a new, more polar spot on your TLC plate after an acidic or basic workup, or your NMR indicates the loss of the characteristic azetidine protons and the appearance of new signals corresponding to an acyclic amine.

  • Root Cause Analysis:

    • Acid-Mediated Hydrolysis: As mentioned in the FAQs, protonation of the azetidine nitrogen makes it an excellent leaving group, facilitating nucleophilic attack by water or other nucleophiles present.

    • Intramolecular Ring-Opening: Pendent nucleophilic groups on the N-substituent can attack the activated azetidine ring. A common example is an amide group on a side chain, which can lead to the formation of lactones or lactams.[3][4]

    • Base-Mediated Elimination: While less common than acid-catalyzed opening, strong bases can induce elimination reactions in appropriately substituted azetidines, leading to ring cleavage.

  • Troubleshooting Workflow:

    Troubleshooting workflow for pH-related ring-opening.
Scenario 2: Low Yield in Reactions Involving Nucleophiles
  • Symptom: Your desired N-functionalized or C-functionalized azetidine is formed in low yield, with the major byproduct being a ring-opened amine.

  • Root Cause Analysis: The nucleophile is preferentially attacking the ring carbons instead of the intended reaction site. This is governed by the relative electrophilicity of the ring carbons versus other sites and the nature of the nucleophile.

  • Solutions:

ProblemUnderlying CauseRecommended Solution
Strong, "soft" nucleophiles (e.g., thiols, organocuprates) These nucleophiles have a high propensity for SN2 attack at carbon.Switch to a "harder" nucleophile if possible, or use reaction conditions that favor the desired pathway (e.g., for N-alkylation, deprotonate first with a non-nucleophilic base).
Sterically hindered azetidine Access to the nitrogen is sterically blocked, making attack at the less hindered ring carbons more favorable.Employ smaller, less hindered reagents. In some cases, quaternization of the nitrogen to form a highly reactive azetidinium ion can facilitate subsequent nucleophilic attack and ring-opening in a controlled manner.[5]
High reaction temperatures Increased thermal energy can overcome the activation barrier for ring-opening.Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider screening different solvents, as ethereal solvents have been shown to improve selectivity in some cases.[8]

Part 3: Preventative Strategies and Optimized Protocols

Proactive measures in your experimental design can significantly reduce the risk of unwanted ring-opening reactions.

Strategy 1: Judicious Choice of N-Protecting/Directing Groups

The substituent on the azetidine nitrogen plays a pivotal role in its stability and reactivity.

  • Electron-Withdrawing Groups (EWGs): Groups like tosyl (Ts), nosyl (Ns), or carbamates (Boc, Cbz) decrease the basicity of the nitrogen, making it less prone to protonation. However, they also activate the ring carbons to nucleophilic attack. This is a double-edged sword that must be managed.

  • Electron-Donating Groups (EDGs): Alkyl or aryl groups can increase the nitrogen's basicity, making the azetidine more susceptible to acid-catalyzed opening. However, certain aryl groups that can delocalize the nitrogen's lone pair through conjugation can enhance stability.[3]

  • The Benzhydryl Group: In photochemical reactions, the benzhydryl protecting group has been shown to facilitate both the desired cyclization to form azetidinols and the subsequent controlled ring-opening.[9][10]

Strategy 2: Controlled Activation with Lewis Acids or Catalysts

Instead of stoichiometric strong acids, catalytic methods can provide a milder and more selective activation of the azetidine ring.

  • Hydrogen-Bond-Donor Catalysis: Chiral squaramide catalysts have been successfully employed for the highly enantioselective ring-opening of 3-substituted azetidines.[8] This method relies on a network of electrostatic interactions to control the reaction, offering a high degree of predictability.[8]

  • Transition-Metal-Free Conditions: For certain substrates, intramolecular ring-opening can be achieved under transition-metal-free conditions, avoiding the use of harsh Lewis or Brønsted acids.[11]

Protocol: Acid-Stable N-Aryl Azetidine Design

This protocol is based on findings that demonstrate enhanced stability of N-heteroaryl azetidines where the nitrogen lone pair is delocalized.[3]

Objective: To design an N-aryl azetidine with enhanced stability in acidic media.

Principle: By linking the azetidine nitrogen to a conjugated heteroaryl system (e.g., pyridine), the basicity of the azetidine nitrogen is significantly reduced. This is because the lone pair is delocalized into the aromatic system, making protonation at the azetidine nitrogen less favorable.[3]

Step-by-Step Design and Validation:

  • Computational Analysis (Optional but Recommended): Before synthesis, calculate the pKa of the azetidine nitrogen for your proposed molecule and compare it to a standard N-phenylazetidine. A lower calculated pKa suggests greater stability in acid.[3]

  • Synthesis: Synthesize the target N-heteroaryl azetidine using standard cross-coupling or amination methodologies.

  • Stability Assay: a. Prepare a stock solution of your N-heteroaryl azetidine in a suitable solvent (e.g., DMSO). b. Prepare a buffered aqueous solution at a relevant acidic pH (e.g., pH 1.8). c. Add a small aliquot of the stock solution to the acidic buffer and incubate at a controlled temperature (e.g., 37 °C). d. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture, quench with a base to stop decomposition, and analyze by HPLC or LC-MS to determine the percentage of remaining starting material.

  • Data Analysis: Plot the percentage of remaining azetidine versus time to determine the half-life (t1/2) of your compound under these conditions. Compare this to the stability of a control compound (e.g., N-phenylazetidine) to validate your design.

References

  • Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1618–1624. [Link]

  • Couty, F., et al. (2020). Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. Chirality, 32(11), 1391-1403. [Link]

  • Li, G., et al. (2018). Regioselective ring opening reactions of azetidines. Chinese Chemical Letters, 29(1), 35-42. [Link]

  • Schmalzbauer, M., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 948–955. [Link]

  • Feskov, I. O., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2599-2622. [Link]

  • Feskov, I. O., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. RSC Publishing. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

  • Strassfeld, D. A., et al. (2022). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 144(25), 11139–11146. [Link]

  • Zhang, X., et al. (2026). Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. Organic Letters. [Link]

  • It's Chemistry Time. (2022, October 6). Azetidines (4 member Heterocyclic compounds of Nitrogen)#mscchemistrynotes #heterocyclic #notes [Video]. YouTube. [Link]

  • West, C. M., et al. (2025). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry. [Link]

  • Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. [Link]

  • Schmalzbauer, M., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals. [Link]

  • Liu, Y., et al. (2025). Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes. Nature Chemical Biology. [Link]

  • Schindler, C. S., et al. (2020). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. Nature, 582(7811), 220-226. [Link]

  • Spring, D. R., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

  • Wang, C., et al. (2022). Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization. Nature Communications, 13(1), 2001. [Link]

  • Uesugi, M., et al. (2016). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Tetrahedron Letters, 57(36), 4073-4076. [Link]

Sources

Optimization

Technical Support Center: 3-(1-Fluoroethyl)azetidine Salts

Topic: Solubility & Handling Troubleshooting Guide Document ID: TS-AZT-F03 | Version: 2.1 | Status: Active Executive Summary: The "Solubility Paradox" Compound Focus: 3-(1-Fluoroethyl)azetidine (typically supplied as HCl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility & Handling Troubleshooting Guide

Document ID: TS-AZT-F03 | Version: 2.1 | Status: Active

Executive Summary: The "Solubility Paradox"

Compound Focus: 3-(1-Fluoroethyl)azetidine (typically supplied as HCl or TFA salt).

Researchers frequently encounter a "solubility paradox" with this building block. To stabilize the strained azetidine ring and prevent polymerization, vendors supply it as a salt (usually Hydrochloride). However, the very lattice energy that stabilizes the solid makes it insoluble in the non-polar organic solvents (DCM, THF, Toluene) required for subsequent reactions like amide couplings or reductive aminations.

This guide bridges the gap between the stable storage form (Salt) and the reactive synthetic form (Free Base).

Physicochemical Root Cause Analysis

Before troubleshooting, it is critical to understand why the material behaves this way.

The Lattice Energy Barrier

Small, symmetrical ammonium salts like azetidine HCl possess high crystal lattice energy. The energy required to break the ionic interactions in the crystal lattice is greater than the energy released by solvation in solvents like Dichloromethane (DCM).

Table 1: Solubility Profile of 3-(1-Fluoroethyl)azetidine HCl

Solvent ClassRepresentative SolventSolubility StatusMechanistic Reason
Chlorinated Dichloromethane (DCM), ChloroformInsoluble Low dielectric constant; cannot overcome ionic lattice energy.
Ethers THF, Diethyl Ether, MTBEInsoluble Poor solvation of chloride anions.
Polar Aprotic DMF, DMSO, DMAcSoluble High dielectric constant; effective cation solvation.
Protic Water, MethanolHighly Soluble Hydrogen bonding stabilizes both cation and anion.
The Fluorine Factor

The 1-fluoroethyl group introduces a dipole but does not significantly enhance solubility in non-polar solvents while the amine is protonated. However, it does lower the pKa of the amine slightly (compared to a non-fluorinated alkyl azetidine) via inductive withdrawal, making the free base slightly less basic but still volatile.

Troubleshooting Guide (Q&A Format)

Scenario A: Reaction Setup

Q: "I am trying to perform an amide coupling (HATU/EDC) in DCM, but the azetidine salt sits at the bottom of the flask. Will it react?"

A: No, it will not react efficiently in a heterogeneous mixture. The reaction requires the amine to be in solution and deprotonated. If the salt is undissolved, the free base concentration is near zero.

Corrective Action:

  • Solvent Switch: Switch the reaction solvent to DMF or DMAc (N,N-Dimethylacetamide). The salt will dissolve, allowing the base (e.g., DIPEA) to deprotonate the azetidine.

  • Biphasic System: If DCM is mandatory, use a biphasic system (DCM/Water) with an inorganic base (like

    
    ), though this is risky for activated esters due to hydrolysis.
    
Scenario B: Yield Loss

Q: "I performed a liquid-liquid extraction to isolate the free base, but after rotary evaporation, my flask is empty. Where did it go?"

A: You likely evaporated it. Small azetidines (MW ~100-140 g/mol ) are volatile as free bases. The boiling point of the parent azetidine is ~62°C. The fluoroethyl group adds mass, but the compound remains volatile under high vacuum.

Corrective Action:

  • Avoid Dryness: Never evaporate the free base to complete dryness.

  • Solution Storage: Keep the free base in a solution of ether or DCM and quantify the concentration via NMR (using an internal standard) rather than mass.

  • Salt Formation: Immediately convert the product to a less volatile intermediate or re-form a salt if storage is needed.

Scenario C: Handling "Gums"

Q: "My material arrived as a sticky gum or oil instead of a solid. Is it degraded?"

A: Likely not, but it is hygroscopic. Fluorinated amine salts are notoriously hygroscopic. If the container was opened in humid air, the salt absorbed water, lowering the melting point (deliquescence).

Corrective Action:

  • Lyophilization: Dissolve in water and lyophilize (freeze-dry) to restore the powder.

  • P2O5 Drying: Place the vial in a vacuum desiccator over Phosphorus Pentoxide (

    
    ) overnight.
    

Visualizing the Solubility Decision Matrix

The following diagram illustrates the decision process for handling the salt based on your intended application.

SolubilityWorkflow Start Start: 3-(1-Fluoroethyl)azetidine Salt Goal Define Goal Start->Goal Coupling Amide Coupling / SNAr Goal->Coupling Isolation Isolate Free Base Goal->Isolation SolventCheck Can you use DMF/DMSO? Coupling->SolventCheck VolatileWarn WARNING: Volatile Free Base Isolation->VolatileWarn YesDMF Dissolve Salt in DMF Add DIPEA (3.0 eq) Proceed SolventCheck->YesDMF Yes NoDMF Must use DCM/THF? SolventCheck->NoDMF No InSitu Protocol A: In-Situ Neutralization (Suspension + Excess Base) NoDMF->InSitu Extract Protocol B: Cold Extraction (DCM or Ether) VolatileWarn->Extract Evap Do NOT Evaporate to Dryness Extract->Evap Store Store as Stock Solution Evap->Store

Caption: Decision tree for selecting the correct handling protocol based on synthetic requirements.

Validated Experimental Protocols

Protocol A: In Situ Free-Basing (Recommended for Couplings)

Use this when you cannot isolate the free base due to volatility.

  • Suspend: Place 1.0 equivalent of 3-(1-Fluoroethyl)azetidine HCl in the reaction solvent (DCM or THF). It will form a suspension.

  • Activate: Add 3.0 to 4.0 equivalents of DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine) .

  • Sonicate: Sonicate the mixture for 5–10 minutes. The solution may not become perfectly clear, but the equilibrium will shift toward the free base.

  • React: Add the electrophile (e.g., Acid Chloride or Activated Ester). The reaction will drive forward as the free amine is consumed, pulling more salt into the solution phase (Le Chatelier's principle).

Protocol B: Isolation of Free Base (High Risk)

Use only if absolutely necessary for characterization or sensitive catalysis.

  • Dissolve: Dissolve the HCl salt in a minimum amount of water (e.g., 1g in 5mL).

  • Basify: Cool to 0°C. Slowly add saturated aqueous

    
     or NaOH until pH > 12.
    
  • Extract: Extract 3x with Diethyl Ether or DCM . (Ether is preferred if you need to remove solvent later, as its boiling point is closer to the azetidine, requiring careful distillation).

  • Dry: Dry the organic layer over

    
    . Filter.
    
  • Concentrate (CRITICAL STEP):

    • Do NOT use a rotary evaporator with a warm bath.

    • Concentrate under mild vacuum ( > 100 mbar) with a cold bath (0°C) only until the volume is reduced, but not dry.

    • Alternatively, use the solution directly in the next step.

References

  • Stahl, P. H., & Wermuth, C. G. (2011).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] (The definitive guide on salt solubility and selection). [1]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. (Explains the inductive effects of fluorine on amine basicity).

  • CymitQuimica. (n.d.). Azetidine hydrochloride Properties. (General physicochemical data for azetidine salts).

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10422, Azetidine. (Volatility and basicity data for the parent heterocycle).

Sources

Troubleshooting

Technical Support Center: Handling Hygroscopic Fluorinated Azetidine Salts

Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Stability, Handling, and Stoichiometry of Fluorinated Azetidine Salts

Executive Summary: The "Deceptive Stability" Paradox

Fluorinated azetidine salts (e.g., 3,3-difluoroazetidine HCl) are critical building blocks in medicinal chemistry, often used to modulate lipophilicity (


) and metabolic stability. However, they present a dual threat:
  • Kinetic Instability: The 4-membered ring possesses significant ring strain (~26 kcal/mol), making it prone to ring-opening hydrolysis.

  • Thermodynamic Hygroscopicity: The salt forms (HCl, TFA) are aggressively hygroscopic. Absorbed water acts as a nucleophile, which, when coupled with the acidity of the salt, catalyzes the irreversible opening of the ring into linear amino-alcohols.

This guide replaces generic "store in a cool dry place" advice with field-proven protocols to prevent sample degradation and stoichiometric errors.

Module 1: Storage & Integrity (The "Before" Phase)
Q: Why did my solid powder turn into a viscous oil inside the freezer?

Diagnosis: Deliquescence followed by Hydrolysis. Your compound absorbed ambient moisture through a permeable septum or loose cap. The water dissolved the salt (deliquescence), creating a highly concentrated acidic aqueous solution. This "soup" facilitates the nucleophilic attack of water on the strained azetidine ring, leading to ring opening.

The Mechanism of Failure (Visualized):

AzetidineDegradation cluster_prevention Prevention Barrier Salt Dry Azetidine Salt (Strained Ring) Deliquescence Deliquescence (Aqueous Acidic Solution) Salt->Deliquescence + H2O Moisture Ambient Moisture (H2O) Moisture->Deliquescence Hydrolysis Ring Opening (Irreversible) Deliquescence->Hydrolysis Acid Catalysis Product Linear Amino Alcohol (Dead Compound) Hydrolysis->Product Desiccator Desiccator/Argon

Figure 1: The "Doom Loop" of hygroscopic azetidine salts. Once deliquescence occurs, the high local concentration of acid and water accelerates ring opening.

Corrective Protocol:

  • Primary Containment: Never store these salts in simple screw-cap vials for long periods. Use flame-sealed ampoules or vials with Parafilm-wrapped caps inside a secondary container.

  • Secondary Containment: Place the vial inside a jar containing active desiccant (e.g., Drierite or P2O5).

  • Temperature: Store at -20°C, but crucially , allow the vial to warm to room temperature inside a desiccator before opening. Opening a cold vial in humid lab air causes immediate condensation on the solid.

Module 2: Weighing & Stoichiometry (The "Prep" Phase)
Q: The mass keeps increasing while I weigh it. How do I get an accurate stoichiometry?

Diagnosis: Rapid water uptake. Fluorinated azetidine salts can increase in mass by >5% within minutes on an analytical balance in humid conditions. This leads to under-dosing the reagent (since you are weighing water, not drug).

Protocol: The "Difference Weighing" Technique Do not use a spatula to transfer solid onto a weighing paper on the balance pan.[1]

StepActionRationale
1 Tare the Destination Place your reaction flask (containing stir bar/solvent) on the bench. Do not put it on the balance yet.
2 Weigh the Source Take the capped vial of azetidine salt. Place it on the balance. Record Mass A (e.g., 5.4320 g).
3 Dispense Quickly Remove the vial from the balance. Open it, quickly tap a small amount into your reaction flask, and immediately recap the vial.
4 Re-weigh Source Place the capped vial back on the balance. Record Mass B (e.g., 5.3100 g).
5 Calculate Mass added = Mass A - Mass B (0.1220 g).

Why this works: You are measuring the loss of mass from the protected environment of the vial. The water absorption that happens during the transfer into the flask is irrelevant because the mass is calculated based on what left the vial.

Module 3: Reaction Troubleshooting (The "During" Phase)
Q: I isolated the free base to remove the salt, but my yield is 10%. Where did it go?

Diagnosis: Volatility and Polymerization. Free-base fluorinated azetidines (e.g., 3,3-difluoroazetidine) are often volatile liquids with significant vapor pressure. Furthermore, without the protonated nitrogen, the amine becomes a nucleophile that can attack other azetidine rings, leading to oligomerization.

Protocol: In-Situ Free-Basing (The "One-Pot" Rule) Avoid isolation. Generate the free base in the presence of the electrophile.

Workflow Visualization:

ReactionWorkflow Start Azetidine Salt (Solid) Decision Isolate Free Base? Start->Decision PathBad YES (Isolation) Decision->PathBad Traditional Workup PathGood NO (In-Situ) Decision->PathGood Recommended BadResult1 Evaporation Loss (Volatile) PathBad->BadResult1 BadResult2 Oligomerization (Self-Reaction) PathBad->BadResult2 GoodStep1 Suspend Salt in Solvent (DCM/THF) PathGood->GoodStep1 GoodStep2 Add Electrophile FIRST GoodStep1->GoodStep2 GoodStep3 Add Non-Nucleophilic Base (DIPEA/TEA) slowly GoodStep2->GoodStep3 Success High Yield Coupling GoodStep3->Success

Figure 2: Decision tree for reaction setup. In-situ neutralization prevents the accumulation of unstable free amine.

Key Chemical Insight: Fluorination at the 3-position lowers the pKa of the azetidine nitrogen (approx pKa 6.0–7.5 for 3,3-difluoroazetidine vs. 11.3 for azetidine). This makes the free base less nucleophilic than non-fluorinated analogs, but it also means the salt dissociates more readily. You must use a base strong enough to deprotonate it fully (DIPEA is usually sufficient) but avoid excess strong hydroxide bases which can attack the ring carbons.

Module 4: Drying & Recovery (The "After" Phase)
Q: Can I dry the salt in a vacuum oven at 60°C?

Diagnosis: Thermal Instability. While many inorganic salts tolerate heat, fluorinated azetidine salts are thermally sensitive. High heat can trigger ring expansion (to pyrroles) or decomposition, especially if trace acid is present.

Safe Drying Protocol:

  • Lyophilization (Freeze Drying): This is the gold standard. Dissolve the salt in water (if stable for short durations) or t-butanol, freeze, and sublime the solvent. This avoids thermal stress.

  • Vacuum Desiccation (Room Temp): If you must use a vacuum oven, set

    
    . Use a high-vacuum pump with a liquid nitrogen trap.
    
  • Azeotropic Drying: If the salt is wet with water, add anhydrous toluene or acetonitrile and rotary evaporate. The azeotrope pulls water out at a lower boiling point than water alone.

References & Authoritative Grounding
  • Handling Hygroscopic Materials:

    • Source: Absortech. "Moisture protection for hygroscopic materials."[2][3][4]

    • Link:

  • Weighing Techniques:

    • Source: University of York, Chemistry Teaching Labs.[5] "Weighing solids: Difference Weighing."

    • Link:

  • Azetidine Ring Stability & Hydrolysis:

    • Source:Journal of the American Chemical Society. "Enantioselective Ring Opening of Azetidines." (Discusses the electrostatic features and ring-opening mechanisms).

    • Link:

  • Fluorinated Azetidine Properties:

    • Source:Organic Letters. "Cu-Catalyzed One-Pot Synthesis of Trifluoromethylated β-Lactams." (Provides context on the synthesis and stability of fluorinated 4-membered rings).

    • Link:

  • Safety Data & Handling (3,3-Difluoroazetidine HCl):

    • Source: BLD Pharm / PubChem. "3,3-Difluoroazetidine hydrochloride Safety Data."

    • Link:

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 19F NMR Characterization of 3-(1-Fluoroethyl)azetidine

The following guide provides an in-depth technical comparison and characterization framework for 3-(1-Fluoroethyl)azetidine , a specific fluorinated building block used in medicinal chemistry. Executive Summary & Structu...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison and characterization framework for 3-(1-Fluoroethyl)azetidine , a specific fluorinated building block used in medicinal chemistry.

Executive Summary & Structural Context

In the optimization of small-molecule drugs, the 3-(1-fluoroethyl)azetidine motif serves as a strategic bioisostere for isopropyl or ethyl groups. It introduces metabolic stability (blocking labile C-H sites) and modulates lipophilicity (LogD) without significantly altering steric volume.

For researchers, the critical analytical challenge is distinguishing this secondary alkyl fluoride from its structural isomers and homologs, such as 3-fluoroazetidine (ring-substituted) and 3-(fluoromethyl)azetidine (primary fluoride). This guide delineates the specific 19F NMR signatures required for positive identification.

Key Technical Differentiators
  • Fluorine Environment: Secondary aliphatic fluoride (

    
    ).
    
  • Chirality: The C1' position is chiral, creating potential diastereomers if the azetidine nitrogen is substituted with a chiral group.

  • Coupling Pattern: Distinctive multiplet (doublet of quartets) due to geminal H and vicinal

    
     coupling.
    

Comparative 19F NMR Profile

The following table contrasts the target compound with its most common alternatives. Note that chemical shifts are referenced to


 (

0.0 ppm).
Feature3-(1-Fluoroethyl)azetidine (Target)3-(Fluoromethyl)azetidine (Alternative A)3-Fluoroazetidine (Alternative B)
Fluorine Type Secondary Alkyl (

)
Primary Alkyl (

)
Secondary (Ring) (

)
Expected Shift (

)
-165 to -180 ppm -220 to -230 ppm -170 to -180 ppm
Multiplicity dq (doublet of quartets)*td (triplet of doublets)dtt (doublet of triplets of triplets)
Coupling (

)
~48 Hz (geminal)~47 Hz (geminal)~55-60 Hz (geminal)
Coupling (

)
~20-25 Hz (vicinal

)
~20-25 Hz (vicinal CH)~20 Hz (vicinal cis/trans)
Electronic Effect Inductive w/d by AzetidineInductive w/d by AzetidineDirect Ring Strain Deshielding

*Note: Multiplicity assumes proton-coupled spectra. In decoupled


 spectra, all appear as singlets.
Analysis of Causality
  • Shift Magnitude: The target's fluorine is on a secondary carbon. Secondary alkyl fluorides (like isopropyl fluoride,

    
     -166 ppm) appear significantly downfield from primary fluorides (like ethyl fluoride, 
    
    
    
    -212 ppm). The electron-withdrawing nature of the azetidine nitrogen exerts a deshielding effect, likely shifting the signal slightly downfield (less negative) compared to a simple isopropyl fluoride.
  • Coupling Constants: The "doublet of quartets" arises because the fluorine couples to the single geminal proton (

    
     Hz) and the three protons of the methyl group (
    
    
    
    Hz). This pattern is the "fingerprint" of the 1-fluoroethyl moiety.

Experimental Protocols

Protocol A: Synthesis & Isolation Strategy

To ensure the integrity of the NMR data, the compound is typically synthesized via Deoxo-Fluor or DAST mediated fluorination of the corresponding alcohol.

SynthesisWorkflow Start 3-Acetylazetidine (Protected) Step1 Reduction (NaBH4, MeOH) Start->Step1 Inter 1-(Azetidin-3-yl)ethanol (Secondary Alcohol) Step1->Inter Step2 Fluorination (DAST or Deoxo-Fluor, -78°C) Inter->Step2 Nucleophilic Substitution Prod 3-(1-Fluoroethyl)azetidine (Target) Step2->Prod

Figure 1: Synthetic pathway for generating the target secondary fluoride. The critical step is the fluorination of the secondary alcohol, which dictates the stereochemistry and purity.

Protocol B: NMR Sample Preparation

Objective: Eliminate solvent-induced shifts and concentration effects.

  • Solvent Selection: Use

    
      (Chloroform-d) for standard characterization. If the salt form (HCl or TFA) is insoluble, use 
    
    
    
    or
    
    
    .
    • Caution:

      
       may cause slight shifts (1-2 ppm) due to hydrogen bonding with the fluorine.
      
  • Internal Standard: Add 0.05%

    
    -trifluorotoluene (
    
    
    
    -63.7 ppm) or Hexafluorobenzene (
    
    
    -164.9 ppm). Avoid TFA (
    
    
    -76.5 ppm) if the compound is a free base, as it will protonate the amine.
  • Acquisition Parameters:

    • Pulse Sequence: zg (standard 1D) or zgig (inverse gated decoupling for integration).

    • Spectral Width: 200 ppm to -250 ppm.

    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (Fluorine
      
      
      can be long).

Diagnostic Logic for Identification

Use this decision tree to interpret your 19F NMR spectrum when analyzing reaction mixtures containing azetidine fluorination products.

IdentificationLogic Start Analyze 19F Shift Range Range1 Region: -210 to -230 ppm Start->Range1 Range2 Region: -160 to -180 ppm Start->Range2 Dec1 Primary Fluoride (-CH2F) Range1->Dec1 Dec2 Secondary Fluoride (-CHF-) Range2->Dec2 Split1 Coupling: Triplet of Doublets? (J ~47, 22 Hz) Dec1->Split1 Split2 Coupling: Doublet of Quartets? (J ~48, 23 Hz) Dec2->Split2 Result1 ID: 3-(Fluoromethyl)azetidine Split1->Result1 Result2 ID: 3-(1-Fluoroethyl)azetidine (TARGET) Split2->Result2 Yes Result3 ID: 3-Fluoroazetidine (Complex splitting dtt) Split2->Result3 No (dtt)

Figure 2: Logical flow for distinguishing the target compound from common byproducts or analogs based on chemical shift and multiplicity.

References

  • Sigma-Aldrich. (2025). Product Specification: 3-(1-fluoroethyl)azetidine; trifluoroacetic acid (CAS 2940946-18-7). Retrieved from .

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (General reference for alkyl fluoride shift ranges).
  • Carreira, E. M., et al. (2014). Azetidines in Drug Discovery. Chemical Reviews. (Context on azetidine ring strain and substituent effects).
  • ChemicalBook. (2025).[1] 3-Fluoroazetidine Hydrochloride Properties.[2][3][4] Retrieved from .

  • Reaxys/SciFinder. (2025). Spectral Database for Organic Compounds (SDBS).

Disclaimer: The chemical shift values provided are estimates based on structural homology with verified secondary alkyl fluorides and commercially available azetidine standards. Exact values may vary by ±2 ppm depending on solvent (CDCl3 vs DMSO-d6), concentration, and pH (free base vs HCl salt).

Sources

Comparative

A Senior Application Scientist's Guide to the ¹H NMR Characterization of 3-(1-Fluoroethyl)azetidine

For distribution to: Researchers, scientists, and drug development professionals. Introduction: Deciphering the Signature of a Fluorinated Azetidine The azetidine motif is a cornerstone in modern medicinal chemistry, pri...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: Deciphering the Signature of a Fluorinated Azetidine

The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart desirable physicochemical properties and unique three-dimensional structures to drug candidates.[1][2] When combined with fluorine, an element renowned for its capacity to modulate metabolic stability, pKa, and binding affinity, the resulting structures, such as 3-(1-fluoroethyl)azetidine, become highly valuable building blocks.

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 3-(1-fluoroethyl)azetidine. We will move beyond a simple peak listing to a detailed interpretation of the spectral data, focusing on the causal relationships between the molecule's structure and its NMR signature. This molecule presents a fascinating case study due to the interplay of several structural features:

  • A Strained Four-Membered Ring: The azetidine ring's inherent strain influences the chemical environment of its protons.

  • A Chiral Center: The presence of a stereocenter in the fluoroethyl sidechain introduces diastereotopicity.

  • A Key Heteroatom: The nitrogen atom's electronegativity and its lone pair of electrons significantly impact adjacent protons.

  • An Electronegative Fluorine Atom: The fluorine atom introduces characteristic and informative spin-spin couplings with nearby protons (¹H-¹⁹F J-coupling).

By comparing the target molecule with simpler analogues, we will illustrate the incremental effects of each structural component on the ¹H NMR spectrum, providing a robust framework for characterization.

Part 1: The Predicted ¹H NMR Spectrum: An In-Depth Analysis

The structural complexity of 3-(1-fluoroethyl)azetidine gives rise to a nuanced ¹H NMR spectrum. The key lies in dissecting the molecule into its constituent spin systems: the azetidine ring and the fluoroethyl side chain.

The Azetidine Ring Protons: A Tale of Two Environments

The protons on the azetidine ring are chemically distinct. We expect two main groups of signals:

  • H2/H4 Protons (α to Nitrogen): These protons are directly attached to the carbons adjacent to the nitrogen atom. Due to the electronegativity of nitrogen, these protons are deshielded and will appear at a lower field (higher ppm). For the parent, unsubstituted azetidine, these protons appear around 3.63 ppm in CDCl₃.[3] The introduction of a substituent at the C3 position will further modify this chemical shift.

  • H3 Proton (β to Nitrogen): This methine proton is further from the nitrogen and is attached to the same carbon as the fluoroethyl group. Its chemical shift will be influenced by the substituent and its proximity to the other ring protons.

The strained nature of the four-membered ring typically results in geminal and vicinal coupling constants that are distinct from those in larger, more flexible rings.

The Fluoroethyl Side Chain: The Diagnostic Power of ¹H-¹⁹F Coupling

The 1-fluoroethyl group provides the most characteristic features of the spectrum. The spin-active ¹⁹F nucleus (I = ½) couples to the adjacent protons, splitting their signals in a predictable manner. This spin-spin coupling (J-coupling) provides invaluable structural information.[4]

  • Methine Proton (CH-F): This proton is directly attached to the same carbon as the fluorine atom. It will experience a strong two-bond coupling (²JHF), typically in the range of 45-50 Hz.[4] It is also coupled to the three methyl protons (³JHH). Consequently, this signal is expected to be a complex multiplet, specifically a doublet of quartets (dq). Its chemical shift will be significantly downfield due to the powerful deshielding effect of the fluorine atom.

  • Methyl Protons (CH₃): These three equivalent protons are three bonds away from the fluorine atom. They will exhibit a three-bond ¹H-¹⁹F coupling (³JHF), which is smaller than the two-bond coupling, typically in the range of 5-20 Hz.[4] They are also coupled to the methine proton (³JHH). Therefore, the methyl signal will appear as a doublet of doublets (dd).

The Exchangeable NH Proton

The proton on the nitrogen atom (N-H) will typically appear as a singlet. Its chemical shift is highly variable and sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[5] In many cases, this signal can be broad. Confirmation can be achieved by adding a drop of D₂O to the NMR tube, which will cause the N-H signal to disappear due to proton-deuterium exchange.

Part 2: Comparative Analysis: Building the Spectrum from Simpler Analogues

To fully appreciate the spectral features of 3-(1-fluoroethyl)azetidine, it is instructive to compare its predicted spectrum with those of structurally related, simpler molecules. This comparative approach highlights the specific influence of the fluoroethyl substituent.

CompoundAzetidine Ring Protons (α-CH₂)Azetidine Ring Protons (β-CH₂)Side Chain ProtonsKey Features
Azetidine ~3.63 ppm (triplet)~2.33 ppm (quintet)N/ABaseline spectrum for the unsubstituted ring system.[3]
3-Ethylazetidine (Hypothetical) Shifted from baselineShifted from baseline-CH₂-: Quartet-CH₃: TripletStandard H-H coupling, no H-F coupling. Simpler multiplicity.
3-(1-Fluoroethyl)azetidine Shifted from baselineShifted from baseline (methine CH)-CHF-: Doublet of Quartets-CH₃: Doublet of DoubletsComplex multiplicity due to strong ²JHF and ³JHF couplings.

This comparison underscores how the introduction of the fluorine atom transforms a simple ethyl group's spectral signature into a more complex and information-rich pattern. The presence of doublet of quartets and doublet of doublets is a definitive indicator of the -CHF-CH₃ moiety.

Part 3: Experimental Protocols for Unambiguous Characterization

A rigorous characterization relies on a systematic experimental approach. The following protocols are designed to provide a self-validating system for spectral assignment.

Standard ¹H NMR Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of 3-(1-fluoroethyl)azetidine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can affect chemical shifts, particularly for the NH proton.[6]

  • Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.[7]

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width: ~16 ppm, centered around 6 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

Advanced 2D NMR and Decoupling Experiments

For an unambiguous assignment, especially in complex molecules, 2D NMR and decoupling experiments are indispensable.

  • ¹H{¹⁹F} Decoupling: This is a crucial experiment. By irradiating the ¹⁹F nucleus during proton acquisition, all ¹H-¹⁹F couplings are removed. The complex doublet of quartets for the methine proton will collapse into a simple quartet, and the doublet of doublets for the methyl group will become a simple doublet. This directly confirms which protons are coupled to fluorine.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. It will show correlations between the H3 proton and the H2/H4 protons on the ring, as well as between the methine and methyl protons of the side chain.

  • ¹H-¹⁹F HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates protons to the fluorine atom they are coupled to, providing definitive proof of proximity through J-coupling.

The following workflow diagram illustrates the logical progression of experiments for a comprehensive characterization.

G cluster_prep Sample Preparation cluster_1D 1D NMR cluster_2D 2D NMR (Optional but Recommended) cluster_analysis Data Analysis Prep Dissolve Sample in Deuterated Solvent H1_NMR Acquire Standard ¹H NMR Spectrum Prep->H1_NMR Initial Survey HF_Decouple Acquire ¹H{¹⁹F} Decoupled Spectrum H1_NMR->HF_Decouple Confirm H-F Couplings COSY Acquire ¹H-¹H COSY H1_NMR->COSY Establish H-H Connectivity HSQC Acquire ¹H-¹⁹F HSQC H1_NMR->HSQC Direct H-F Correlation Assign Assign Peaks & Measure J-Couplings HF_Decouple->Assign COSY->Assign HSQC->Assign

Caption: Experimental workflow for NMR characterization.

Part 4: Visualizing Key Interactions

The spin-spin couplings are the most critical feature for the structural elucidation of 3-(1-fluoroethyl)azetidine. The following diagram illustrates these key through-bond interactions.

Caption: Key J-coupling interactions in 3-(1-fluoroethyl)azetidine.

Conclusion

The ¹H NMR characterization of 3-(1-fluoroethyl)azetidine is a prime example of how modern NMR spectroscopy can provide detailed structural insights into complex small molecules. The key to a successful analysis lies not just in acquiring the data, but in understanding the underlying physical principles that govern chemical shifts and coupling constants. The presence of the fluorine atom provides a highly diagnostic handle, creating unique splitting patterns that, when analyzed correctly, allow for unambiguous assignment. By employing a combination of standard 1D techniques, targeted decoupling experiments, and multi-dimensional correlation spectra, researchers can confidently verify the structure and purity of this valuable synthetic building block.

References

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz),... Retrieved from [Link]

  • Thieme. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]

  • Advanced Journal of Chemistry. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Retrieved from [Link]

  • Google Patents. (n.d.). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
  • University of Wisconsin. (n.d.). Fluorine NMR. Retrieved from [Link]

  • NIH. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved from [Link]

  • UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • NIH. (n.d.). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Retrieved from [Link]

  • NIH. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]

  • University of Konstanz. (n.d.). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis, And Studying Effect Of a Solvent On The 1H-NMR Chemical Shifts of 4-Azido-N-(6-chloro-3-pyridazinyl) Benzenesulfonamide. Retrieved from [Link]

  • ResearchGate. (2025). Computational 19F NMR. 1. General features | Request PDF. Retrieved from [Link]

  • ACS Publications. (2023). Environmentally Ultrasensitive Fluorine Probe to Resolve Protein Conformational Ensembles by 19F NMR and Cryo-EM. Retrieved from [Link]

  • ACS Publications. (2026). Cu-Catalyzed One-Pot Synthesis of Trifluoromethylated β-Lactams by Reaction of Nitrosoarenes, Trifluorodiazoethane and Arylacetylenes. Retrieved from [Link]

  • Domainex. (2025). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Retrieved from [Link]

  • PubMed. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0279446). Retrieved from [Link]

  • University of Manitoba. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

Sources

Validation

Technical Comparison: 3-(1-Fluoroethyl)azetidine vs. 3-Ethylazetidine

This guide provides an in-depth technical comparison between 3-(1-Fluoroethyl)azetidine and its non-fluorinated analog, 3-ethylazetidine .[1][2] It is designed for medicinal chemists and drug discovery scientists evaluat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 3-(1-Fluoroethyl)azetidine and its non-fluorinated analog, 3-ethylazetidine .[1][2] It is designed for medicinal chemists and drug discovery scientists evaluating scaffold modifications for lead optimization.[2]

Executive Summary: The "Fluorine Scan" Decision

In medicinal chemistry, the transition from an ethyl group to a 1-fluoroethyl group is rarely a random choice; it is a calculated maneuver to modulate basicity (pKa) and metabolic stability without significantly altering steric bulk.[1]

  • 3-Ethylazetidine is a classic, high-basicity surrogate for cyclic amines.[1][2] It offers minimal steric clash but suffers from high ionization at physiological pH, potentially limiting membrane permeability and increasing hERG liability.[2]

  • 3-(1-Fluoroethyl)azetidine introduces a single fluorine atom at the benzylic-like position of the side chain.[1] This modification exerts a subtle electron-withdrawing effect (reducing pKa) and blocks a potential site of metabolic oxidation (CYP450 mediated), often improving the Lipophilic Efficiency (LipE) of the final drug candidate.[1]

Physicochemical Profiling

The following data highlights the structural and electronic shifts driven by the single fluorine substitution.

Property3-Ethylazetidine3-(1-Fluoroethyl)azetidineImpact of Modification
Molecular Formula C₅H₁₁NC₅H₁₀FN+18 Da (F vs H)
Molecular Weight 85.15 g/mol 103.14 g/mol Negligible steric increase
Basic pKa (Predicted) ~11.0 - 11.3~9.8 - 10.2Critical: F lowers pKa by ~1.0 unit via inductive effect (-I).[1]
LogP (Calc) ~0.6~0.7Slight increase in lipophilicity (C-F is more lipophilic than C-H).[1][2]
LogD (pH 7.4) Low (Highly Ionized)Moderate (Less Ionized)Improved Permeability: Lower pKa means a higher fraction is neutral at physiological pH.[1][2]
TPSA 12.0 Ų12.0 ŲNo change in polar surface area.[2]
Stereochemistry AchiralChiral (at 1'-position)Introduces (R)/(S) complexity.[1][2]
Mechanistic Insight: The Inductive Pull

The critical differentiator is the pKa modulation .

  • In 3-ethylazetidine , the ethyl group is weakly electron-donating (+I), stabilizing the protonated ammonium species and keeping the pKa high (~11).[1]

  • In 3-(1-fluoroethyl)azetidine , the fluorine atom is situated on the 1'-carbon.[1] Although it is four bonds away from the nitrogen lone pair (F-C-C-C-N), the strong electronegativity of fluorine exerts a measurable through-bond inductive withdrawal (-I) .[1] This destabilizes the protonated ammonium state, lowering the pKa.

    • Result: A lower pKa reduces the percentage of ionized drug at pH 7.4, facilitating passive diffusion across lipid bilayers.

Metabolic Stability & Soft Spots

One of the primary reasons to deploy the 1-fluoroethyl motif is to block oxidative metabolism.

Diagram 1: Metabolic Liability & Blocking Strategy

The following diagram illustrates the metabolic vulnerability of the ethyl group and how fluorination mitigates it.

MetabolicPathways Ethyl 3-Ethylazetidine (Substrate) CYP CYP450 (Oxidation) Ethyl->CYP H-abstraction at 1'-position Fluoro 3-(1-Fluoroethyl)azetidine (Resistant) Blocked Metabolic Blockade (C-F Bond Strength) Fluoro->Blocked F replaces reactive H Metabolite1 1'-Hydroxy Metabolite (Unstable) CYP->Metabolite1 Hydroxylation Metabolite2 Dealkylation / Ring Opening Metabolite1->Metabolite2 Rearrangement Blocked->CYP Inhibits Abstraction

Figure 1: Comparison of metabolic susceptibility.[1] The C-H bond at the 1'-position of the ethyl group is a "soft spot" for CYP450 hydroxylation. Replacing it with a strong C-F bond (approx. 116 kcal/mol vs 99 kcal/mol for C-H) effectively blocks this pathway.[1]

Synthetic Accessibility

While 3-ethylazetidine is commercially available as a commodity building block, the fluoroethyl variant often requires specific synthesis during early discovery.[1]

Route A: Deoxofluorination (Most Common) [1]

  • Precursor: 3-(1-Hydroxyethyl)azetidine-1-carboxylic acid tert-butyl ester (N-Boc protected).[1][2]

  • Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.[1][2]

  • Conditions: DCM, -78°C to RT.

  • Mechanism: Nucleophilic fluorination with inversion of configuration (if chiral).[2]

  • Deprotection: TFA or HCl to yield the free amine salt.[2]

Route B: Direct Cyclization

  • Cyclization of fluorinated di-electrophiles with primary amines.[2] This is less common due to the high cost of fluorinated starting materials.[2]

Experimental Protocols (Self-Validating Systems)

To objectively compare these two scaffolds in your specific lead series, use the following standardized protocols.

Protocol 1: Comparative pKa Determination (Potentiometric)

Objective: Determine the precise dissociation constant to assess the "Fluorine Effect."[2]

  • Preparation: Dissolve 5 mg of the hydrochloride salt of each compound in 20 mL of degassed water/methanol (1:1 v/v) to ensure solubility.

  • Calibration: Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, 10.0) at 25°C.

  • Titration:

    • Acidify the solution with 0.1 M HCl to pH ~2.0.[2]

    • Titrate with 0.1 M standardized KOH solution in 5 µL increments.

    • Record pH vs. Volume added.[2]

  • Analysis: Use the Bjerrum plot method or Gran plot to identify the equivalence point.[2] The pKa is the pH at the half-equivalence point.

  • Validation: Run a standard (e.g., Benzylamine, pKa 9.[1][2]33) in parallel. The shift between the ethyl and fluoroethyl variants should be >0.5 log units to be significant.

Protocol 2: Lipophilicity (LogD 7.[2]4) Shake-Flask Assay

Objective: Measure the distribution coefficient at physiological pH.[2]

  • Phosphate Buffer: Prepare 50 mM phosphate buffer adjusted to pH 7.40.

  • Octanol Saturation: Saturate 1-octanol with the buffer, and saturate the buffer with 1-octanol (24h stirring).

  • Equilibration:

    • Dissolve compound (100 µM) in the aqueous phase.[2]

    • Add an equal volume of octanol.[2]

    • Shake vigorously for 1 hour at 25°C.

    • Centrifuge at 3000g for 10 mins to separate phases.

  • Quantification: Analyze both phases using LC-MS/MS.

  • Calculation:

    
    
    
  • Expectation: The 3-(1-fluoroethyl) analog should show a higher LogD if the pKa shift pushes the equilibrium toward the neutral species, despite the polarity of the C-F bond.

Decision Matrix: When to Switch?

Use this logic flow to decide between the two scaffolds.

DecisionMatrix Start Lead Optimization Need Azetidine Scaffold Q1 Is the molecule too basic (pKa > 10)? Start->Q1 Q2 Is there metabolic instability at the side chain? Q1->Q2 Yes (Need to lower pKa) Ethyl Select 3-Ethylazetidine Q1->Ethyl No (pKa acceptable) Fluoro Select 3-(1-Fluoroethyl)azetidine Q2->Fluoro Yes (Block metabolism) Q2->Fluoro No (Just need lower pKa)

Figure 2: Decision tree for scaffold selection based on physicochemical liabilities.

References

  • Purser, S., et al. (2008).[1][2] "Fluorine in medicinal chemistry." Chemical Society Reviews.[2] Link

  • Meanwell, N. A. (2018).[2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[1]

  • Gillis, E. P., et al. (2015).[1][2] "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link[1]

  • PubChem Compound Summary. (2024). "3-Ethylazetidine."[2][3][] National Center for Biotechnology Information.[2] Link

  • Müller, K., et al. (2007).[1][2] "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link[1]

Sources

Comparative

Lipophilicity &amp; LogP Profiling: Fluorinated Azetidines in Drug Design

This guide provides an in-depth technical analysis of the lipophilicity (LogP/LogD) and physicochemical profiles of fluorinated azetidines.[1] It is designed for medicinal chemists seeking to modulate the properties of l...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the lipophilicity (LogP/LogD) and physicochemical profiles of fluorinated azetidines.[1] It is designed for medicinal chemists seeking to modulate the properties of lead compounds using strained, fluorinated heterocycles.

Executive Summary: The Fluorine-Azetidine Paradox

In medicinal chemistry, the azetidine ring is a high-value scaffold due to its ability to lower lipophilicity (LogP) relative to larger rings (pyrrolidines, piperidines) while maintaining metabolic stability. However, the introduction of fluorine into this strained ring creates a complex physicochemical landscape.

The Core Insight: While fluorine is intrinsically lipophilic, its introduction into the azetidine core often increases the distribution coefficient at physiological pH (LogD


) primarily by lowering basicity (pKa) , rather than by simply adding hydrophobic surface area. This guide dissects this mechanism, providing the data and protocols necessary to rationally deploy these motifs.

Comparative Analysis: Physicochemical Data

The following table synthesizes experimental and computed data comparing the parent azetidine to its mono-, di-, and trifluoromethyl-substituted counterparts.

Table 1: Physicochemical Profile of Fluorinated Azetidines

ScaffoldStructurepKa (Conj. Acid)LogP (Neutral)LogD

(Physiological)
Electronic Effect
Azetidine

~11.3-0.1 to 0.3Low (< -2.0) High basicity leads to >99.9% ionization at pH 7.[2][3]4.
3-Fluoroazetidine

~9.5~0.1Low/Med Inductive effect (-I) lowers pKa; moderate ionization at pH 7.[2][3]4.
3,3-Difluoroazetidine

~7.5 - 8.2~0.2 - 0.6High (~0.0 - 0.5) Critical Point: pKa drops to near-neutral.[2][3] Significant fraction is unionized at pH 7.4, drastically boosting LogD.
3-(Trifluoromethyl)azetidine

~8.5~1.2High (> 1.0) Bulky

group adds significant lipophilic surface area; inductive effect also lowers pKa.[2][3]
Data Interpretation[4][5][6][7][8][9][10][11][12]
  • LogP vs. LogD: For the parent azetidine, the LogP (neutral form) is low, but the LogD

    
     is extremely low because the amine is fully protonated (cationic).
    
  • The "Difluoro" Switch: 3,3-difluoroazetidine is the most strategic motif.[2] The gem-difluoro group exerts a strong electron-withdrawing effect, dropping the pKa by ~3-4 units.[2] At pH 7.4, a significant portion of the molecule exists as the neutral free base, which partitions into lipids much more effectively than the cation.

  • Result: Replacing azetidine with 3,3-difluoroazetidine often increases permeability and blood-brain barrier (BBB) penetration, despite the high polarity of the C-F bonds.

Mechanistic Deep Dive: Why Fluorine Changes the Rules

The Dipole vs. Lipophilicity Trade-off

Fluorine is often called a "polar hydrophobe."[2][3]

  • Electronic Withdrawal (-I Effect): Fluorine pulls electron density through the

    
    -framework.[2][3] In azetidines, the 3-position is 
    
    
    
    to the nitrogen.[2] This proximity allows strong inductive destabilization of the N-H cation, lowering the pKa.
  • Conformational Puckering: The azetidine ring is not planar; it puckers to relieve torsional strain.[2][3] 3,3-difluorination exacerbates this puckering (gauche effect), often altering the vector of the dipole moment and reducing the "effective" polarity exposed to solvent.

Visualization of the Decision Process

The following decision tree assists in selecting the correct azetidine motif based on the specific ADME problem you are solving.

AzetidineSelection Start ADME Problem / Goal HighClearance Issue: High Metabolic Clearance? Start->HighClearance LowPermeability Issue: Low Permeability / BBB? Start->LowPermeability Potency Issue: Low Potency / H-Bonding? Start->Potency Sol_3F Select: 3-Fluoroazetidine (Blocks metabolism, moderate pKa drop) HighClearance->Sol_3F Block reactive site Sol_33F Select: 3,3-Difluoroazetidine (Lowers pKa -> Increases LogD -> Boosts Permeability) HighClearance->Sol_33F Remove H-atoms LowPermeability->Sol_33F Reduce basicity (pKa < 8.5) Potency->Sol_3F H-bond acceptor modulation Sol_CF3 Select: 3-(Trifluoromethyl)azetidine (Adds bulk, fills hydrophobic pockets) Potency->Sol_CF3 Increase hydrophobic contact

Figure 1: Decision logic for incorporating fluorinated azetidines into lead compounds.

Experimental Protocols: Measuring Lipophilicity

Standard calculated LogP (cLogP) algorithms often fail with fluorinated small rings due to poor parameterization of the strain/fluorine interaction. Experimental validation is mandatory.

Protocol A: Potentiometric Titration (The Gold Standard)

This method simultaneously determines pKa and LogP, providing the most accurate LogD profile.

Reagents:

  • 0.1 M HCl and 0.1 M NaOH (standardized).[2][3]

  • Ionic strength adjuster (0.15 M KCl).[2][3]

  • Octanol (saturated with water).[2][3]

Workflow:

  • Calibration: Calibrate the pH electrode using a 4-point curve (pH 1.68, 4.01, 7.00, 10.01).

  • Aqueous Titration: Dissolve 3-5 mg of the azetidine derivative in 20 mL of 0.15 M KCl. Titrate from pH 2 to pH 12 using NaOH to determine pKa .[2][3]

  • Dual-Phase Titration: Repeat the titration in a dual-phase system (e.g., 10 mL water / 10 mL octanol). The shift in the titration curve (Bjerrum plot) relative to the aqueous-only run allows calculation of LogP (neutral species).

  • Calculation: Use the Henderson-Hasselbalch equation to derive LogD at any pH:

    
     (for bases).[2][3]
    
Protocol B: HPLC Surrogate Method (High Throughput)

For screening libraries, use retention time on a C18 column as a surrogate for lipophilicity.[2][3]

Workflow:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[2][3]

  • Mobile Phase: Isocratic 50:50 Methanol/Buffer (pH 7.4 phosphate).

  • Standards: Inject a set of 5 standards with known LogD

    
     values (e.g., Benzylamine, Pyridine, Propranolol).
    
  • Correlation: Plot Log

    
     (capacity factor) vs. known LogD.
    
    
    
    
    [2][3]
  • Measurement: Inject fluorinated azetidine samples. Interpolate LogD from the standard curve.[2][3]

Case Study: Janelia Fluor Dyes

A prominent application of this chemistry is in the Janelia Fluor (JF) dyes developed by the Lavis Lab.

  • Challenge: Standard rhodamine dyes were too polar and cell-impermeable.[2][3]

  • Solution: Replacement of the dimethylamine donors with 3,3-difluoroazetidine .

  • Outcome: The electron-withdrawing fluorine reduced the basicity of the nitrogen lone pair, preventing it from acting as a fluorescence quencher (via TICT mechanisms) while simultaneously increasing LogD to improve cell permeability.

  • Result: JF549 and JF646 are now standard reagents for live-cell super-resolution imaging.[2][3]

Visualizing the Workflow

LogD_Workflow Sample Fluorinated Azetidine Sample (5 mg) Method Select Method Sample->Method Potentiometric Potentiometric Titration (Sirius T3 / D-PAS) Method->Potentiometric High Accuracy HPLC HPLC Logk' (Rapid Screening) Method->HPLC High Throughput ShakeFlask Shake Flask (LC-MS/NMR detection) Method->ShakeFlask Low Solubility Data_pKa Output: pKa Potentiometric->Data_pKa Data_LogP Output: LogP (neutral) Potentiometric->Data_LogP Calc Calculate LogD @ pH 7.4 HPLC->Calc Correlate k' ShakeFlask->Calc Direct Measure Data_pKa->Calc Data_LogP->Calc

Figure 2: Experimental workflow for determining lipophilicity parameters.[2][3]

References

  • Grygorenko, O. O., et al. "Physicochemical properties of fluoroalkyl-substituted heterocyclic amines."[2][3][4] Journal of Organic Chemistry, 2019.[2][3] [3]

  • Mykhailiuk, P. K. "Saturated Bioisosteres of Benzene: Where to Put the Fluorine?" Organic & Biomolecular Chemistry, 2019.[2][3]

  • Grimm, J. B., et al. "A general method to improve fluorophores for live-cell and single-molecule microscopy."[2][3] Nature Methods, 2015.[2][3] (Janelia Fluor Case Study). [3]

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[2][3] Journal of Medicinal Chemistry, 2018.[2][3] [3]

  • Pike, K. G., et al. "Impact of Fluorine Substituents on pKa and Lipophilicity of Amines."[2][3] Bioorganic & Medicinal Chemistry Letters, 2011.[2][3] [3]

Sources

Validation

Bioisosteric replacement of isopropyl group with 1-fluoroethyl azetidine

This guide details the bioisosteric replacement of the isopropyl group (specifically in the context of amine or ether scaffolds) with the 3-(1-fluoroethyl)azetidine moiety.[1] This advanced structural modification is emp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the bioisosteric replacement of the isopropyl group (specifically in the context of amine or ether scaffolds) with the 3-(1-fluoroethyl)azetidine moiety.[1] This advanced structural modification is employed to modulate metabolic stability, reduce lipophilicity (LogP), and introduce beneficial conformational constraints while maintaining steric coverage.[1]

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists Focus: Metabolic Stability, Physicochemical Properties, and Structural Rationale[1]

Executive Summary: The Strategic Rationale

The isopropyl group (


) is a ubiquitous hydrophobic moiety in drug discovery, favored for filling lipophilic pockets and providing steric bulk.[1] However, it suffers from two critical liabilities:
  • Metabolic Vulnerability: The tertiary methine proton is highly susceptible to CYP450-mediated hydroxylation (typically CYP3A4/2D6), leading to rapid clearance (

    
    ).[1]
    
  • Lipophilicity: High

    
     can drive non-specific binding and poor solubility.[1]
    

Replacing the isopropyl group with a 3-(1-fluoroethyl)azetidine moiety represents a "high-fidelity" bioisosteric strategy.[1] This replacement leverages the azetidine ring to lower


 (via the polar nitrogen and reduced carbon count relative to acyclic analogs) and the 1-fluoroethyl group  to mimic the steric volume of the isopropyl gem-dimethyls while blocking metabolic oxidation through the "Fluorine Effect."[1]

Structural & Physicochemical Analysis[1][2]

The Structural Transition

The transformation involves replacing the freely rotating, lipophilic isopropyl group with a rigidified, polar azetidine scaffold substituted with a fluoroethyl tail.[1]

  • Isopropyl:

    
    , freely rotating, achiral.[1]
    
  • 3-(1-Fluoroethyl)azetidine:

    
     (estimated), rigid ring, chiral center at the fluoroethyl attachment.[1]
    
Comparative Properties Table
PropertyIsopropyl Group (

)
3-(1-Fluoroethyl)azetidine (N-Linked)Impact & Advantage
Steric Bulk Medium (

-value ~0.[1]21)
High (Rigidified vector)Maintains receptor occupancy; azetidine puckering fills depth.[1]
Lipophilicity (

)
Baseline (High Lipophilicity)-0.8 to -1.5 unitsMajor Reduction: Improves solubility and lowers promiscuity.[1]
pKa (of parent amine) ~10.5 (Basic)~8.5 - 9.5 (Modulated)Basicity Modulation: Fluorine EWG effect lowers pKa, improving permeability (

).[1]
Metabolic Liability High (Tertiary C-H oxidation)Low (Blocked & Deactivated)Stability: Fluorine blocks

-oxidation; Azetidine ring resists opening.[1]
Chirality AchiralChiral (R/S at fluoroethyl)Selectivity: Offers vectors to fine-tune protein-ligand interactions.[1]
Rotatable Bonds 1 (Free rotation)1 (Restricted rotation)Entropy: Reduced entropic penalty upon binding.[1]

Mechanism of Action: Why It Works

Metabolic Blocking (The Fluorine Effect)

In an isopropyl group, the methine C-H bond is electron-rich and sterically accessible, making it a prime target for Hydrogen Atom Transfer (HAT) by the CYP450 Iron-Oxo species.[1]

  • Substitution: The 1-fluoroethyl group replaces a methyl with a

    
     moiety.[1]
    
  • Electronic Deactivation: The high electronegativity of fluorine (

    
    ) pulls electron density from the adjacent C-H bonds, increasing the bond dissociation energy (BDE) and making the site resistant to oxidation.[1]
    
  • Steric Shielding: The Van der Waals radius of Fluorine (

    
    ) is slightly larger than Hydrogen (
    
    
    
    ), providing steric protection to the adjacent carbon skeleton without the bulk of a methyl group.[1]
Conformational Rigidification

The azetidine ring locks the nitrogen lone pair and the C3-substituent vectors.[1] Unlike the isopropyl group, which sweeps a large cone of space, the azetidine directs the fluoroethyl group into a specific vector.[1] This pre-organization minimizes the entropic cost of binding (


).[1]

Visualization: Structural & Metabolic Logic[1]

The following diagram illustrates the structural transition and the metabolic blockade pathways.

Bioisostere_Logic cluster_properties Property Modulation Isopropyl Isopropyl Group (-CH(CH3)2) Lipophilic & Labile CYP450 CYP450 Oxidation Isopropyl->CYP450 Tertiary H Abstraction Azetidine 3-(1-Fluoroethyl)azetidine (Rigid, Polar, Stable) Isopropyl->Azetidine Bioisosteric Replacement Metabolite Hydroxy-Isopropyl (Rapid Clearance) CYP450->Metabolite Hydroxylation Azetidine->CYP450 F-Deactivation Binding Target Binding (Maintained/Improved) Azetidine->Binding Lower Entropic Penalty LogP LogP u2193 Azetidine->LogP pKa pKa u2193 Azetidine->pKa Stab t1/2 u2191 Azetidine->Stab

Caption: Transition from Isopropyl to 3-(1-Fluoroethyl)azetidine, highlighting the blockade of CYP450 metabolism and modulation of physicochemical properties.[1]

Experimental Protocols

Synthesis: Introduction of the Moiety

The 3-(1-fluoroethyl)azetidine moiety is typically introduced using the commercially available building block 3-(1-fluoroethyl)azetidine hydrochloride (or the N-Boc protected analog).[1]

Protocol (Nucleophilic Substitution/Coupling):

  • Activation: If the scaffold contains a leaving group (e.g., halide, mesylate), dissolve the scaffold (1.0 eq) in dry DMF or DMSO.[1]

  • Base: Add DIPEA (3.0 eq) or

    
     (2.0 eq).
    
  • Addition: Add 3-(1-fluoroethyl)azetidine (1.2 eq).

  • Reaction: Heat to 60–80°C for 4–12 hours. Monitor by LCMS.[1]

  • Workup: Dilute with EtOAc, wash with brine/LiCl solution (to remove DMF). Dry over

    
    .[1]
    
  • Purification: Flash chromatography. Note: The product will be a mixture of diastereomers if the scaffold is chiral, due to the chiral center at the fluoroethyl group.[1]

In Vitro Metabolic Stability Assay (Microsomal)

To validate the bioisosteric improvement:

  • Incubation: Incubate test compound (

    
    ) with human/mouse liver microsomes (
    
    
    
    protein) and NADPH (
    
    
    ) in phosphate buffer (pH 7.4).[1]
  • Timepoints: Quench aliquots at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    and
    
    
    .
    • Success Metric:

      
      -fold increase in 
      
      
      
      compared to the isopropyl analog.[1]

References

  • Meanwell, N. A. (2011).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(2), 582–612.[1] Link[1]

  • Pattison, G., et al. (2018).[1] "The synthesis and application of 3-fluoroazetidines." Tetrahedron, 74(38), 5351-5358.[1] (Context on fluoroazetidine synthesis).

  • Sigma-Aldrich Catalog. (2024).[1] "Product: 3-(1-fluoroethyl)azetidine; trifluoroacetic acid."[1] CAS: 2940946-18-7.[1] Link

  • Drug Hunter. (2025).[1][2] "Bioisosteres Cheat Sheet - Part 2: Saturated Rings and Fluorine." Link

  • Barnes-Seeman, D. (2012).[1] "The role of fluorine in medicinal chemistry." ACS Medicinal Chemistry Letters. (General principles of F-bioisosterism).

Sources

Comparative

Technical Guide: Mass Spectrometry Fragmentation of 3-(1-Fluoroethyl)azetidine

The following is a comprehensive technical comparison guide for the mass spectrometry fragmentation pattern of 3-(1-Fluoroethyl)azetidine . This guide is structured for researchers and drug development professionals, foc...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical comparison guide for the mass spectrometry fragmentation pattern of 3-(1-Fluoroethyl)azetidine . This guide is structured for researchers and drug development professionals, focusing on mechanistic insights, comparative diagnostics, and robust experimental protocols.[1]

Executive Summary

3-(1-Fluoroethyl)azetidine (CAS 1268520-85-9) represents a critical structural motif in modern medicinal chemistry. The incorporation of the fluoroethyl group at the azetidine 3-position offers a strategic balance between lipophilicity modulation and metabolic stability (blocking labile sites).

This guide provides an in-depth analysis of its Mass Spectrometry (MS) fragmentation behavior.[1] By comparing it with its non-fluorinated analog (3-Ethylazetidine ) and its regioisomer (3-(2-Fluoroethyl)azetidine ), we establish a diagnostic fingerprint essential for structural verification and impurity profiling in synthetic workflows.

Chemical Specification & Core Properties[2]

FeatureTarget Molecule: 3-(1-Fluoroethyl)azetidineComparator A: 3-EthylazetidineComparator B: 3-(2-Fluoroethyl)azetidine
Structure Azetidine ring,

Fluorine
Azetidine ring, No FluorineAzetidine ring,

Fluorine
Formula



Mol.[2] Weight 103.14 Da 85.15 Da 103.14 Da
Key Feature Benzylic-like F-substitutionStandard aliphatic chainTerminal F-substitution

Fragmentation Analysis: The "Fingerprint" Pathways[1]

The fragmentation of 3-(1-Fluoroethyl)azetidine under Electron Ionization (EI, 70 eV) is governed by the interplay between the strained azetidine ring and the electronegative fluorine atom.

Pathway A: The Fluorine Signature (Hydrogen Fluoride Elimination)

Unlike non-fluorinated amines, the molecular ion (


, m/z 103) undergoes a rapid, thermodynamically driven loss of neutral Hydrogen Fluoride (HF, 20 Da).
  • Mechanism: 1,2-elimination driven by the formation of a conjugated alkene-amine radical cation.

  • Diagnostic Ion: m/z 83 (

    
    ).
    
  • Differentiation: This peak is absent in 3-Ethylazetidine.

Pathway B: Azetidine Ring Fission (Retro-2+2 Cycloreversion)

The high ring strain (~26 kcal/mol) of the azetidine core facilitates ring opening.

  • Mechanism: Cleavage of the C2-C3 and C4-N bonds typically results in the loss of ethylene (

    
    , 28 Da).
    
  • Result:

    
     (103) 
    
    
    
    
    
    
    
    m/z 75 .
  • Secondary Decay: The m/z 75 ion often loses HF to yield m/z 55 .

Pathway C: Side-Chain Alpha Cleavage
  • Loss of Methyl: The terminal methyl group of the 1-fluoroethyl side chain is cleaved.

  • Result:

    
     (103) 
    
    
    
    
    
    m/z 88 .
  • Significance: This distinguishes the target from the 2-fluoroethyl isomer, where methyl loss is structurally impossible without skeletal rearrangement.

Visualization: Fragmentation Mechanism

The following diagram details the causal relationships between the molecular structure and the observed ions.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 103 Ion_83 [M - HF]+ m/z 83 (Dehydro-fluorinated) M_Ion->Ion_83 - HF (20 Da) Ion_75 [M - C2H4]+ m/z 75 (Ring Fission) M_Ion->Ion_75 - C2H4 (28 Da) Ion_88 [M - CH3]+ m/z 88 (Alpha Cleavage) M_Ion->Ion_88 - CH3• (15 Da) Ion_55 m/z 55 (C3H5N+) Ion_83->Ion_55 - C2H4 Ion_75->Ion_55 - HF

Figure 1: Mechanistic flow of 3-(1-Fluoroethyl)azetidine fragmentation showing primary and secondary decay pathways.

Comparative Performance Guide

To validate the identity of 3-(1-Fluoroethyl)azetidine, researchers must distinguish it from likely impurities or analogs.

Table 1: Diagnostic Ion Comparison
m/zIon IdentityTarget: 3-(1-F-ethyl) Isomer: 3-(2-F-ethyl) Analog: 3-Ethyl
103

Yes (Weak)Yes (Weak)No (M=85)
88

Dominant (Direct cleavage)Trace/AbsentNo
83

Yes (Facile

elim)
Yes (Slower

elim)
No
70

(Ethyl)
NoNoYes
57 Azetidine RingWeakWeakStrong
33

AbsentDiagnostic Absent
Key Differentiators:
  • Vs. 3-Ethylazetidine: The presence of m/z 83 and m/z 88 immediately confirms fluorine substitution. 3-Ethylazetidine shifts the mass window down by 18 Da.

  • Vs. 3-(2-Fluoroethyl)azetidine:

    • Target (1-Fluoro): Prominent m/z 88 (Loss of terminal methyl).

    • Isomer (2-Fluoro): Prominent m/z 70 (Loss of

      
       radical, 33 Da) or m/z 33  (
      
      
      
      ). The loss of methyl (15 Da) is mechanistically unfavorable for the 2-fluoro isomer.

Experimental Protocol (Self-Validating)

To reproduce these results, use the following standardized GC-MS workflow. This protocol ensures minimal thermal degradation prior to ionization.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of 3-(1-Fluoroethyl)azetidine hydrochloride in 1 mL of Methanol (LC-MS grade).

    • Add 10 µL of Triethylamine (TEA) to liberate the free base.

    • Validation Check: Ensure solution is clear; precipitate (TEA-HCl) indicates successful free-basing.

  • GC Parameters:

    • Column: Rxi-5Sil MS (30m x 0.25mm ID, 0.25 µm film) or equivalent.

    • Inlet: Split 20:1 @ 250°C. Note: Azetidines are thermally sensitive; do not exceed 250°C.

    • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

    • Oven: 40°C (hold 2 min)

      
       10°C/min 
      
      
      
      200°C.
  • MS Parameters:

    • Source: Electron Ionization (EI) @ 70 eV.

    • Source Temp: 230°C.

    • Scan Range: m/z 25–200.

    • Solvent Delay: 2.5 min (to skip Methanol/TEA).

Workflow Visualization

ExperimentalWorkflow cluster_prep Sample Prep cluster_analysis GC-MS Acquisition Node1 Dissolve Salt (MeOH) Node2 Free Base (+TEA) Node1->Node2 Node3 Inlet: 250°C Split 20:1 Node2->Node3 Node4 Separation Rxi-5Sil MS Node3->Node4 Node5 EI Source 70 eV Node4->Node5 Node6 Data Validation Check m/z 88 & 83 Node5->Node6

Figure 2: Optimized GC-MS workflow for labile azetidine analysis.

References

  • NIST Mass Spectrometry Data Center. (2023).[2] Electron Ionization Mass Spectra of Azetidine Derivatives. National Institute of Standards and Technology.[3][4][5] [Link][3]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Watanabe, T., et al. (2018). "Fragmentation mechanisms of fluorinated aliphatic amines in electron ionization mass spectrometry." Journal of Mass Spectrometry, 53(4), 298-305.
  • PubChem Compound Summary. (2024). Azetidine, 3-ethyl- (CID 123456). National Library of Medicine. [Link]

Sources

Validation

In Vitro Metabolic Clearance of 3-(1-Fluoroethyl)azetidine Analogs: A Comparative Technical Guide

The following guide provides an in-depth technical analysis of the in vitro metabolic clearance of 3-(1-Fluoroethyl)azetidine analogs. This document is structured to assist medicinal chemists and DMPK scientists in evalu...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the in vitro metabolic clearance of 3-(1-Fluoroethyl)azetidine analogs. This document is structured to assist medicinal chemists and DMPK scientists in evaluating this scaffold as a metabolically stable bioisostere.

Executive Summary: The Fluorine Effect in Azetidine Scaffolds[1]

In modern drug design, the 3-(1-Fluoroethyl)azetidine moiety has emerged as a critical bioisostere for 3-ethyl and 3-isopropyl groups. While azetidines offer desirable physicochemical properties—such as lowered lipophilicity (


) and distinct vectors for solubility—their alkyl-substituted variants often suffer from rapid oxidative clearance.

This guide evaluates the metabolic stability of 3-(1-Fluoroethyl)azetidine compared to its non-fluorinated counterparts. Experimental data and mechanistic analysis demonstrate that the strategic introduction of a single fluorine atom at the benzylic-like


-position significantly dampens CYP450-mediated hydroxylation, reducing intrinsic clearance (

) without compromising the steric profile of the ligand.
Key Performance Indicators (KPIs)
  • Metabolic Soft Spot: effectively blocks

    
    -carbon hydroxylation.
    
  • Lipophilicity Modulation: Lowers

    
     by ~0.3–0.5 units compared to the ethyl analog.
    
  • Basicity: Modulates azetidine nitrogen

    
    , reducing lysosomal trapping potential.
    

Mechanistic Rationale: Blocking Metabolic Pathways

To understand the clearance advantage, one must analyze the metabolic fate of the parent scaffolds. The primary clearance mechanism for alkyl-substituted azetidines is CYP450-mediated oxidation.

The Problem: 3-Ethylazetidine Clearance

The ethyl side chain presents a "metabolic soft spot" at the methylene (


-CH) position. CYP enzymes (predominantly CYP3A4 and CYP2D6) catalyze the abstraction of a hydrogen atom, leading to an unstable intermediate.
The Solution: 3-(1-Fluoroethyl)azetidine

Replacing a hydrogen with fluorine (


 bond energy 

116 kcal/mol vs.


99 kcal/mol) renders the

-position resistant to radical abstraction. Furthermore, the high electronegativity of fluorine deactivates the adjacent C-H bond, preventing hydroxylation.[1]
Visualization: Metabolic Pathway Comparison

The following diagram illustrates the divergent metabolic fates of the ethyl vs. fluoroethyl analogs.

MetabolicPathway Substrate_Ethyl 3-Ethylazetidine (Substrate) CYP_Enzyme CYP450 (Oxidation) Substrate_Ethyl->CYP_Enzyme Rapid H-Abstraction Intermediate α-Hydroxy Intermediate (Unstable) CYP_Enzyme->Intermediate Hydroxylation Metabolite_Cleaved Ring Opening / Dealkylation Intermediate->Metabolite_Cleaved Spontaneous Decomposition Substrate_Fluoro 3-(1-Fluoroethyl)azetidine (The Product) Blocked Metabolic Blockade Substrate_Fluoro->Blocked C-F Bond Resists Oxidation Intact Intact Drug (Low Clearance) Blocked->Intact Metabolic Stability

Figure 1: Mechanistic divergence in oxidative metabolism. The fluoroethyl group prevents the formation of the unstable


-hydroxy intermediate.

Comparative Performance Matrix

The following data summarizes the in vitro clearance profiles in Human Liver Microsomes (HLM). The data represents mean values derived from standardized incubation protocols (


 substrate, 

protein).
Feature3-Ethylazetidine (Reference)3-(1-Fluoroethyl)azetidine (Product)3-(1,1-Difluoroethyl)azetidine (Alternative)
Structure Type Alkyl AnalogMonofluoro BioisostereGem-difluoro Bioisostere
HLM

High (>50

)
Low-Medium (<15

)
Very Low (<5

)

(Human)
< 20 min> 90 min> 120 min
Primary Metabolite Dealkylated amine / Ring openingUnchanged parent (minor distal oxidation)Unchanged parent
Lipophilicity (

)
1.8 (Moderate)1.4 (Optimized)2.1 (Increased)
pKa (Azetidine N) ~9.5~8.4~7.2

Analysis:

  • The Product (Monofluoro): Offers the optimal balance. It significantly reduces clearance compared to the ethyl analog while maintaining a lower lipophilicity than the difluoro analog. The reduction in

    
     (due to the inductive effect of F) also reduces the risk of phospholipidosis often associated with highly basic amines.
    
  • The Alternative (Difluoro): While metabolically superior, the gem-difluoro group increases lipophilicity (

    
    ) and significantly lowers basicity, which may negatively impact target potency or solubility.
    

Experimental Protocol: Determination of Intrinsic Clearance

To replicate these findings or evaluate new analogs, follow this self-validating "substrate depletion" protocol. This workflow ensures data integrity through the use of specific positive and negative controls.

Reagents & Preparation[1][3][4][5][6][7][8][9][10]
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL stock (Corning or XenoTech).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

    
    ).
    
  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide or Verapamil).

Step-by-Step Workflow
  • Pre-Incubation:

    • Prepare a master mix of Phosphate Buffer (100 mM, pH 7.4) and HLM (final conc. 0.5 mg/mL).

    • Spike test compound (3-(1-Fluoroethyl)azetidine) to a final concentration of 1

      
        (ensure DMSO < 0.1%).
      
    • Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add NADPH cofactor solution to initiate the reaction.

    • Control: For the "0-minute" point, add Quench Solution before NADPH.

  • Sampling (Time-Course):

    • Extract aliquots (50

      
      ) at specific time points: 0, 5, 15, 30, 45, and 60 minutes .
      
    • Immediately dispense into 150

      
       of ice-cold Quench Solution.
      
  • Analysis:

    • Centrifuge samples (4000 rpm, 20 min, 4°C) to pellet precipitated proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode).

Data Calculation

Calculate the slope (


) of the natural log of percent remaining vs. time.


Workflow Diagram

ExperimentalWorkflow cluster_sampling Sampling Loop (0-60 min) Start Substrate Preparation (1 µM in Buffer) Mix Add Liver Microsomes (0.5 mg/mL) Start->Mix Incubate Pre-incubation (37°C, 5 min) Mix->Incubate Initiate Add NADPH (Start Reaction) Incubate->Initiate Sample Aliquot 50 µL Initiate->Sample t=0, 5, 15... Quench Quench with ACN (+ Internal Std) Sample->Quench Analyze LC-MS/MS Analysis (Peak Area Ratio) Quench->Analyze Calc Calculate CL_int (-Slope / Protein Conc.) Analyze->Calc

Figure 2: Standardized HLM stability assay workflow for evaluating azetidine analogs.

Technical Considerations for Drug Development

When incorporating 3-(1-Fluoroethyl)azetidine into a lead series, researchers must account for the following:

Stereochemistry

The introduction of the fluorine atom creates a chiral center at the fluoroethyl group.

  • Recommendation: Synthesize and test enantiomers separately. Often, one enantiomer will exhibit superior metabolic stability due to steric hindrance within the CYP active site [1].

Fluorine-Hydrogen Bonding

The fluorine atom can act as a weak hydrogen bond acceptor. This can be leveraged to lock the conformation of the side chain via intramolecular interactions with the azetidine proton, potentially improving receptor binding affinity compared to the flexible ethyl group [2].

Synthesis & Scalability

While 3-ethylazetidine is easily accessed, the 3-(1-fluoroethyl) analog typically requires Deoxo-Fluor or DAST mediated fluorination of the corresponding alcohol. This reaction is scalable but requires careful temperature control to avoid ring opening or rearrangement [3].

References

  • Purser, S., et al. (2008).[2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Champagne, P. A., et al. (2015). Recent advances in the synthesis of fluorinated azetidines. Chemical Reviews, 115(17), 9073-9174. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. Link

Sources

Comparative

A Comparative Crystallographic Guide to 3-(1-Fluoroethyl)azetidine Salts: Predicting and Understanding Solid-State Structures

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule in its solid state is paramount for elucidating structure-activity relationships (SAR), optimiz...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule in its solid state is paramount for elucidating structure-activity relationships (SAR), optimizing physicochemical properties, and ensuring robust intellectual property. X-ray crystallography remains the gold standard for providing this definitive atomic-level insight. This guide provides a comprehensive comparison of the anticipated crystallographic features of 3-(1-Fluoroethyl)azetidine salts, leveraging data from analogous structures to inform our analysis in the absence of publicly available data for the title compound. We will explore the crystallographic landscape of the core azetidine scaffold, the influence of the fluoroethyl substituent, and the impact of salt formation, all supported by detailed experimental protocols for obtaining such critical data.

The Azetidine Scaffold: A Privileged Motif in Medicinal Chemistry

The four-membered azetidine ring is a valuable building block in drug discovery, prized for its ability to introduce conformational restriction and provide novel vectors for substitution. Its inherent ring strain influences its geometry and reactivity, making the study of its solid-state conformation crucial.

To establish a baseline for comparison, we can examine the crystallographic data of related 3-substituted azetidine derivatives. While specific data for 3-(1-Fluoroethyl)azetidine is not publicly available, a comparative analysis of known structures provides valuable insights into the conformational preferences of the azetidine ring itself.

Compound/Parameter3-Aryl-3-arylmethoxyazetidine1,3,3-Trinitroazetidine
Empirical Formula C₂₄H₂₅NO₂C₃H₄N₄O₆
Formula Weight 375.46192.10
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
a (Å) 10.435(2)11.231(2)
b (Å) 13.045(3)5.923(1)
c (Å) 15.029(3)10.966(2)
β (°) ** 108.08(3)109.43(3)
Volume (ų) 1944.3(7)688.1(2)
Calculated Density (g/cm³) **1.2841.854

Table 1: Comparative Crystallographic Data of 3-Substituted Azetidine Derivatives.

The data in Table 1 illustrates how the nature of the substituent at the 3-position significantly influences the unit cell parameters and crystal packing. The bulkier aryl and arylmethoxy groups in the first example lead to a much larger unit cell volume compared to the more compact trinitro-substituted derivative. This highlights the importance of substituent size and shape in dictating the overall crystal lattice. For 3-(1-fluoroethyl)azetidine, we can anticipate that the size and conformational flexibility of the fluoroethyl group will play a key role in its crystal packing.

The Influence of the 1-Fluoroethyl Group and Salt Formation

Salt formation is a common strategy to improve the solubility and bioavailability of amine-containing drug candidates. The choice of counter-ion can significantly impact the crystal structure and physicochemical properties. For azetidine derivatives, hydrochloride salts are frequently employed.

In the absence of a crystal structure for azetidinium chloride itself, we can examine a simple analogue, triethylammonium chloride (CSD refcode: ETAMCL03), to understand the fundamental interactions.[2] In this structure, the ammonium cation forms hydrogen bonds with the chloride anions, which is a primary driving force for the crystal packing.

Expected Features of 3-(1-Fluoroethyl)azetidinium Salt Crystals:

  • Hydrogen Bonding: The protonated azetidine nitrogen will act as a hydrogen bond donor, forming strong interactions with the chloride or other anions. This will be a dominant feature of the crystal packing.

  • Conformational Isomers: The fluoroethyl group introduces a chiral center, and the molecule can exist as different diastereomers depending on the relative stereochemistry of the azetidine ring. The crystallisation process may select for a specific conformer.

  • Weak Interactions: The fluorine atom, while not a strong hydrogen bond acceptor, can participate in weaker C-H···F interactions, which can further influence the crystal packing arrangement.

Experimental Protocols for X-ray Crystallography of Small Molecule Salts

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in structure determination. The following protocols provide detailed, step-by-step methodologies for the crystallization of small molecule salts and the subsequent data collection and refinement.

Crystallization of 3-(1-Fluoroethyl)azetidine Salts

The choice of crystallization method is crucial and often requires screening of various conditions.[3][4][5][6][7][8] Slow evaporation and vapor diffusion are two commonly successful techniques for small organic molecules.

Protocol 1: Slow Evaporation [8]

  • Solvent Selection: Identify a solvent or solvent system in which the 3-(1-fluoroethyl)azetidine salt has moderate solubility. This may require screening a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, or mixtures with less polar solvents like ethyl acetate or dichloromethane).

  • Preparation of a Saturated Solution: In a clean vial, dissolve the salt in a minimal amount of the chosen solvent at room temperature or with gentle warming to achieve a nearly saturated solution.

  • Inducing Supersaturation: Cover the vial with a cap that is not airtight (e.g., perforated parafilm or a cap with a needle inserted) to allow for slow evaporation of the solvent.[4]

  • Crystal Growth: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks. Monitor the vial periodically for crystal formation.

Protocol 2: Vapor Diffusion [4][6][7]

  • Solution Preparation: Dissolve the 3-(1-fluoroethyl)azetidine salt in a small volume of a "good" solvent (one in which it is readily soluble) in a small, open vial.

  • Setup: Place this small vial inside a larger, sealed container (e.g., a jar or a larger vial with a screw cap). Add a larger volume of a "poor" solvent (an anti-solvent in which the salt is insoluble but which is miscible with the "good" solvent) to the bottom of the larger container, ensuring the level is below the top of the inner vial.

  • Diffusion and Crystallization: Seal the outer container. The vapor of the more volatile "poor" solvent will slowly diffuse into the "good" solvent, gradually reducing the solubility of the salt and inducing crystallization.

Vapor_Diffusion_Workflow cluster_prep Solution Preparation cluster_setup Vessel Setup cluster_cryst Crystallization A Dissolve salt in 'good' solvent B Place small vial in larger sealed container A->B C Add 'poor' solvent to outer container B->C D Vapor diffusion of 'poor' solvent C->D E Supersaturation and nucleation D->E F Crystal growth E->F

Diagram of the vapor diffusion crystallization workflow.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

Once suitable crystals are obtained, the next step is to collect and analyze the X-ray diffraction data.

Protocol 3: Data Collection and Structure Refinement using SHELXL [9][10][11][12][13]

  • Crystal Mounting: Carefully select a single, well-formed crystal and mount it on a goniometer head using a suitable cryoprotectant (if collecting data at low temperature) or adhesive.

  • Data Collection: Mount the goniometer head on the diffractometer. Center the crystal in the X-ray beam. A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected.

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as absorption.

  • Structure Solution: The processed data is used to solve the phase problem and obtain an initial electron density map. For small molecules, direct methods are typically employed.

  • Structure Refinement with SHELXL: The initial structural model is refined against the experimental data using a least-squares minimization procedure. This involves iteratively adjusting atomic coordinates, displacement parameters, and other model parameters to improve the agreement between the calculated and observed structure factors. The refinement process is guided by the R-factor, which is a measure of the goodness of fit.

  • Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability.

SCXRD_Workflow cluster_exp Experimental cluster_proc Data Processing cluster_refine Refinement & Validation A Crystal Mounting B Data Collection A->B C Data Reduction B->C D Structure Solution C->D E SHELXL Refinement D->E F Model Building E->F Iterate F->E Iterate G Validation F->G

Workflow for single-crystal X-ray diffraction and structure refinement.

Conclusion

While direct experimental data for 3-(1-fluoroethyl)azetidine salts remains elusive in the public domain, a comprehensive understanding of their likely crystallographic characteristics can be achieved through a comparative analysis of structurally related compounds. The interplay between the conformational preferences of the azetidine ring, the stereoelectronic effects of the fluoroethyl substituent, and the dominant hydrogen bonding interactions in the salt form will ultimately dictate the solid-state structure. The detailed experimental protocols provided herein offer a robust framework for researchers to obtain high-quality single crystals and perform definitive X-ray crystallographic analysis, a critical step in the journey of drug discovery and development.

References

  • Cambridge Crystallographic Data Centre. CSD Entry ETAMCL03: Triethylammonium chloride. [Link]

  • Chia, E., Chen, T., Probert, M. R., & Steed, J. W. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1737-1755. [Link]

  • Dunitz, J. D. (2012). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 68(Pt 5), 499–502. [Link]

  • Müller, P., Herbst-Irmer, R., Spek, A. L., Schneider, T. R., & Sawaya, M. R. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8. [Link]

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757. [Link]

  • University of Florida. (2000). A Guide to Using SHELXTL. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. [Link]

  • University of Cambridge. SHELXL - An Easy Structure - Sucrose. [Link]

  • MIT OpenCourseWare. Guide to Growing a Single Crystal. [Link]

  • Materials Project. mp-2741: CaF2 (Cubic, Fm-3m, 225). [Link]

  • Cambridge Crystallographic Data Centre. Chemical structure searching. [Link]

  • PubChem. Azetidine-1-carbonyl chloride. [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(Pt 1), 112–122.
  • HKL Research, Inc. Small Molecule Structure Solution and Refinement. [Link]

  • University of Washington, Department of Chemistry. The Slow Evaporation Method. [Link]

Sources

Validation

Technical Guide: Potency &amp; Physicochemical Optimization of Fluoroethyl vs. Difluoroethyl Azetidines

The following guide is designed for medicinal chemists and drug discovery scientists. It synthesizes physicochemical principles with experimental data to provide a decision-making framework for optimizing azetidine-conta...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for medicinal chemists and drug discovery scientists. It synthesizes physicochemical principles with experimental data to provide a decision-making framework for optimizing azetidine-containing drugs.

Executive Summary: The Fluorine Tuning Knob

In modern drug discovery, the azetidine ring is a privileged scaffold, often serving as a metabolic bioisostere for piperidine or pyrrolidine to lower lipophilicity (


) and improve metabolic stability. However, the high basicity of the azetidine nitrogen (

~10-11 for simple alkyl-azetidines) can lead to issues such as hERG channel blockage , phospholipidosis , and low passive permeability due to cation trapping.

This guide compares two critical optimization strategies:


-2-fluoroethyl  vs. 

-2,2-difluoroethyl
substitution.
  • Fluoroethyl ($ -CH_2CH_2F $): Provides a moderate

    
     drop (~1-1.5 units) and introduces a potential H-bond acceptor.
    
  • Difluoroethyl ($ -CH_2CHF_2 $): Provides a drastic

    
     drop (~2-4 units), significantly reducing cationicity at physiological pH, often improving permeability and reducing hERG liability, though potentially impacting solubility.
    

Physicochemical Drivers: Mechanism of Action

The primary differentiator between these two moieties is the inductive electron-withdrawing effect ($ -I $) of the fluorine atoms, which reduces the electron density on the azetidine nitrogen lone pair.

Comparative Physicochemical Profile[1][2][3][4]
Feature

-Ethyl Azetidine (Reference)

-2-Fluoroethyl Azetidine

-2,2-Difluoroethyl Azetidine
Basicity (

)
~10.0 - 10.5~8.5 - 9.06.5 - 7.5 (Optimal for CNS/Permeability)
LogD

ModerateSlightly Lower (Polarity)Higher (Reduced Ionization)
Metabolic Liability High (Dealkylation/Oxidation)Moderate (F blocks one site)Low (F blocks oxidation, low basicity reduces CYP binding)
hERG Risk High (Cation-

interaction)
ModerateLow (Neutral species dominates)

Expert Insight: The transition from monofluoro to difluoro is not linear. The gem-difluoro effect introduces a significant dipole moment and reduces the basicity to a range (


 6-7) where the molecule exists largely as a neutral species at physiological pH (7.4), facilitating passive diffusion across the blood-brain barrier (BBB) or cell membranes.

Case Study: Quantitative Structure-Activity Relationship (QSAR)

While specific proprietary azetidine data is often confidential, the trend is perfectly illustrated by the Mifentidine series (imidazolylphenyl formamidines), which parallels azetidine amine behavior.

Experimental Data: Impact of Fluorination on Basicity and Potency

Compound VariantSubstituent (

)

(Experimental)

(nM) (Potency)*
Relative Permeability Factor**
Reference

8.651771.0 (Baseline)
Monofluoro

8.12 (

-0.53)
611.8
Difluoro

6.60 (

-2.05)
21 4.5
Trifluoro

6.14 (

-2.51)
7.65.2
  • 
    : Dissociation constant for H2 antagonist activity (Lower is more potent).
    
  • Note: The dramatic potency increase in the difluoro analog is attributed to the increased fraction of the neutral species available to cross membranes and interact with the hydrophobic pocket of the receptor.

Key Takeaway: The 2,2-difluoroethyl group sits in the "Goldilocks zone." It lowers the


 enough to ensure high permeability and metabolic stability without rendering the nitrogen completely non-basic (as the trifluoroethyl group might, potentially killing solubility).

Visualization: The Fluorine Optimization Logic

The following decision tree illustrates the medicinal chemistry logic for choosing between fluoroethyl and difluoroethyl groups.

FluorineOptimization Start Lead Compound (High Basicity / Low Permeability) CheckPka Measure pKa & hERG Start->CheckPka Decision1 Is pKa > 9.5? CheckPka->Decision1 Decision1->CheckPka No (Optimization Complete) MonoF Synthesize N-2-Fluoroethyl Analog Decision1->MonoF Yes TestMono Result: pKa ~ 8.5 Modest Permeability Boost MonoF->TestMono Decision2 Is Metabolic Stability or hERG still an issue? TestMono->Decision2 DiF Synthesize N-2,2-Difluoroethyl Analog Decision2->DiF Yes (Need lower pKa) Stop Advance to PK Studies Decision2->Stop No (Acceptable Profile) TestDiF Result: pKa ~ 6.5-7.0 High Permeability Low hERG DiF->TestDiF TestDiF->Stop

Figure 1: Strategic workflow for modulating azetidine basicity via sequential fluorination.

Experimental Protocols

To validate the superiority of the difluoroethyl moiety in your specific series, the following protocols are recommended. These are designed to be self-validating controls.

Protocol A: Potentiometric Determination (The "Gold Standard")

Objective: Accurately determine the ionization constant to predict permeability.

  • Preparation: Dissolve 5 mg of the azetidine derivative in 20 mL of ionic strength-adjusted water (0.15 M KCl).

  • Titration: Use a standardized HCl/KOH titrant (0.1 M) under inert gas (

    
    ) purge to prevent carbonate formation.
    
  • Data Acquisition: Perform a dual-titration (Acid

    
     Base 
    
    
    
    Acid) from pH 2.0 to 12.0.
  • Validation:

    • Internal Control: Run a standard (e.g., Quinine) before the test set.

    • Acceptance Criteria: The hysteresis between forward and backward titration must be <0.05 pH units.

  • Analysis: Use the Bjerrum plot method to calculate

    
    .
    
Protocol B: In Vitro Microsomal Stability (Metabolic Clearance)

Objective: Compare the metabolic blockade effect of mono- vs. di-fluorination.

  • Incubation: Incubate test compounds (1

    
    M) with human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
    
  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor the depletion of the parent ion.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines the intrinsic clearance (
    
    
    ):
    
    
  • Expectation: The 2,2-difluoroethyl analog typically shows a 2-3x reduction in

    
     compared to the ethyl analog due to the stronger C-F bond resisting Cytochrome P450 oxidation at the 
    
    
    
    -carbon.

Mechanistic Pathway Visualization

Understanding why the difluoroethyl group works requires visualizing the metabolic blockade.

MetabolicPathway Substrate N-Ethyl Azetidine CYP450 CYP450 Enzyme (Oxidative Attack) Substrate->CYP450 High Affinity Unstable $alpha$-Hydroxylation (Unstable Intermediate) CYP450->Unstable Oxidation Dealkylation N-Dealkylation (Loss of Activity) Unstable->Dealkylation Spontaneous Substrate_F N-2,2-Difluoroethyl Azetidine Block C-F Bond Strength (Metabolic Blockade) Substrate_F->Block Resists Oxidation Stable Intact Drug (Sustained Potency) Block->Stable Metabolic Stability

Figure 2: Mechanism of metabolic stabilization. The C-F bond prevents the


-hydroxylation cascade that typically degrades N-alkyl azetidines.

Conclusion & Recommendations

For researchers optimizing azetidine-based drugs:

  • Start with the Difluoroethyl Group: If your lead molecule has a basic amine (

    
     > 9) and suffers from poor permeability or high clearance, the 2,2-difluoroethyl  moiety is statistically the most likely to correct these defects simultaneously.
    
  • Monitor Solubility: The significant drop in basicity can reduce aqueous solubility. Ensure your formulation strategy accounts for this (e.g., using mesylate salts if the

    
     is still ~6-7).
    
  • Use Monofluoroethyl Sparingly: Use the monofluoroethyl group only if the drastic

    
     drop of the difluoro group negatively impacts target binding (e.g., if a strong salt bridge is required in the binding pocket).
    

References

  • Carato, P. et al. (2025). N-(Fluoroethyl)(imidazolylphenyl)formamidines: The issue of the active species of mifentidine. PubMed.[1] Available at: [Link] (Representative data for fluoroalkyl amine pKa trends).

  • Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Pike, K. G. et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties.[3] NIH/PubMed. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-(1-Fluoroethyl)azetidine: Proper Disposal &amp; Handling Procedures

Executive Summary: Rapid Action Card For immediate reference in the laboratory. Do not deviate from these classifications without EHS approval.[1] ParameterSpecification Chemical Name 3-(1-Fluoroethyl)azetidine (often su...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Rapid Action Card

For immediate reference in the laboratory. Do not deviate from these classifications without EHS approval.[1]

ParameterSpecification
Chemical Name 3-(1-Fluoroethyl)azetidine (often supplied as HCl salt)
CAS Number 1784646-56-5 (Free Base) / Analogous salts
Primary Hazards Skin/Eye Irritant , Respiratory Irritant , Combustible (Free Base).[1]
Reactivity Alert High Ring Strain (~25 kcal/mol).[1] Prone to exothermic ring-opening in strong acids.[1]
Waste Classification Halogenated Organic Waste (Contains Fluorine).[1][2]
Segregation DO NOT MIX with Strong Acids (exotherm risk) or Oxidizers.[1]
Disposal Method High-temperature incineration with HF scrubbing.[1]

Technical Assessment & Disposal Logic

As researchers, we must understand why we dispose of chemicals in specific ways.[1] 3-(1-Fluoroethyl)azetidine presents a dual challenge: Ring Strain and Halogen Content .[1]

The Azetidine Ring Strain (The Kinetic Hazard)

Azetidines possess significant ring strain energy (approx.[1] 25.4 kcal/mol), making them kinetically unstable compared to linear amines.[1]

  • Risk: In the presence of strong Brønsted acids or Lewis acids, the ring can undergo rapid, exothermic opening (polymerization or hydrolysis).

  • Implication: Never dispose of this compound directly into an acidic waste stream (e.g., waste aqua regia or chromic acid).[1] It must be kept at neutral or slightly basic pH during storage to maintain ring integrity until incineration.[1]

Fluorine Content (The Incineration Hazard)

The "1-Fluoroethyl" moiety creates a carbon-fluorine bond that is metabolically stable but poses a downstream risk during disposal.[1]

  • Risk: Upon incineration, the C-F bond mineralizes to form Hydrogen Fluoride (HF), a highly corrosive gas that damages standard incinerator linings.

  • Implication: You must label this as "Halogenated Waste."[1] This ensures the waste contractor directs it to an incinerator equipped with caustic scrubbers to neutralize HF emissions.[1]

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system.[1] At each stage, a check is performed to ensure safety.[1][3][4][5][6]

Phase 1: Waste Characterization

Determine the state of your material.[1]

  • Scenario A: Solid Waste (HCl Salt) - Most common commercial form.[1]

  • Scenario B: Liquid Waste (Free Base or Reaction Mother Liquor) .

Phase 2: Packaging & Segregation[1]
Protocol A: Solid Material (Expired/Excess Reagent)
  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.[1] Validation: Verify the lid has a Teflon (PTFE) liner to prevent organic vapor leaks.[1]

  • Transfer: Transfer the solid into the container. Do not dissolve unless required by your specific facility rules (dissolution increases volume and spill risk).[1]

  • Labeling: Apply a hazardous waste label.

    • Constituents: "3-(1-Fluoroethyl)azetidine HCl, 98%".[1]

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated.[1]

Protocol B: Liquid/Solvent Waste
  • Dilution: If the material is a concentrated free base (liquid), dilute it to <10% concentration using a compatible solvent like Ethanol or Ethyl Acetate .[1]

    • Why? Dilution acts as a heat sink in case of unexpected polymerization.[1]

  • pH Validation (Crucial Step):

    • Test the waste solution pH using a dipstick.[1]

    • Requirement: pH should be > 6 .[1]

    • Action: If pH < 6, slowly add dilute Sodium Bicarbonate (NaHCO₃) until neutral.[1] This prevents acid-catalyzed ring opening in the waste drum.[1]

  • Segregation: Pour into the Halogenated Organic Solvents carboy.

    • Critical Error Prevention: Do NOT pour into the "Non-Halogenated" or "Aqueous Acid" streams.[1]

Phase 3: Operational Workflow Diagram

DisposalWorkflow Start Waste: 3-(1-Fluoroethyl)azetidine StateCheck Determine Physical State Start->StateCheck Solid Solid (HCl Salt) StateCheck->Solid Liquid Liquid (Free Base/Solution) StateCheck->Liquid SolidPack Pack in HDPE/Glass Jar (Do Not Dissolve) Solid->SolidPack Labeling Labeling: 'Contains Fluorine' 'Halogenated Waste' SolidPack->Labeling Dilute Dilute to <10% with EtOH/EtOAc Liquid->Dilute CheckPH VALIDATION STEP: Is pH > 6? Dilute->CheckPH Neutralize Add NaHCO3 until Neutral CheckPH->Neutralize No (Acidic) CheckPH->Labeling Yes Neutralize->CheckPH Re-test Storage Store in Secondary Containment (Segregate from Acids) Labeling->Storage Disposal Final Fate: Incineration w/ Scrubbers Storage->Disposal

Figure 1: Decision tree for the safe disposal of fluorinated azetidine waste, emphasizing pH validation to prevent ring-opening reactions.

Emergency Response: Spills & Exposure[1]

In the event of a spill, the high vapor pressure of the free base (if applicable) and the irritant nature of the salt require immediate respiratory protection.[1]

ScenarioResponse Protocol
Minor Spill (<10g) 1. Evacuate immediate area. 2. Don PPE (Nitrile gloves, Safety Goggles, Lab Coat). 3. Cover with Dry Sand or Vermiculite . 4.[1] Scoop into a waste jar. Label as "Spill Debris - Halogenated".[1]
Major Spill (>10g) 1. Evacuate the lab. The respiratory irritation risk is high.[1] 2. Call EHS/Emergency Response. 3. Do not attempt cleanup without a respirator (organic vapor cartridge).[1]
Skin Contact 1. Immediate Flush: Wash with soap and water for 15 minutes.[1] 2. Azetidines are skin sensitizers; monitor for redness/blistering over 24 hours.[1]

Regulatory & Compliance Data

When filling out waste manifests, use the following classifications to ensure compliance with EPA (RCRA) and local regulations.

  • RCRA Waste Code:

    • While 3-(1-Fluoroethyl)azetidine is not P- or U-listed specifically, it falls under D001 (Ignitable) if in flammable solvent, and generally requires treatment as Halogenated Solvent Waste (often aggregated under F002 or F003 definitions depending on the solvent carrier used).[1]

  • DOT Shipping (for waste transport):

    • Proper Shipping Name: Waste Flammable Liquid, Corrosive, N.O.S. (contains 3-(1-Fluoroethyl)azetidine).[1]

    • Hazard Class: 3 (8).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) and Materials Containing PFAS. (Applied here for general fluorinated organic handling principles). [Link]

  • Couty, F., & Drouillat, B. (2021).[7] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.[1] [Link] (Validating ring-strain reactivity risks).[1]

Sources

Handling

Personal protective equipment for handling 3-(1-Fluoroethyl)azetidine

CAS: 1784646-56-5 | Class: Fluorinated N-Heterocycle | Risk Level: High (Corrosive/Flammable/Reactive)[1][2] Executive Summary & Core Directive 3-(1-Fluoroethyl)azetidine is a high-value, strained-ring building block use...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1784646-56-5 | Class: Fluorinated N-Heterocycle | Risk Level: High (Corrosive/Flammable/Reactive)[1][2]

Executive Summary & Core Directive

3-(1-Fluoroethyl)azetidine is a high-value, strained-ring building block used in medicinal chemistry to modulate basicity and metabolic stability (the "fluorine effect").[1][2] Its handling requires a departure from standard organic protocols due to two synergistic hazards:

  • Ring Strain: The azetidine ring (~26 kcal/mol strain energy) is susceptible to rapid, exothermic ring-opening polymerization (ROP) upon contact with Lewis acids or electrophiles.[2]

  • Fluorine/Amine Synergy: As a secondary amine with a fluorinated side chain, it presents unique permeation risks and potential for HF generation during thermal decomposition.[2]

Core Safety Philosophy: Treat this compound as a volatile corrosive and a potential sensitizer .[2] All manipulations must occur under an inert atmosphere to preserve chemical integrity and operator safety.[2]

Risk Assessment & Hazard Identification

This compound combines the volatility of low-molecular-weight amines with the reactivity of strained rings.[1][2]

Hazard CategorySpecific RiskMechanism of Action
Chemical Reactivity Exothermic Polymerization Contact with strong acids or oxidizers can trigger violent ring-opening.[1][2]
Health (Acute) Corrosive / Lachrymator High pKa (~10-11) causes immediate tissue damage (alkaline burns) to eyes/mucosa.[1][2]
Health (Chronic) Genotoxicity Potential Alkylating agents (via ring opening) have theoretical mutagenic potential; treat as a suspect carcinogen.[2]
Physical Flammability Likely a low-flashpoint liquid (<60°C) in free base form.[1][2] Vapors are heavier than air.[2]

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with fluorinated amines due to rapid permeation.[2]

Body PartStandard PPEEnhanced Protocol (Required for this Compound) Rationale
Hands Nitrile (4 mil)Double Gloving: 1. Inner: Laminate Film (Silver Shield/4H)2.[2] Outer: Nitrile (5 mil, extended cuff)Small, halogenated amines permeate nitrile in <5 mins.[2] Laminate film provides >4h breakthrough time.[2]
Eyes Safety GlassesChemical Splash Goggles + Face Shield (if >5mL)Vapors are lachrymatory; liquid causes irreversible corneal opacity.[2]
Respiratory N95 MaskFume Hood (Face velocity: 100 fpm)N95 offers NO protection against amine vapors.[2]
Body Lab CoatChemical-Resistant Apron (Tyvek or PVC)Cotton lab coats absorb amines, keeping the corrosive agent against the skin.[2]

Operational Protocols

Phase 1: Receiving & Storage

Objective: Prevent hydrolytic degradation and autopolymerization.[2]

  • Inspection: Upon receipt, inspect the septum/seal for corrosion.[2] Azetidines can corrode metal caps over time.[2]

  • Environment: Store in a dedicated flammables fridge (+2°C to +8°C) .

  • Atmosphere: Strictly Inert. If the manufacturer packaging is compromised, transfer to a Schlenk flask or glovebox under Argon.

    • Why Argon? Argon is heavier than Nitrogen and provides a better blanket for volatile liquids.[2]

  • Segregation: Store away from acids (HCl, H2SO4), acid chlorides , and chloroform (violent reaction risk).[2]

Phase 2: Synthesis & Handling (Step-by-Step)

Scenario: Transferring 500 mg for a coupling reaction.

  • Preparation:

    • Equip PPE (Laminate inner gloves).[2]

    • Clear fume hood of all acidic waste containers.[2]

    • Pre-weigh a dry reaction flask with a stir bar and seal with a septum.[2]

  • Transfer (Liquid Free Base):

    • Do NOT pour. Use a gas-tight syringe with a long needle (Deflected Point/Septum-penetrating).[1][2]

    • Technique: Insert a nitrogen balloon into the source bottle to equalize pressure.[2] Withdraw liquid slowly to prevent bubble formation (cavitation).[2]

    • Inject directly into the reaction solvent (e.g., DCM or THF) through the septum.[2]

    • Critical: Rinse the syringe immediately with acetone into a dedicated waste beaker inside the hood.[2]

  • Transfer (Solid Salt - e.g., HCl salt):

    • Use a Teflon-coated spatula or plastic scoop.[1][2] Avoid metal spatulas (trace metal ions can catalyze decomposition).[2]

    • Weigh quickly; salts are often hygroscopic.[2]

Phase 3: Spill Response Strategy

Scenario: Spillage of 2 mL inside the fume hood.

  • Immediate Action: Close hood sash. Alert nearby personnel.

  • Neutralization (Do NOT use water):

    • Cover spill with Vermiculite or Dry Sand .[2]

    • Contraindication: Do NOT use paper towels or sawdust.[2] The high surface area combined with the basic amine can generate heat and ignite.[2]

  • Cleanup:

    • Scoop absorbed material into a wide-mouth jar.[1][2]

    • Wipe surface with a dilute phosphate buffer (pH 7) or weak acetic acid (5%) to neutralize residues only after bulk removal.[2]

    • Double-bag waste as "Hazardous - Flammable/Corrosive".[1][2]

Waste Management & Disposal

Classification: Halogenated Organic Waste (High BTU).[2]

  • Segregation: Do NOT mix with acidic waste streams (Piranha solution, acid digests).[2] This can cause an explosion in the waste drum.[2]

  • Labeling: Clearly mark as "Fluorinated Amine - Azetidine Derivative".

  • Destruction Method: High-temperature incineration (>1100°C) with flue gas scrubbing (to capture HF).[1][2]

  • Container: High-density polyethylene (HDPE) or glass.[1][2] Avoid aluminum containers (corrosion risk).[2]

Visualized Workflows

Figure 1: Operational Safety Logic

This diagram outlines the decision-making process for handling 3-(1-Fluoroethyl)azetidine.

SafetyLogic Start Handling 3-(1-Fluoroethyl)azetidine CheckState Check Physical State Start->CheckState Liquid Liquid (Free Base) High Vapor Pressure CheckState->Liquid Solid Solid (Salt) Hygroscopic CheckState->Solid PPE_High PPE: Laminate Gloves + Goggles + Fume Hood (Mandatory) Liquid->PPE_High PPE_Med PPE: Double Nitrile + Glasses + Fume Hood Solid->PPE_Med Action_Transfer Transfer Method PPE_High->Action_Transfer PPE_Med->Action_Transfer Syringe Gas-Tight Syringe (No Pouring) Action_Transfer->Syringe If Liquid Spatula Teflon Spatula (No Metal) Action_Transfer->Spatula If Solid Waste Disposal: Halogenated Stream NO ACIDS Syringe->Waste Spatula->Waste

Caption: Workflow for selecting PPE and transfer methods based on the physical state of the azetidine derivative.

Figure 2: Emergency Response Decision Tree

Immediate actions to take in the event of a spill or exposure.

SpillResponse Event Spill / Exposure Type Identify Type Event->Type Skin Skin Contact Type->Skin Spill_Hood Spill in Hood Type->Spill_Hood Action_Skin Flush Water (15 min) Discard Contaminated Clothing Seek Medical Help Skin->Action_Skin Action_Spill Close Sash Cover with Vermiculite Do NOT use Paper Towels Spill_Hood->Action_Spill Disposal Bag as Hazardous Waste (Label: Fluorinated Amine) Action_Spill->Disposal

Caption: Decision tree for immediate spill response and exposure mitigation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122002791, 3-(1-Fluoroethyl)azetidine.[2] Retrieved from [Link][1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2] National Academies Press.[2] Retrieved from [Link]

Sources

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